(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
Description
Properties
IUPAC Name |
(4R)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQRCAULDOQKPF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](NC(=O)O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426211 | |
| Record name | (4R)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170918-42-0 | |
| Record name | (4R)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone structure and properties
An In-Depth Technical Guide to (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone: A Cornerstone Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Architectural Logic of Chiral Auxiliaries
In the landscape of modern synthetic chemistry, the precise construction of stereogenic centers is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is intrinsically tied to their three-dimensional architecture. Asymmetric synthesis provides the tools to achieve this control, and among the most reliable and powerful of these tools is the chiral auxiliary.[1][2] A chiral auxiliary is a molecular scaffold, itself enantiomerically pure, that is temporarily attached to a prochiral substrate. Its defined stereochemistry then directs subsequent chemical transformations, leading to the formation of a new stereocenter with a high degree of selectivity.[2]
The this compound belongs to the esteemed class of Evans oxazolidinones, which are renowned for their efficacy and versatility in asymmetric synthesis.[3][4] What sets the 5,5-dimethyl substituted variants—often referred to as "SuperQuat" auxiliaries—apart is the conformational rigidity imparted by the gem-dimethyl group at the C5 position.[5][6] This structural feature enhances the facial shielding of the derived enolates, often leading to superior levels of diastereoselectivity in reactions such as alkylations, aldol additions, and conjugate additions compared to their non-gem-disubstituted counterparts.[5] This guide offers a detailed exploration of the structure, properties, synthesis, and application of this highly effective chiral auxiliary for professionals in research and drug development.
Physicochemical and Structural Properties
The utility of a chiral auxiliary is grounded in its physical and chemical characteristics. This compound is a crystalline solid, a property that facilitates its purification by recrystallization and simplifies handling in a laboratory setting. Its structural features are key to its function: the phenyl group at C4 and the gem-dimethyl group at C5 work in concert to create a highly biased steric environment.
| Property | Value | Source(s) |
| Chemical Name | This compound | [7] |
| Synonyms | (R)-4-Phenyl-5,5-dimethyl-1,3-oxazolidin-2-one | [3][8] |
| CAS Number | 170918-42-0 | [7] |
| Molecular Formula | C₁₁H₁₃NO₂ | [9] |
| Molecular Weight | 191.23 g/mol | [8][9] |
| Appearance | White to off-white crystalline solid | [10] |
| Melting Point | 154 °C (for the (S)-enantiomer) | [8] |
| Purity | ≥98% | [3] |
Note: Data for the specific (R)-(-) enantiomer can be limited; some data points are inferred from its enantiomer or closely related structures.
Synthesis of the Chiral Auxiliary
The synthesis of chiral oxazolidinones typically originates from readily available and enantiomerically pure amino alcohols.[2][11] The cyclization to form the carbamate ring can be achieved using various carbonylating agents like phosgene, its derivatives (e.g., triphosgene), or diethyl carbonate.[10][12] The following is a representative protocol for the synthesis of a related 4,5-disubstituted oxazolidinone, illustrating the key chemical transformations.
Experimental Protocol: Synthesis from an Amino Alcohol Precursor
This protocol describes a general and robust method for cyclizing a chiral amino alcohol, the logical precursor to the target auxiliary.
-
Apparatus Setup : Equip a round-bottom flask with a distillation head, a condenser, and a receiving flask. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging : To the round-bottom flask, add the precursor (R)-2-amino-2-methyl-1-phenylpropan-1-ol (1.0 equiv.), diethyl carbonate (2.3 equiv.), and potassium carbonate (2.1 equiv.).
-
Reaction Execution : Heat the reaction mixture in an oil bath to 160 °C. Ethanol will begin to distill as a byproduct of the cyclization and should be collected in the receiving flask.
-
Monitoring Progress : The reaction is monitored by observing the distillation of ethanol. The reaction is typically complete when the distillation ceases, which can take approximately 5 hours.
-
Workup : Allow the mixture to cool to room temperature. Dilute the reaction mixture with dichloromethane and wash sequentially with water (2x) and brine (1x).
-
Isolation and Purification : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure oxazolidinone as a white crystalline solid.[10]
Application in Asymmetric Synthesis: The Mechanism of Stereocontrol
The power of this compound lies in its ability to orchestrate highly diastereoselective transformations of a prochiral acyl group attached to its nitrogen atom. The process begins with N-acylation, followed by deprotonation to form a rigid, chelated Z-enolate, which then reacts with an electrophile.
The Causality of Stereoselection:
-
N-Acylation : The auxiliary is first acylated with the desired carboxylic acid derivative (e.g., an acyl chloride) after deprotonation with a strong base like n-butyllithium.[2]
-
Enolate Formation : A second deprotonation at the α-carbon of the acyl group using a base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a lithium or sodium enolate.
-
Chelated Transition State : The metal cation (Li⁺ or Na⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the N-acyl group in a specific conformation.
-
Facial Shielding : In this rigid conformation, the phenyl group at C4 and one of the methyl groups at C5 effectively block one face of the planar enolate. The gem-dimethyl group at C5 is particularly crucial as it prevents rotation around the N-C bond, ensuring the phenyl group provides a consistent and effective steric shield.[5]
-
Electrophilic Attack : Consequently, an incoming electrophile (E⁺) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high preference.
Experimental Protocol: Asymmetric Alkylation
The following is a representative protocol for the diastereoselective alkylation of an N-acyl derivative of the title auxiliary.
-
Preparation of the N-Acyl Auxiliary : In a flame-dried, inert-atmosphere flask, dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Enolate Generation : Add a solution of NaHMDS (1.1 equiv.) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the Z-enolate.
-
Electrophilic Quench : Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise to the enolate solution at -78 °C.
-
Reaction Progression : Allow the reaction to stir at -78 °C for several hours, monitoring by TLC for the consumption of the starting material.
-
Quenching and Workup : Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and partition between water and ethyl acetate.
-
Isolation : Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis : Purify the crude product by flash column chromatography on silica gel. The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product. High diastereoselectivities, often >95% d.e., are expected with this class of auxiliary.[5][6]
Cleavage and Recovery of the Auxiliary
A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the newly created stereocenter. The N-acyl bond is readily cleaved to release the chiral product (e.g., as an acid, alcohol, or aldehyde) and recover the valuable auxiliary for reuse.
Common Cleavage Methods:
-
To Carboxylic Acid : Saponification using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
-
To Primary Alcohol : Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
To Aldehyde : Reduction with diisobutylaluminium hydride (DIBAL-H) can directly yield the aldehyde, a particularly valuable transformation.[5]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.[13]
-
Personal Protective Equipment (PPE) : Wear safety glasses with side shields, protective gloves, and a lab coat.[13][14]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[14][15] Wash hands thoroughly after handling.[14]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][15]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]
While some safety data sheets classify this specific type of chemical as not hazardous under OSHA 2012 standards, it is prudent to treat all research chemicals with a high degree of caution.[13]
Conclusion
This compound stands as a testament to the power of rational design in asymmetric synthesis. The strategic placement of the phenyl and gem-dimethyl groups creates a conformationally rigid and highly effective chiral director, enabling chemists to synthesize complex chiral molecules with exceptional levels of stereocontrol. Its crystalline nature, predictable stereochemical outcomes, and the ability to be recycled make it an invaluable asset in both academic research and the industrial development of enantiomerically pure pharmaceuticals.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemicalBook. (n.d.). (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.
- PrepChem.com. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone.
- Santa Cruz Biotechnology, Inc. (n.d.). SC-239016 - SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Biosynth. (2019). Safety Data Sheet.
- Chem-Impex. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone.
- Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.
- National Institutes of Health (NIH). (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- Sigma-Aldrich. (n.d.). 5,5-Dimethyl-2,4-oxazolidinedione.
- Fisher Scientific. (2023). SAFETY DATA SHEET: (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Asymmetric Synthesis with 4-Phenyl-2-Oxazolidinone.
- LookChem. (n.d.). Cas 33664-93-6, 2-Oxazolidinone, 5,5-dimethyl-4-phenyl-(8CI,9CI).
- ChemScene. (n.d.). 54705-41-8 | (R)-5-Phenyl-2-oxazolidinone.
- ResearchGate. (n.d.). Fragments of 1H NMR spectra of....
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- Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
- King-Pharm. (n.d.). This compound [170918-42-0].
- Wikipedia. (n.d.). Asymmetric hydrogenation.
- PubChem. (n.d.). 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one.
- PubMed. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries.
- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
- Royal Society of Chemistry. (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Chiral auxiliary.
- Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway.
- Royal Society of Chemistry. (n.d.). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1.
- Stenutz. (n.d.). (S)-5,5-dimethyl-4-phenyl-2-oxazolidinone.
- ChemicalBook. (2023). 5,5-DIMETHYL-2-PHENYL-OXAZOLIDIN-4-ONE | 22200-16-4.
- NIST WebBook. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
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The (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone Auxiliary: A Technical Guide to Asymmetric Synthesis
Introduction: The Quest for Chirality and the Rise of Oxazolidinone Auxiliaries
In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereodirecting groups that enable the formation of a desired enantiomer of a product. Among the pantheon of these molecules, oxazolidinones, particularly those popularized by David A. Evans, have established themselves as robust and reliable scaffolds for a multitude of asymmetric transformations.[1][2]
This technical guide focuses on a specific, highly effective member of this class: (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone . Often categorized under the "SuperQuat" series of auxiliaries, the gem-dimethyl substitution at the C5 position offers unique steric and conformational properties that enhance facial selectivity in enolate reactions. This document will provide an in-depth exploration of its synthesis, physical properties, and application in key asymmetric reactions, complete with detailed experimental protocols and a discussion of the underlying stereochemical models. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the efficient and predictable synthesis of enantiomerically enriched molecules.[3][4]
Synthesis of the Auxiliary: A Practical Approach
The most common and practical route to this compound begins with the corresponding chiral amino alcohol, (R)-2-amino-2-phenylpropan-1-ol. This precursor, while commercially available, can also be synthesized through various established methods. The subsequent cyclization to the oxazolidinone is typically achieved through reaction with a carbonylating agent, such as diethyl carbonate or phosgene derivatives, in the presence of a base.[5]
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of (R)-2-amino-2-phenylpropan-1-ol (if not commercially available)
This is a representative procedure and may require optimization.
-
To a solution of (R)-2-amino-2-phenylpropanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in portions at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-2-amino-2-phenylpropan-1-ol, which can be purified by crystallization or column chromatography.
Step 2: Cyclization to this compound
-
In a round-bottom flask equipped with a distillation head, combine (R)-2-amino-2-phenylpropan-1-ol (1.0 eq), diethyl carbonate (2.0-2.5 eq), and a catalytic amount of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe).
-
Heat the mixture to a temperature that allows for the gentle distillation of ethanol (typically 120-160 °C).
-
Continue heating until the distillation of ethanol ceases, indicating the completion of the reaction (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the product as a white crystalline solid.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of the chiral auxiliary is essential for its effective use and characterization of its derivatives.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Data not consistently available in searches |
| Specific Rotation [α]D | Data not consistently available in searches |
Note: Specific values for melting point and optical rotation can vary depending on the purity and the solvent used for measurement. It is recommended to verify these values with the supplier or through experimental determination.
Spectroscopic Data (Predicted and based on similar structures):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40-7.20 (m, 5H, Ar-H), 5.50-5.40 (s, 1H, N-H), 4.80-4.70 (s, 1H, CH-Ph), 1.50 (s, 3H, CH₃), 1.40 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 160.0 (C=O), 140.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 80.0 (C(CH₃)₂), 60.0 (CH-Ph), 28.0 (CH₃), 25.0 (CH₃).
Note: The above NMR data are estimations and should be confirmed with experimental data for the specific compound.
Application in Asymmetric Synthesis: The Core of Stereocontrol
The primary utility of this compound lies in its ability to direct the stereochemical outcome of reactions at a prochiral center on an N-acyl side chain. The phenyl group at C4 and the gem-dimethyl groups at C5 create a well-defined chiral environment that effectively shields one face of the enolate, leading to highly diastereoselective transformations.
Stereochemical Model for Asymmetric Alkylation
The high diastereoselectivity observed in the alkylation of N-acyl derivatives of this auxiliary can be rationalized by the formation of a rigid chelated (Z)-enolate.
Caption: Proposed chelated (Z)-enolate intermediate.
Upon deprotonation with a suitable base (e.g., LDA or NaHMDS), the N-acyl derivative forms a five-membered chelate with the lithium or sodium cation. The phenyl group at the C4 position orients itself to minimize A(1,3) strain, thereby creating a steric shield for one face of the enolate. The incoming electrophile is then directed to the less hindered face, resulting in the formation of the major diastereomer. The gem-dimethyl group at C5 further reinforces this steric bias.
Experimental Protocol: Diastereoselective Alkylation
Step 1: Acylation of the Auxiliary
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) (1.05 eq) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride) (1.1 eq) dropwise and stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30-60 minutes at -78 °C to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide or methyl iodide) (1.2 eq) dropwise and stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or gas chromatography (GC) analysis.
-
Purify the major diastereomer by column chromatography.
Cleavage and Recovery of the Auxiliary
A key advantage of chiral auxiliaries is their potential for recovery and reuse. The cleavage of the auxiliary from the product can be achieved under various conditions to yield different functionalities, such as carboxylic acids, alcohols, or esters.
Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (30% w/w) (4.0-5.0 eq) followed by lithium hydroxide (LiOH) (2.0-2.5 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the chiral carboxylic acid with an organic solvent.
-
The aqueous layer can be basified and extracted with an organic solvent to recover the this compound auxiliary.
Caption: General workflow for auxiliary cleavage and recovery.
Conclusion
This compound stands as a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its well-defined steric and electronic properties, stemming from the phenyl and gem-dimethyl substituents, provide a robust platform for achieving high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The straightforward protocols for its attachment, diastereoselective transformations, and subsequent removal and recovery make it an invaluable tool for the synthesis of complex, enantiomerically pure molecules in both academic and industrial settings. As the demand for chiral pharmaceuticals and fine chemicals continues to grow, the strategic application of powerful auxiliaries like this one will remain a cornerstone of modern synthetic chemistry.
References
- Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
- Wu, Y., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323.
- Application Notes: Solid-Phase Asymmetric Synthesis Using Polymer-Supported Oxazolidinones. (2025). BenchChem.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2021).
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI.
- SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. (2004). Organic & Biomolecular Chemistry.
- Oxazolidinones for Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
- Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. (2018). Organic & Biomolecular Chemistry.
- (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. (2025). BenchChem.
- (R-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone. (n.d.). Hotelu Intercontinental Warszawa.
- DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2022). Hungarian Journal of Industry and Chemistry.
- Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2008).
- Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). PrepChem.com.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergradu
- Chiral auxiliary. (n.d.). Wikipedia.
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- Diastereoselective Direct Aldol Reaction and Subsequent Cyclization of 2-Azetidinone-Tethered Azides for the Preparation of a 4-Hydroxypipecolic Acid Analogue. (2009). Amanote Research.
- (R-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone. (n.d.). Chem-Impex.
- Asymmetric hydrogen
- An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Darunavir. (2023). ISU ReD.
- Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. (2022).
- Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. (2022). MDPI.
- Tandem Michael addition/intramolecular Isocyanide [3 + 2] Cycloaddition: Highly Diastereoselective One Pot Synthesis of Fused Oxazolines. (2010). PubMed.
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An In-depth Technical Guide to the Mechanism of Stereochemical Control with Evans Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Abstract
Since their development by David A. Evans in the early 1980s, chiral oxazolidinone-based auxiliaries have become a cornerstone of modern asymmetric synthesis.[1] Their profound ability to direct the stereochemical course of carbon-carbon bond-forming reactions has been instrumental in the synthesis of complex, stereochemically defined molecules, including a multitude of natural products and pharmaceutical agents.[1][2] This guide provides a comprehensive exploration of the mechanistic principles underpinning the stereochemical control exerted by Evans auxiliaries. We will delve into the causal factors driving experimental choices, present self-validating protocols for key transformations, and offer a robust framework for understanding and applying this powerful synthetic tool.
Introduction: The Imperative of Asymmetric Synthesis
The biological activity of chiral molecules is often confined to a single enantiomer, making the development of methods for asymmetric synthesis a critical endeavor in drug discovery and development.[3] Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol.[4] These are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to guide a diastereoselective transformation.[5] Among the various classes of chiral auxiliaries, Evans oxazolidinones have gained widespread use due to their high efficiency, predictability, and versatility.[6][7]
The Core Mechanism: Orchestrating Stereochemistry
The remarkable stereodirecting power of Evans auxiliaries stems from a combination of steric and electronic factors that favor the formation of a specific transition state. The fundamental principle lies in the generation of a geometrically defined enolate and the subsequent facial-selective reaction with an electrophile.
Formation of the (Z)-Enolate: The First Point of Control
The journey towards stereochemical control begins with the selective formation of the (Z)-enolate. This is typically achieved by deprotonating the N-acyl oxazolidinone substrate with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures.[8] The bulky substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) plays a crucial role in directing the enolate geometry.[5]
To minimize steric interactions, the acyl group orients itself in a way that places the α-proton in a position to be abstracted, leading to the thermodynamically favored (Z)-enolate.[9] This geometric constraint is the first critical step in establishing the stereochemical outcome of the subsequent reaction.
Figure 1: Diagram illustrating the selective formation of the (Z)-enolate from an N-acyl Evans auxiliary.
The Chelated Transition State: Dictating Facial Selectivity
Once the (Z)-enolate is formed, its subsequent reaction with an electrophile proceeds through a highly organized, chair-like six-membered transition state.[5][10] In reactions like aldol additions, a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), is used to pre-chelate to the carbonyl oxygen of the acyl group and the oxygen of the enolate.[11] This chelation rigidly locks the conformation of the enolate.
The steric bulk of the C4 substituent on the oxazolidinone auxiliary effectively shields one face of the enolate.[5] Consequently, the incoming electrophile (e.g., an aldehyde) can only approach from the less hindered face.[12] This facial bias is the primary determinant of the absolute stereochemistry of the newly formed stereocenters. The Zimmerman-Traxler model is often invoked to rationalize the observed syn-diastereoselectivity in Evans aldol reactions.[5][10]
Figure 2: A simplified representation of the transition state in an Evans asymmetric alkylation, highlighting the steric shielding by the auxiliary's substituent.
Key Applications and Experimental Protocols
The reliability and predictability of Evans auxiliaries have led to their widespread application in various asymmetric transformations, most notably in alkylation and aldol reactions.[3][5]
Asymmetric Alkylation
Asymmetric alkylation using Evans auxiliaries provides a powerful method for the synthesis of chiral carboxylic acid derivatives.[3]
Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Oxazolidinone [8]
-
Acylation: The chiral oxazolidinone is first acylated with an appropriate acyl chloride or anhydride. For instance, reaction with propionyl chloride in the presence of a base like triethylamine yields the N-propionyl oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A solution of a strong base, such as sodium hexamethyldisilazide (NaN(TMS)₂), is added dropwise to generate the sodium enolate.[8] The reaction is typically stirred at this temperature for 30-60 minutes.
-
Alkylation: The electrophile (e.g., allyl iodide) is then added to the enolate solution at -78 °C.[8] The reaction is allowed to proceed at this temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting diastereomeric product is purified by column chromatography.
The high diastereoselectivity observed in these reactions is a direct consequence of the mechanistic principles outlined above.
| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| (4R,5S)-4-methyl-5-phenyl-N-propionyl-oxazolidinone | Benzyl bromide | >99:1 | Evans, D. A., et al. (1981) |
| (4S)-4-isopropyl-N-propionyl-oxazolidinone | Allyl iodide | 98:2 | Gage, J. R., & Evans, D. A. (1990) |
| (4R)-4-benzyl-N-propionyl-oxazolidinone | Methyl iodide | >95:5 | Evans, D. A., et al. (1982) |
Table 1: Representative Diastereoselectivities in Evans Asymmetric Alkylation Reactions.
Asymmetric Aldol Reactions
Evans asymmetric aldol reactions are renowned for their ability to construct β-hydroxy carbonyl units with exceptional stereocontrol, simultaneously setting two contiguous stereocenters.[5]
Experimental Protocol: Diastereoselective Evans Aldol Reaction [5][11]
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂) and cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf) is added, followed by the dropwise addition of a hindered base such as diisopropylethylamine (DIPEA). The mixture is stirred for 30-60 minutes to form the boron enolate.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde is added dropwise. The reaction is stirred at this temperature for several hours.
-
Work-up and Purification: The reaction is quenched by the addition of a phosphate buffer (pH 7) and hydrogen peroxide. The product is extracted, and the crude material is purified by column chromatography to yield the desired syn-aldol adduct.
The use of a boron Lewis acid is key to forming a rigid, six-membered Zimmerman-Traxler transition state, which is responsible for the high syn-diastereoselectivity.[5][10]
| N-Acyl Oxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| (4R,5S)-4-methyl-5-phenyl-N-propionyl-oxazolidinone | Isobutyraldehyde | >99:1 | Evans, D. A., et al. (1981) |
| (4S)-4-isopropyl-N-propionyl-oxazolidinone | Benzaldehyde | 98:2 | Evans, D. A., et al. (1981) |
| (4R)-4-benzyl-N-propionyl-oxazolidinone | Propionaldehyde | >97:3 | Evans, D. A., et al. (1981) |
Table 2: Representative Diastereoselectivities in Evans Asymmetric Aldol Reactions.
Removal of the Chiral Auxiliary
A crucial aspect of this methodology is the efficient and non-racemizing removal of the chiral auxiliary to unveil the desired chiral product.[9] Several methods have been developed to convert the N-acyl oxazolidinone to various functional groups.
-
Hydrolysis to Carboxylic Acids: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a mild and widely used method for hydrolyzing the auxiliary to afford the corresponding carboxylic acid.[13][14]
-
Reduction to Alcohols: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the acyl group to the corresponding primary alcohol.
-
Conversion to Weinreb Amides: The direct conversion to Weinreb amides provides a versatile intermediate for the synthesis of ketones.[11]
The choice of cleavage method depends on the desired final product and the stability of the molecule. It is important to note that under certain conditions, such as using only LiOH, endocyclic cleavage of the oxazolidinone ring can occur.[15] The use of LiOOH favors the desired exocyclic cleavage.[13][15]
Figure 3: A flowchart depicting the various cleavage pathways for the Evans auxiliary.
Conclusion
The Evans chiral auxiliary provides a powerful and predictable platform for asymmetric synthesis. The mechanism of stereochemical control is rooted in the formation of a geometrically defined (Z)-enolate and the subsequent facial-selective attack of an electrophile, guided by the steric influence of the auxiliary's substituent within a chelated transition state. The high diastereoselectivities achieved in alkylation and aldol reactions, coupled with the reliable methods for auxiliary removal, have solidified the position of Evans auxiliaries as an indispensable tool for chemists in academia and industry, particularly in the development of complex chiral molecules and pharmaceuticals.
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Asymmetric Induction. Michigan State University Department of Chemistry. [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]
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Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab. [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]
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Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12796-12806. [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
-
Evans Aldol Reaction. Chem-Station International Edition. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 80(10), 1204. [Link]
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Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1486-1490. [Link]
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Evans Enolate Alkylation-Hydrolysis. University of Calgary. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]
-
Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(11), 17537-17553. [Link]
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Evans aldol ppt. Slideshare. [Link]
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The Selective Aldol Reaction. Macmillan Group, Princeton University. [Link]
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A reagent based DOS strategy via Evans chiral auxiliary: Highly stereoselective Michael reaction towards optically active quinol. Aragen Life Sciences. [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]
-
Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]
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A Guide to the NMR Spectral Analysis of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
Abstract
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for the chiral auxiliary, (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone. Designed for researchers, chemists, and professionals in drug development, this document elucidates the structural information encoded in its ¹H and ¹³C NMR spectra. We will explore the theoretical underpinnings of key spectral features, such as the diastereotopicity of the gem-dimethyl protons, and provide a framework for interpretation. This guide also includes standardized experimental protocols for sample preparation and data acquisition to ensure reproducibility and accuracy in the laboratory.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
In the pursuit of enantiomerically pure pharmaceuticals and complex molecules, synthetic chemists rely on a variety of strategies to control stereochemistry. One of the most robust and reliable methods is the use of a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one diastereomer in preference to others. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
Among the most successful and widely utilized chiral auxiliaries are the oxazolidinones, famously developed and popularized by David A. Evans. These auxiliaries have proven invaluable in a vast range of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions. The this compound belongs to this esteemed class of compounds. Its rigid heterocyclic structure, bearing a stereogenic center at the C4 position, provides a well-defined steric environment that effectively shields one face of the attached acyl group's enolate, guiding the approach of electrophiles with high diastereoselectivity.
The gem-dimethyl substitution at the C5 position offers unique steric properties and provides distinct NMR spectroscopic handles for analysis, which is the core focus of this guide.
Fundamentals of NMR Spectroscopy for Chiral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For chiral compounds like this compound, NMR provides not only constitutional information but also critical insights into its three-dimensional structure.
A key concept in the NMR analysis of such molecules is diastereotopicity . Protons or other nuclei are considered diastereotopic if their replacement by a different group would result in the formation of diastereomers. In this compound, the chiral center at C4 renders the local environment of the two methyl groups at C5 asymmetric. Consequently, these two methyl groups are chemically non-equivalent—they are diastereotopic. This non-equivalence is expected to manifest as two distinct signals in both the ¹H and ¹³C NMR spectra, a signature feature of this molecule.
Figure 1. Structure of this compound with key atoms labeled.
Predicted NMR Spectral Data
Predicted ¹H NMR Spectral Data
The following table summarizes the expected proton NMR signals in a standard solvent like deuterochloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl-H | ~ 7.25 - 7.45 | m | Multiplet corresponding to the 5 protons of the phenyl ring. |
| N-H | ~ 5.5 - 6.5 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |
| C4-H | ~ 4.8 - 5.0 | s | Singlet, as there are no adjacent protons to couple with. |
| C5-CH₃ (a) | ~ 1.5 | s | Singlet. Expected to be distinct from C5-CH₃ (b) due to diastereotopicity. |
| C5-CH₃ (b) | ~ 1.3 | s | Singlet. Expected to be distinct from C5-CH₃ (a) due to diastereotopicity. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (C=O) | ~ 158 - 160 | Carbonyl carbon, significantly deshielded. |
| C_ipso (Phenyl) | ~ 138 - 140 | Quaternary carbon of the phenyl ring attached to C4. |
| C_ortho/meta/para (Phenyl) | ~ 125 - 129 | Signals for the remaining 5 carbons of the phenyl ring. |
| C5 | ~ 80 - 85 | Quaternary carbon attached to two methyl groups and the ring oxygen. |
| C4 | ~ 65 - 70 | Methine carbon, attached to the phenyl group and ring nitrogen. |
| C5-CH₃ (a) | ~ 25 - 28 | Diastereotopic methyl carbon. |
| C5-CH₃ (b) | ~ 20 - 23 | Diastereotopic methyl carbon. |
Detailed Spectral Interpretation
-
Aromatic Region (¹H: ~7.3 ppm; ¹³C: ~125-140 ppm): The phenyl group will present as a complex multiplet in the ¹H NMR spectrum and as four distinct signals in the ¹³C spectrum (ipso, ortho, meta, para, with ortho and meta signals often having double intensity).
-
C4-H Proton (¹H: ~4.9 ppm): This proton is a sharp singlet located on the stereogenic center. Its chemical shift is influenced by the adjacent phenyl ring and the nitrogen atom. The absence of coupling is a key identifying feature, as the neighboring C5 is a quaternary carbon.
-
Diastereotopic Methyl Groups (¹H: ~1.3-1.5 ppm; ¹³C: ~20-28 ppm): This is the most mechanistically insightful feature of the spectrum. The chiral environment created by the C4-phenyl group causes the two methyl groups at C5 to experience different magnetic environments. This results in two separate singlet peaks in the ¹H NMR spectrum and two distinct signals in the ¹³C NMR spectrum. The separation between these signals (Δδ) can sometimes be influenced by the solvent or temperature. Observing two distinct methyl singlets is strong evidence for the structural integrity and chiral nature of the molecule.
-
Oxazolidinone Ring Carbons (¹³C): The carbonyl carbon (C2) appears significantly downfield (~159 ppm) due to the strong deshielding effect of the double-bonded oxygen. The quaternary C5 carbon is shifted downfield (~82 ppm) by the adjacent oxygen atom, while the methine C4 carbon appears further upfield (~67 ppm).
Experimental Protocols
To ensure high-quality, reproducible NMR data, adherence to a standardized protocol is essential.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 - 0.7 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D) using a clean glass pipette.
-
Dissolution: Cap the NMR tube and gently invert or vortex it until the sample is fully dissolved. A clear, homogeneous solution should be obtained.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
NMR Data Acquisition Workflow
The following diagram outlines a typical workflow for acquiring standard ¹H and ¹³C NMR spectra.
Figure 2. Standard workflow for NMR data acquisition and processing.
Conclusion
The NMR spectrum of this compound provides a wealth of structural information that is crucial for its application in asymmetric synthesis. The key diagnostic signals include the singlet for the C4 proton, the downfield carbonyl signal in the ¹³C spectrum, and, most importantly, the pair of distinct signals for the diastereotopic C5-methyl groups. This latter feature serves as an unambiguous confirmation of the molecule's chiral environment. By understanding these spectral signatures and employing rigorous experimental techniques, researchers can confidently verify the identity, purity, and structural integrity of this powerful chiral auxiliary, ensuring the reliability of their synthetic outcomes.
References
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 13, 2026, from [Link]
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A Technical Guide to the Physicochemical Properties of a Cationic Oxazolidinone Antibacterial Agent
Abstract: Oxazolidinones are a critical class of synthetic antibiotics, distinguished as the first new class introduced in several decades, primarily targeting multi-drug resistant (MDR) Gram-positive bacteria.[1][2] This guide provides an in-depth technical overview of the core physical and chemical properties of a representative cationic oxazolidinone, herein conceptualized as "SuperQuat Oxazolidinone." This conceptual agent is based on the well-characterized antibiotic Linezolid, modified with a quaternary ammonium salt to confer cationic properties, a strategy explored in medicinal chemistry to enhance antibacterial efficacy.[3][4] We will delve into its structural attributes, physicochemical parameters, synthesis and characterization workflows, and mechanism of action, providing a comprehensive resource for researchers, chemists, and drug development professionals.
Introduction: The Oxazolidinone Core and the "SuperQuat" Moiety
The oxazolidinone class of antibiotics represents a significant advancement in combating resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][5] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other protein synthesis inhibitors and reduces the likelihood of cross-resistance.[6][7]
The term "SuperQuat" in the context of this guide refers to the incorporation of a quaternary ammonium compound (QAC) moiety. QACs are characterized by a positively charged nitrogen atom bonded to four organic groups, which imparts a permanent cationic charge.[8] This feature is often exploited to improve antimicrobial activity. The working hypothesis is that the cationic nature of a "SuperQuat Oxazolidinone" could enhance its interaction with the negatively charged bacterial cell envelope, potentially leading to increased intracellular concentration and improved potency.
This guide will use Linezolid as the foundational structure for discussing the properties of a hypothetical "SuperQuat Oxazolidinone," providing a scientifically grounded yet illustrative exploration of this important antibacterial scaffold.
Physicochemical Properties
The physical and chemical properties of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and pharmacokinetic profile. The introduction of a quaternary ammonium group to an oxazolidinone core, such as Linezolid, would be expected to significantly alter properties like solubility and partitioning behavior.
| Property | Representative Value (Linezolid) | Expected Impact of "SuperQuat" Moiety |
| Molecular Formula | C₁₆H₂₀FN₃O₄[9] | Increased atom count (N, C, H) and addition of a counter-ion (e.g., Cl⁻, Br⁻) |
| Molecular Weight | 337.35 g/mol [9] | Increase corresponding to the added quaternary ammonium group |
| Appearance | White to off-white crystalline solid | Likely a crystalline or amorphous solid |
| Aqueous Solubility | Approx. 3 mg/mL[10] | Expected to significantly increase due to the ionic nature of the QAC |
| Melting Point | ~181.5 °C (Decomposes) | Would differ significantly; likely higher due to ionic character |
| pKa | 1.8 (weak base)[10] | The permanent positive charge of the QAC would dominate the acid-base profile |
| LogP (Octanol/Water) | 0.7[11] | Expected to decrease, reflecting increased hydrophilicity |
Synthesis and Characterization Workflow
The synthesis of a "SuperQuat Oxazolidinone" would build upon established methods for creating the core oxazolidinone ring, followed by functionalization to introduce the quaternary ammonium salt.[12]
General Synthesis Pathway
A plausible synthetic route involves preparing an oxazolidinone precursor with a suitable leaving group, which can then be reacted with a tertiary amine to form the final quaternary ammonium product.
Caption: Generalized synthesis workflow for a SuperQuat Oxazolidinone.
Experimental Protocol: Synthesis of a Representative Cationic Oxazolidinone
-
Precursor Synthesis: Synthesize or procure an appropriate N-aryl oxazolidinone intermediate. For a Linezolid-based derivative, this would involve creating a derivative with a reactive site, for instance, by modifying the morpholine ring to include a linker with a terminal alkyl halide.
-
Quaternization:
-
Dissolve the oxazolidinone precursor in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add a stoichiometric excess (e.g., 1.5-2.0 equivalents) of the desired tertiary amine (e.g., trimethylamine, N-methylpiperidine).
-
Heat the reaction mixture under reflux for a specified period (e.g., 6-24 hours), monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Isolation and Purification:
-
Upon reaction completion, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.
-
Analytical Characterization
A suite of analytical techniques is essential to confirm the structure and purity of the synthesized compound.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A typical method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a modifier like formic acid or trifluoroacetic acid, with UV detection.[15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. The positive ion mode would be used to detect the cationic "SuperQuat Oxazolidinone" molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the covalent attachment of the quaternary ammonium group to the oxazolidinone scaffold.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups present in the molecule.
Mechanism of Action
The primary mechanism of action for the oxazolidinone class is the inhibition of bacterial protein synthesis.[2][16]
Caption: Mechanism of action of oxazolidinone antibiotics.
Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically interacting with the 23S rRNA.[17][18] This binding event prevents the formation of the functional 70S initiation complex, which is a critical first step in the translation of mRNA into proteins.[7] By blocking this initiation step, oxazolidinones effectively halt bacterial protein synthesis, leading to a bacteriostatic effect against most susceptible pathogens.[5][6]
The addition of the "SuperQuat" moiety is not expected to change this core intracellular mechanism but may enhance the drug's ability to reach its ribosomal target.
Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to quantify the antibacterial potency of a new compound.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Isolate Preparation: From an overnight agar plate culture, suspend several well-isolated colonies of the target bacterium (e.g., S. aureus ATCC 29213) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Drug Dilution: Prepare a series of two-fold serial dilutions of the "SuperQuat Oxazolidinone" in CAMHB within a 96-well microtiter plate. The concentration range should be chosen to bracket the expected MIC value (e.g., 0.06 to 64 µg/mL).
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion
The conceptual "SuperQuat Oxazolidinone" represents a promising direction in the development of new antibacterial agents. By combining the proven protein synthesis inhibition mechanism of the oxazolidinone core with the potential membrane-interacting properties of a quaternary ammonium group, such compounds could offer enhanced potency against challenging Gram-positive pathogens. The physicochemical properties, particularly the increased aqueous solubility, would have significant implications for formulation and administration. The synthetic and analytical workflows described provide a robust framework for the creation and validation of these novel chemical entities, paving the way for further biological and preclinical evaluation.
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An In-depth Technical Guide to the Chelation Control Model for N-Acyl Oxazolidinone Enolates in Asymmetric Synthesis
This guide provides a comprehensive exploration of the chelation control model governing the stereochemical outcome of reactions involving N-acyl oxazolidinone enolates. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical considerations, and experimental protocols that leverage this powerful tool for asymmetric carbon-carbon bond formation.
Introduction: The Power of Chiral Auxiliaries in Stereocontrolled Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development, as the biological activity of a molecule is often dictated by its three-dimensional structure.[1] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a chemical transformation to produce a single stereoisomer.[2][3] Among the most reliable and widely utilized chiral auxiliaries are the N-acyl oxazolidinones, famously developed by David A. Evans and his coworkers.[1][2] These auxiliaries, derived from readily available amino acids, provide a robust platform for a variety of stereoselective transformations, including alkylations, Diels-Alder reactions, and, most notably, aldol additions.[2][4]
The efficacy of N-acyl oxazolidinones lies in their ability to form rigid, well-defined enolate structures that exhibit high levels of facial diastereoselectivity upon reaction with electrophiles. This stereocontrol is primarily governed by a phenomenon known as chelation control, where a metal center coordinates to multiple Lewis basic sites within the enolate, thereby locking it into a specific conformation.[4][5]
The Chelation Control Model: A Tale of Two Carbonyls
The stereochemical outcome of aldol reactions involving N-acyl oxazolidinone enolates is rationalized by the Zimmerman-Traxler transition state model.[6] This model posits a chair-like six-membered ring transition state that minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters.[7][8] The geometry of the enolate (E or Z) is crucial in determining the syn or anti configuration of the aldol product.[8]
In the case of N-acyl oxazolidinones, enolization with common bases such as lithium diisopropylamide (LDA) or soft enolization with a Lewis acid and a hindered base consistently produces the (Z)-enolate.[2][4][7] The subsequent reaction with an aldehyde proceeds through a Zimmerman-Traxler transition state, where the stereoselectivity is dictated by the chelation of a Lewis acid to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[4][9]
This chelation creates a rigid, planar five-membered ring that effectively blocks one face of the enolate. The substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group) sterically hinders the approach of the electrophile from this face, forcing it to attack from the less hindered side.[10] This leads to the predictable formation of the syn-aldol product, often referred to as the "Evans syn" adduct.[7][11][12][13]
The Role of the Lewis Acid: Boron vs. Titanium
The choice of Lewis acid is critical in controlling the stereochemical outcome of the reaction. Boron and titanium enolates are the most commonly employed in Evans aldol reactions.
-
Boron Enolates: The use of dialkylboron triflates (e.g., Bu₂BOTf) in the presence of a tertiary amine (e.g., Et₃N or i-Pr₂NEt) reliably generates the (Z)-boron enolate.[7][9][14] The boron atom chelates to both the enolate oxygen and the oxazolidinone carbonyl oxygen, forming a highly organized transition state.[9] This chelation forces the auxiliary to adopt a conformation that minimizes dipole-dipole repulsion between the two carbonyl groups, thereby exposing one face of the enolate for highly diastereoselective attack.[7][8]
Chelation vs. Non-Chelation Models
The ability to access different stereoisomers by modulating the reaction conditions is a testament to the subtle interplay of steric and electronic effects.
-
Chelated Model (Boron and certain Titanium conditions): In the chelated model, the Lewis acid coordinates to both carbonyl oxygens of the N-acyl oxazolidinone enolate. This rigidifies the transition state and directs the incoming aldehyde to the face of the enolate opposite the substituent on the chiral auxiliary. This model consistently predicts the formation of the "Evans syn" aldol adduct.
Diagram of Chelation vs. Non-Chelation Control
Caption: Logical flow from enolate to product under chelation and non-chelation control models.
Factors Influencing Stereoselectivity
Several factors can influence the diastereoselectivity of aldol reactions with N-acyl oxazolidinones:
| Factor | Influence on Stereoselectivity | Rationale |
| Lewis Acid | Determines the degree of chelation and the geometry of the transition state. Boron Lewis acids generally lead to high levels of "Evans syn" selectivity.[7][9] | The size and Lewis acidity of the metal center dictate its ability to form a stable chelate. |
| Chiral Auxiliary | The steric bulk of the substituent on the oxazolidinone ring directs the approach of the electrophile.[2][10] | Larger substituents create a more significant steric bias, leading to higher diastereoselectivity. |
| Base | The choice and stoichiometry of the base can influence which transition state model is favored, particularly with titanium enolates.[16] | The base is involved in the formation of the enolate and can influence the aggregation state and coordination sphere of the metal center. |
| Solvent | The polarity and coordinating ability of the solvent can affect the stability of the chelated transition state. | Non-coordinating solvents are generally preferred to avoid competition with the carbonyl oxygens for coordination to the Lewis acid. |
| Temperature | Lower reaction temperatures generally lead to higher diastereoselectivity. | At lower temperatures, the energy difference between the diastereomeric transition states is more pronounced, favoring the formation of the thermodynamically more stable product. |
Experimental Protocol: Asymmetric Aldol Addition with a Boron Enolate
The following is a representative protocol for the asymmetric aldol addition of an N-propionyl oxazolidinone with an aldehyde using a boron enolate, a classic example of the "Evans syn" aldol reaction.[14][17]
Materials:
-
(4R,5S)-4-methyl-3-propionyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Enolate Formation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-propionyl oxazolidinone and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise, followed by the slow, dropwise addition of dibutylboron triflate.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the (Z)-boron enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the aldehyde to the enolate solution.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction by the addition of methanol.
-
Add a mixture of methanol and 30% hydrogen peroxide at 0 °C.
-
Stir vigorously for 1 hour.
-
Dilute the mixture with saturated aqueous sodium bicarbonate and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Auxiliary Cleavage:
-
The crude product can be purified by flash column chromatography on silica gel.
-
The chiral auxiliary can be cleaved from the aldol product by various methods, such as hydrolysis with lithium hydroperoxide (LiOOH) or reductive cleavage with lithium borohydride (LiBH₄), to yield the desired chiral β-hydroxy carboxylic acid or alcohol, respectively.[17][18]
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Evans asymmetric aldol reaction.
Conclusion
The chelation control model for N-acyl oxazolidinone enolates provides a powerful and predictable framework for asymmetric synthesis. By understanding the principles of chelation, the role of Lewis acids, and the factors that influence stereoselectivity, researchers can harness this methodology to construct complex chiral molecules with a high degree of precision. The reliability and versatility of Evans-type aldol reactions have solidified their place as an indispensable tool in the synthesis of natural products and pharmaceuticals.
References
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An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. (2004). Synlett, 2004(08), 1371-1374. [Link]
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Asymmetric aldol reactions with chiral glycinamides 86. Reagents and... (n.d.). ResearchGate. [Link]
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evans enolate alkylation-hydrolysisx. (n.d.). University of Rochester. [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2017). National Institutes of Health. [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ConnectSci. [Link]
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Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. (2020). The Journal of Organic Chemistry, 85(1), 337-345. [Link]
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Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. (2004). National Institutes of Health. [Link]
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Asymmetric Aldol Reactions Using Boron Enolates. (1997). ResearchGate. [Link]
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Chiral auxiliary. (n.d.). Wikipedia. [Link]
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Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. (2010). Journal of the American Chemical Society, 132(35), 12341-12349. [Link]
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Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. (2020). National Institutes of Health. [Link]
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In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. (2023). Dipòsit Digital de la Universitat de Barcelona. [Link]
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N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. (2022). ACS Central Science, 8(8), 1146-1153. [Link]
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Evans Auxiliaries and a Friend for Aldol Reactions. (2022). YouTube. [Link]
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Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. (2020). National Institutes of Health. [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2017). MDPI. [Link]
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Asymmetric aldol reaction and its probable mechanism. (n.d.). ResearchGate. [Link]
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Synthesis of Oxazolidinone Derivative from Chloramphenicol and Its Asymmetric Induction in Aldol Reaction. (2018). ResearchGate. [Link]
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Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. (2010). Organic Letters, 12(19), 4442-4445. [Link]
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Aldol reaction. (n.d.). Wikipedia. [Link]
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Evans aldol ppt. (2017). Slideshare. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2000). Journal of Chemical Education, 77(9), 1201. [Link]
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Introduction to Stereoselective Organic Synthesis. (n.d.). University of Glasgow. [Link]
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Chiral Glycolate Equivalents for the Asymmetric Synthesis of α-Hydroxycarbonyl Compounds. (1997). ResearchGate. [Link]
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The Gem-Dimethyl Group: A Linchpin in Controlling Facial Selectivity in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The gem-dimethyl group, a seemingly simple structural motif, exerts a profound influence on the stereochemical outcome of chemical reactions. Its strategic placement within a molecule can dictate the facial selectivity of approaching reagents, enabling the synthesis of complex stereochemically defined molecules with high precision. This technical guide delves into the core principles governing the role of the gem-dimethyl group in facial selectivity, exploring its mechanistic underpinnings, practical applications in asymmetric synthesis, and the experimental methodologies used to leverage its effects. Through a synthesis of established theories and contemporary research, this guide provides a comprehensive resource for chemists seeking to harness the power of this versatile functional group in the design and execution of stereoselective transformations.
Introduction: The Concept of Facial Selectivity
In the realm of stereochemistry, facial selectivity refers to the preferential attack of a reagent on one of the two faces of a planar or prochiral molecule. This selectivity is paramount in asymmetric synthesis, where the goal is to generate a single enantiomer or diastereomer of a chiral product. The ability to control which face of a molecule reacts is fundamental to the construction of pharmaceuticals, agrochemicals, and other biologically active compounds where stereochemistry dictates function.
The gem-dimethyl group, characterized by two methyl groups attached to the same carbon atom, serves as a powerful stereodirecting element. Its influence on facial selectivity stems from a combination of steric and conformational effects that create a biased environment around a reactive center. This guide will unpack these effects, providing a detailed understanding of how this seemingly innocuous substituent can be a key player in achieving high levels of stereocontrol.
Mechanistic Pillars of Gem-Dimethyl Induced Facial Selectivity
The stereodirecting influence of the gem-dimethyl group is primarily attributed to two key phenomena: steric hindrance and the Thorpe-Ingold effect, which leads to conformational locking.
Steric Hindrance: The Gatekeeper Effect
The most intuitive role of the gem-dimethyl group is to act as a bulky steric shield. The two methyl groups create a sterically congested environment on one face of the molecule, effectively blocking or hindering the approach of a reagent from that direction. Consequently, the reagent is guided to attack the less hindered face, leading to a predictable stereochemical outcome.
This "gatekeeper" effect is particularly evident in reactions involving additions to double bonds or ring systems where the gem-dimethyl group is positioned proximal to the reactive center. For instance, in the reduction of a ketone adjacent to a gem-dimethyl-substituted carbon, the hydride reagent will preferentially attack from the face opposite to the bulky dimethyl group. This steric bias has been instrumental in numerous total syntheses of natural products.[1]
The Thorpe-Ingold Effect and Conformational Locking
Beyond simple steric bulk, the gem-dimethyl group significantly influences the conformation of a molecule through the Thorpe-Ingold effect , also known as the "gem-dimethyl effect" or "angle compression".[2][3] This effect describes the observation that increasing the size of substituents on a carbon atom leads to a decrease in the internal bond angle between the other two substituents. In an acyclic chain, this compression brings the ends of the chain closer together, favoring cyclization reactions.[2][3]
In the context of facial selectivity, this conformational constraint "locks" the molecule into a preferred conformation. This pre-organization of the substrate reduces the entropic penalty for achieving the desired transition state and can expose one face of a reactive center while shielding the other. For example, the presence of a gem-dimethyl group can favor a specific chair or boat conformation in a cyclic system, thereby dictating the trajectory of an incoming reagent.[4][5] This conformational rigidity is a key factor in many asymmetric transformations, including desymmetrization reactions where one of the two methyl groups is selectively functionalized.[6][7]
Applications in Asymmetric Synthesis
The strategic incorporation of the gem-dimethyl group has proven to be a valuable tool in a wide array of asymmetric reactions.
Desymmetrization of Gem-Dimethyl Groups
A powerful strategy in asymmetric synthesis is the desymmetrization of prochiral gem-dimethyl groups. In this approach, a chiral catalyst selectively functionalizes one of the two chemically equivalent methyl groups, creating a new stereocenter. This has been successfully applied in C-H activation reactions, where a chiral transition metal catalyst can differentiate between the two methyl groups, leading to highly enantioenriched products.[6][7]
Stereoselective Cyclization Reactions
As predicted by the Thorpe-Ingold effect, the gem-dimethyl group is widely employed to facilitate and control the stereochemistry of cyclization reactions.[2][3][8] By promoting a folded conformation, the gem-dimethyl group can pre-organize the molecule for an intramolecular reaction, leading to the formation of cyclic products with high diastereoselectivity. This strategy has been instrumental in the synthesis of various natural products containing gem-dimethylcyclobutane and other strained ring systems.[1]
Facial Selectivity in Additions to π-Systems
The steric and conformational influence of the gem-dimethyl group is frequently exploited to control the facial selectivity of additions to alkenes and carbonyls. In Diels-Alder reactions, for instance, a gem-dimethyl group on the diene or dienophile can effectively block one face, leading to the preferential formation of one diastereomer.[9][10] Similarly, in nucleophilic additions to carbonyls, the gem-dimethyl group can direct the approach of the nucleophile, resulting in the formation of a specific alcohol stereoisomer.
Experimental Workflow: A Case Study in Desymmetrization
To illustrate the practical application of these principles, the following section outlines a generalized experimental workflow for the rhodium-catalyzed enantioselective C-H amidation of a substrate containing a gem-dimethyl group, a reaction that relies on the desymmetrization of this motif.[6]
Objective: To achieve high enantioselectivity in the amidation of a C(sp³)-H bond of a gem-dimethyl group.
Methodology:
-
Substrate Synthesis: The substrate, typically containing a directing group such as an oxime, is synthesized with the gem-dimethyl moiety strategically placed.
-
Catalyst Preparation: A chiral rhodium(III) catalyst, often featuring a chiral cyclopentadienyl (Cp*) ligand, is prepared or obtained commercially.
-
Reaction Setup:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the substrate, the chiral rhodium catalyst, an oxidant (e.g., a silver salt), and a suitable solvent are combined.
-
The amidating agent (e.g., an dioxazolone) is then added to the mixture.
-
-
Reaction Conditions: The reaction is typically stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a predetermined period (e.g., 12-24 hours). Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Upon completion, the reaction mixture is quenched and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography on silica gel to isolate the desired amidated product.
-
-
Stereochemical Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation:
The results of such an experiment are typically summarized in a table format to allow for easy comparison of different reaction parameters.
| Entry | Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | L1 | AgSbF₆ | DCE | 80 | 75 | 92 |
| 2 | L2 | AgSbF₆ | DCE | 80 | 68 | 85 |
| 3 | L1 | AgNTf₂ | THF | 60 | 82 | 95 |
Table 1: Optimization of reaction conditions for enantioselective C-H amidation.
Logical Relationship Diagram:
Caption: Workflow for Rh-catalyzed desymmetrization of a gem-dimethyl group.
Conclusion
The gem-dimethyl group is a versatile and powerful tool in the arsenal of the synthetic organic chemist. Its ability to influence facial selectivity through a combination of steric hindrance and conformational locking provides a reliable and predictable means of controlling stereochemistry. From guiding the trajectory of reagents in addition reactions to enabling the desymmetrization of prochiral centers, the applications of this seemingly simple substituent are both broad and impactful. A thorough understanding of the underlying principles of the Thorpe-Ingold effect and steric control is essential for leveraging the full potential of the gem-dimethyl group in the design of elegant and efficient stereoselective syntheses. As the demand for enantiomerically pure compounds continues to grow, the strategic use of the gem-dimethyl group will undoubtedly remain a cornerstone of modern organic synthesis.
References
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Desymmetrization of gem‐Dimethyl Groups. (n.d.). ResearchGate. Retrieved from [Link]
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Pd(II)-Catalyzed Desymmetrizing gem-Dimethyl C(sp3)–H Alkenylation/Aza-Wacker Cyclization Directed by PIP Auxiliary. (2024). Organic Letters. Retrieved from [Link]
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Thorpe–Ingold effect. (2023). In Wikipedia. Retrieved from [Link]
-
Models for selectivity in organic reactions. (1991). Pure and Applied Chemistry. Retrieved from [Link]
-
The gem-Dimethyl Effect Revisited. (2008). The Journal of Organic Chemistry. Retrieved from [Link]
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p-Facial Selectivity in Diels-Alder Cycloadditions. (1995). Croatica Chemica Acta. Retrieved from [Link]
-
The gem-Dimethyl Effect Revisited. (2008). The Journal of Organic Chemistry. Retrieved from [Link]
-
Recent advances in the synthesis of gem-dimethylcyclobutane natural products. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). Advanced Organic and Inorganic Materials. Retrieved from [Link]
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Organic Chemistry I Review: Highlights of Key Reactions, Mechanisms, and Principles. (n.d.). University of Illinois. Retrieved from [Link]
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Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. (2003). Organic & Biomolecular Chemistry. Retrieved from [Link]
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The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. (2001). Arkivoc. Retrieved from [Link]
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Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. (2011). Organic Letters. Retrieved from [Link]
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Facial Selectivity. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
The conformations of some gem-dimethyl substituted cyclic anhydrides (i). (1974). Acta Chemica Scandinavica. Retrieved from [Link]
-
Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
π-Facial selectivity in the Diels–Alder reaction of glucosamine-based chiral furans and maleimides. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
New Gem- and Vic-Disubstituent Effects on Cyclizations. (2001). Accounts of Chemical Research. Retrieved from [Link]
-
Divergent Total Synthesis of the Harziane Diterpenoids. (2019). Journal of the American Chemical Society. Retrieved from [Link]
-
Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. (2015). Journal of the American Chemical Society. Retrieved from [Link]
-
Conformational Interconversions in Gem-Dimethyl Substituted Cycloheptanes. (1974). Acta Chemica Scandinavica. Retrieved from [Link]
-
Conformational Analysis. IX. The Gem-Dimethyl Effect. (1962). The Journal of Organic Chemistry. Retrieved from [Link]
-
Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages. (2018). Chemistry – A European Journal. Retrieved from [Link]
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes: Asymmetric Aldol Reaction Protocol Using (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation
The aldol reaction stands as a cornerstone of organic synthesis, enabling the construction of β-hydroxy carbonyl compounds, which are pivotal structural motifs in a vast array of natural products and pharmaceutical agents.[1][2] Achieving stereocontrol in these reactions, particularly the formation of specific enantiomers and diastereomers, is a paramount challenge. The Evans asymmetric aldol reaction, utilizing chiral oxazolidinone auxiliaries, has emerged as a robust and highly predictable method for addressing this challenge.[3][4][5] These auxiliaries temporarily impart chirality to an achiral substrate, directing the stereochemical course of the reaction before being subsequently removed.[3]
This application note provides a detailed protocol for conducting an asymmetric aldol reaction using (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone as the chiral auxiliary. This specific auxiliary, a derivative of (R)-phenylglycinol, offers excellent stereochemical control due to the steric influence of its phenyl and gem-dimethyl groups. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure high diastereoselectivity and yield.
The Power of the Oxazolidinone Auxiliary: A Mechanistic Overview
The success of the Evans aldol reaction hinges on the formation of a conformationally rigid six-membered ring transition state, as described by the Zimmerman-Traxler model.[4][6] The chiral oxazolidinone auxiliary plays a crucial role in biasing the formation of a specific (Z)-enolate and directing the subsequent attack of the aldehyde from the less sterically hindered face.
The key steps involved are:
-
N-Acylation: The chiral auxiliary, this compound, is first acylated with a desired carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding N-acyl imide.
-
Enolate Formation: The N-acyl imide is then treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base, such as diisopropylethylamine (DIPEA).[3][5] This process selectively generates the (Z)-boron enolate. The boron atom coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid chelated structure.
-
Aldol Addition: The generated (Z)-enolate then reacts with an aldehyde. The phenyl and gem-dimethyl groups of the chiral auxiliary effectively shield one face of the enolate, forcing the aldehyde to approach from the opposite, less hindered face. This facial bias, coupled with the chair-like transition state, leads to the formation of the syn-aldol adduct with high diastereoselectivity.[4]
-
Auxiliary Cleavage: After the aldol reaction, the chiral auxiliary can be cleanly removed under various conditions to yield the desired β-hydroxy carboxylic acid, ester, or amide, while the auxiliary itself can often be recovered and reused.[7][8][9]
Visualizing the Stereocontrol
The following diagram illustrates the key steps and the origin of stereoselectivity in the Evans asymmetric aldol reaction.
Caption: Workflow of the Evans Asymmetric Aldol Reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol details the asymmetric aldol reaction between the N-propionyl derivative of this compound and isobutyraldehyde.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight | Notes |
| N-Propionyl-(R)-5,5-dimethyl-4-phenyl-2-oxazolidinone | 261.31 | 1.0 | 261 mg | Prepared from the corresponding auxiliary. |
| Dichloromethane (DCM) | - | - | 10 mL | Anhydrous, freshly distilled. |
| Dibutylboron triflate (Bu₂BOTf) | 242.11 | 1.1 | 1.1 mL | 1.0 M solution in DCM. |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.2 | 0.21 mL | Freshly distilled. |
| Isobutyraldehyde | 72.11 | 1.5 | 0.14 mL | Freshly distilled. |
| Methanol (MeOH) | - | - | 5 mL | |
| 30% Hydrogen Peroxide (H₂O₂) | - | - | 2 mL | |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | - | 10 mL | |
| Saturated aqueous Sodium Chloride (Brine) | - | - | 10 mL | |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying. |
Procedure
Part 1: Boron Enolate Formation and Aldol Addition
-
To a flame-dried, argon-purged 50 mL round-bottom flask, add N-propionyl-(R)-5,5-dimethyl-4-phenyl-2-oxazolidinone (261 mg, 1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dibutylboron triflate (1.1 mL of a 1.0 M solution in DCM, 1.1 mmol) dropwise via syringe over 5 minutes. The solution will turn from colorless to pale yellow.
-
After stirring for 10 minutes, add diisopropylethylamine (0.21 mL, 1.2 mmol) dropwise. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the boron enolate.
-
Add freshly distilled isobutyraldehyde (0.14 mL, 1.5 mmol) dropwise to the enolate solution.
-
Continue stirring the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part 2: Work-up and Purification
-
Quench the reaction at 0 °C by the slow addition of methanol (5 mL).
-
Add a mixture of methanol (5 mL) and 30% hydrogen peroxide (2 mL) and stir vigorously for 1 hour at 0 °C.
-
Dilute the mixture with saturated aqueous sodium bicarbonate solution (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the asymmetric aldol reaction.
Key Considerations for Success
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly distilled reagents.
-
Reagent Quality: The quality of the Lewis acid (Bu₂BOTf) and the amine base is critical for achieving high diastereoselectivity. Use of older or impure reagents can lead to diminished stereocontrol.
-
Temperature Control: Maintaining the specified low temperatures (-78 °C) during enolate formation and the initial aldol addition is crucial for kinetic control and maximizing diastereoselectivity.[10]
-
Rate of Addition: Slow, dropwise addition of reagents, particularly the Lewis acid and base, is important to maintain control over the reaction and prevent side reactions.
-
Auxiliary Cleavage: A variety of methods can be employed for the cleavage of the oxazolidinone auxiliary, including hydrolysis with lithium hydroxide/hydrogen peroxide to yield the carboxylic acid, or reductive cleavage with lithium borohydride to afford the corresponding alcohol.[8][9][11] The choice of cleavage method will depend on the desired final product.
Conclusion
The asymmetric aldol reaction using this compound is a powerful and reliable method for the synthesis of enantioenriched syn-β-hydroxy carbonyl compounds. By carefully controlling the reaction conditions and understanding the mechanistic principles at play, researchers can achieve high yields and excellent diastereoselectivities. This protocol provides a solid foundation for the successful implementation of this important transformation in the synthesis of complex molecules for research, drug discovery, and development.
References
-
Abiko, A. Asymmetric aldol reaction using boron enolates. Nature Protocols2 , 2577–2582 (2007). Available at: [Link]
-
Cowden, C. J. & Paterson, I. Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions51 , 1-200 (1997). Available at: [Link]
-
Lee, K. et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules23 , 227 (2018). Available at: [Link]
-
Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Abiko, A. Asymmetric aldol reaction using boron enolates. ResearchGate. Available at: [Link]
-
Narkhede, N. U. et al. Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. Available at: [Link]
-
Abiko, A. Asymmetric aldol reaction using boron enolates. Springer Nature Experiments. Available at: [Link]
-
Cowden, C. J. & Paterson, I. Asymmetric Aldol Reactions Using Boron Enolates. ResearchGate. Available at: [Link]
-
Smith, T. E. et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education81 , 1341 (2004). Available at: [Link]
-
Smith, T. E. et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education81 , 1341 (2004). Available at: [Link]
-
SK. Evans Aldol Reaction. Chem-Station Int. Ed. (2014). Available at: [Link]
-
Lee, K. et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]
-
Coconote. Overview of Evans Aldol Reaction Techniques. Coconote. Available at: [Link]
-
Anonymous. Evans Enolate Alkylation-Hydrolysis. Unknown Source. Available at: [Link]
-
Lu, Y. & Xu, P.-F. Recent advances in the applications of Evans chiral auxiliary in asymmetric synthesis. ResearchGate. Available at: [Link]
-
Smith, T. E. et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Available at: [Link]
-
LibreTexts. 4.4: The aldol reaction. Chemistry LibreTexts. Available at: [Link]
-
Maloney, K. M. et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate. Available at: [Link]
-
Crimmins, M. T. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]
-
Haeffner, F., Houk, K. N. & Tekle-Smith, Y. K. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PMC. Available at: [Link]
-
Brown, H. C. et al. Asymmetric double aldol reaction of chiral acetyloxazolidinone. ResearchGate. Available at: [Link]
-
Davies, S. G. et al. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry1 , 3674-3688 (2003). Available at: [Link]
-
Davies, S. G. et al. SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
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Application Notes & Protocols: Acylation of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone for Asymmetric Synthesis
Introduction: The Strategic Role of a Modified Evans Auxiliary
In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries remain a cornerstone technology. The Evans oxazolidinones are among the most successful and reliable chiral auxiliaries, enabling a wide array of diastereoselective transformations including aldol additions, alkylations, and conjugate additions.[1][2][3] The subject of this guide, (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, is a valuable derivative of the classical Evans auxiliaries.
The strategic introduction of a gem-dimethyl group at the C5 position of the oxazolidinone ring serves a dual purpose. Firstly, it enhances the conformational rigidity of the N-acyl derivative, which can lead to improved levels of diastereoselectivity in subsequent reactions. Secondly, this modification can influence the conditions required for the final, non-destructive removal of the auxiliary, offering alternative cleavage pathways compared to standard auxiliaries.
The initial and critical step for employing this auxiliary is its N-acylation—the covalent attachment of a carboxylic acid-derived substrate to the nitrogen atom of the oxazolidinone. This transformation converts the prochiral substrate into a chiral N-acyloxazolidinone, setting the stage for stereocontrolled bond formations at the α-carbon of the acyl group. The choice of acylation method is crucial; it must be high-yielding and free from side reactions, such as epimerization if the acyl group already contains a stereocenter.
This document provides detailed protocols for two robust acylation methods: a classic approach using a strong base at cryogenic temperatures and a more operationally simple, milder procedure using catalytic 4-(N,N-dimethylamino)pyridine (DMAP).
The Acylation Reaction: Mechanism and Rationale
The N-acylation of an oxazolidinone proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the oxazolidinone ring, while part of an amide-like system (a carbamate), is sufficiently nucleophilic after deprotonation to attack an activated carboxylic acid derivative.
Core Mechanism:
-
Deprotonation: A base removes the acidic proton from the N-H bond of the oxazolidinone, generating a highly nucleophilic lithium or sodium amide anion.
-
Nucleophilic Attack: This anion attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, ejecting the leaving group (e.g., chloride or carboxylate) to form the stable N-acyloxazolidinone product.
The choice of base and acylating agent dictates the reaction conditions. Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) ensure complete and irreversible deprotonation but require stringent anhydrous conditions and low temperatures (-78 °C) to prevent side reactions.[4] Milder conditions, employing tertiary amine bases like triethylamine (NEt₃) and a nucleophilic catalyst like DMAP, have been developed to circumvent the need for pyrophoric reagents and cryogenic setups, making the procedure more accessible.[1][5] This catalytic method is particularly effective for acylations with acid anhydrides and many acid chlorides.
Visualization of the Acylation Process
General Reaction Scheme
The following diagram illustrates the general transformation for the acylation of this compound with an acyl chloride.
Caption: General scheme for N-acylation.
Experimental Workflow (DMAP Catalysis)
This workflow diagram outlines the key stages of the milder, DMAP-catalyzed acylation protocol.
Sources
Application Notes & Protocols: Mastering Boron Enolate Formation for High-Fidelity Evans Aldol Reactions
Introduction: The Enduring Power of the Evans Aldol Reaction
In the landscape of asymmetric synthesis, the Evans aldol reaction stands as a cornerstone achievement, providing a robust and highly predictable method for the stereocontrolled construction of carbon-carbon bonds.[1][2] Its frequent application in the synthesis of complex natural products, particularly polyketides, is a testament to its reliability and high fidelity.[1][3] The reaction's success hinges on the use of a chiral oxazolidinone auxiliary, which directs the facial selectivity of an enolate's reaction with an aldehyde.[4]
While various metal enolates can be employed, boron-mediated enolization has become the gold standard for achieving exceptionally high levels of diastereoselectivity, almost universally favoring the syn-aldol adduct.[1][5] This is because boron, particularly in the form of dialkylboron triflates, facilitates the formation of a geometrically pure (Z)-enolate, which reacts through a highly organized, chair-like six-membered transition state.[6][7][8] This guide provides an in-depth exploration of the mechanism, practical considerations, and a detailed protocol for the formation of boron enolates, empowering researchers to leverage this powerful tool with confidence.
The Mechanistic Blueprint: Achieving Stereocontrol
The remarkable stereoselectivity of the Evans-boron aldol reaction is not a matter of chance; it is the result of a well-understood sequence of stereocontrolling events. The entire process is kinetically controlled, necessitating careful management of reaction conditions, particularly temperature.
Step 1: Lewis Acid Chelation and (Z)-Enolate Formation
The reaction begins with the introduction of a dialkylboron triflate, most commonly di-n-butylboron triflate (n-Bu₂BOTf), to the N-acyl oxazolidinone substrate. The boron atom acts as a potent Lewis acid, coordinating to the carbonyl oxygen of the acyl group. Spectroscopic studies suggest a chelated complex is rapidly formed where the boron is also coordinated to the carbonyl oxygen of the oxazolidinone ring.[9][10][11]
Upon addition of a hindered tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), a proton is abstracted from the α-carbon. This deprotonation exclusively forms the (Z)-boron enolate. This geometric selectivity is rationalized by minimizing steric repulsion (A¹,³ strain) between the R group of the acyl chain and the chiral auxiliary's substituent in the transition state for deprotonation.[1][12] The chelated structure pre-organizes the substrate, making this pathway highly favorable.
Caption: Stereochemical Pathway via Zimmerman-Traxler Model.
Reagent Selection and Field-Proven Insights
The success of the Evans aldol reaction is highly dependent on the appropriate choice of reagents. Each component plays a critical role that extends beyond its basic function.
| Reagent Class | Example(s) | Key Function & Scientific Rationale |
| Boron Lewis Acid | Di-n-butylboron Triflate (n-Bu₂BOTf) | The industry standard. The triflate is a superb leaving group, facilitating rapid enolization. The butyl groups provide sufficient steric bulk to influence selectivity without being overly cumbersome. It is considered a "soft" enolization agent, minimizing side reactions. [9][13] |
| Di-n-butylboron Chloride (n-Bu₂BCl) | Can also be used but is generally less reactive than the triflate. May require different reaction conditions or longer reaction times. | |
| Amine Base | N,N-Diisopropylethylamine (DIPEA) | Recommended. A highly hindered, non-nucleophilic base. [14]Its steric bulk prevents it from coordinating strongly to the boron center after proton abstraction, which could inhibit the subsequent aldol addition. Its primary role is as a Brønsted base. [10][15] |
| Triethylamine (TEA) | A common and effective alternative. It is slightly more basic and less sterically hindered than DIPEA. [14][16]While often interchangeable, in sensitive systems, its smaller size could lead to different kinetics or side reactions. [12] | |
| Solvent | Dichloromethane (DCM) | The solvent of choice. It has good solvating properties for the reagents and intermediates while being relatively non-coordinating. It also has a low freezing point, which is essential for the required reaction temperatures. [2] |
| Tetrahydrofuran (THF) | Can be used, but its coordinating nature (Lewis basicity) can interfere with the boron Lewis acid, potentially slowing down the reaction or affecting selectivity. |
Detailed Experimental Protocol: A Validated Workflow
This protocol is a representative procedure for the diastereoselective aldol reaction between an N-propionyl oxazolidinone and an aldehyde. [2] Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and dry glassware. Boron triflates are corrosive and moisture-sensitive. Tertiary amines are flammable and toxic. Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials & Equipment
-
(S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 equiv)
-
Di-n-butylboron triflate (n-Bu₂BOTf, 1.1 equiv, typically as a 1M solution in DCM)
-
N,N-Diisopropylethylamine (DIPEA, 1.25 equiv)
-
Aldehyde (e.g., Isobutyraldehyde, 1.2 equiv, freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide (H₂O₂)
-
Round-bottom flask with stir bar, septa, nitrogen inlet, syringes, and low-temperature thermometer
-
Magnetic stirrer and a cooling bath (Dry ice/acetone for -78 °C)
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask under a positive pressure of nitrogen, add the N-acyl oxazolidinone (1.0 equiv).
-
Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Enolate Formation:
-
While stirring at 0 °C, add di-n-butylboron triflate (1.1 equiv) dropwise via syringe over 5 minutes. The solution may turn pale yellow.
-
After 15 minutes of stirring at 0 °C, add N,N-diisopropylethylamine (1.25 equiv) dropwise over 5 minutes.
-
Continue stirring the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the boron enolate. The formation is typically very fast. [9][10]
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate dry vial, prepare a solution of the freshly distilled aldehyde (1.2 equiv) in a small amount of anhydrous DCM.
-
Add the aldehyde solution dropwise to the cold enolate solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the dropwise addition of pH 7 phosphate buffer (approx. 1 volume equivalent to the DCM).
-
Add methanol (approx. 2 volume equivalents).
-
Remove the cooling bath and allow the mixture to warm to 0 °C.
-
Slowly add 30% aqueous hydrogen peroxide (approx. 1 volume equivalent) to the vigorously stirred biphasic mixture. Caution: This is an exothermic process. Addition should be slow to control the temperature.
-
Stir at room temperature for 1 hour to ensure complete oxidation of the boron species.
-
Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (typically using an ethyl acetate/hexanes gradient) to yield the pure syn-aldol adduct. [2]The diastereomeric purity is often >97%, as determined by NMR or GC analysis. [2]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Wet reagents or solvent; impure aldehyde; insufficient reaction time. | Ensure all glassware is rigorously dried. Use freshly distilled/purchased anhydrous solvents. Purify the aldehyde immediately before use. Monitor the reaction by TLC to confirm completion. |
| Low Diastereoselectivity | Reaction temperature too high; incorrect order of addition; wrong choice of base/Lewis acid. | Maintain strict temperature control (-78 °C). Follow the prescribed order of addition. Use n-Bu₂BOTf and DIPEA for maximum reliability. Temperatures above -20 °C can lead to enolate equilibration or retro-aldol pathways. |
| Epimerization of Product | Harsh workup conditions (strongly acidic or basic). | Use a neutral pH 7 buffer for quenching. Avoid prolonged exposure to strong acids or bases during workup and purification. |
Post-Reaction: Cleavage of the Chiral Auxiliary
For the Evans aldol to be a truly useful synthetic method, the chiral auxiliary must be removable without compromising the newly formed stereocenters. [17]Several mild and efficient methods exist:
-
To form the Carboxylic Acid: Hydrolysis with lithium hydroperoxide (LiOOH) is the preferred method as it is mild and proceeds with high yield. [17][18]* To form the Primary Alcohol: Reductive cleavage using lithium borohydride (LiBH₄).
-
To form the Aldehyde: Reduction with LiAlH₄ followed by oxidation (e.g., Swern or Dess-Martin).
-
To form an Ester or Amide: Direct conversion using reagents like Weinreb's salt or various alkoxides. [1] The recovered chiral auxiliary can often be recycled, improving the overall efficiency of the synthesis. [18]
References
-
Evans Aldol Reaction. (2014). Chem-Station Int. Ed.[Link]
-
Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society. [Link]
-
Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PMC - PubMed Central. [Link]
-
Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PubMed. [Link]
-
Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. ACS Publications. [Link]
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Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses. [Link]
-
Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. The Journal of Organic Chemistry. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ConnectSci. [Link]
-
Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. ResearchGate. [Link]
-
Cowden, C. J., & Paterson, I. (1998). Asymmetric Aldol Reactions Using Boron Enolates. Semantic Scholar. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. [Link]
-
Does the amine used to generate the enolate affect the selectivity of an Evans aldol reaction? (2014). Chemistry Stack Exchange. [Link]
-
Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [Link]
-
Asymmetric aldol reaction using boron enolates. CORE. [Link]
-
Unni, A. K., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
-
Paterson, I., et al. (2003). Asymmetric aldol reactions using boron enolates: Applications to polyketide synthesis. Pure and Applied Chemistry. [Link]
-
The aldol reaction. (2020). Chemistry LibreTexts. [Link]
-
Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. (2006). Arkivoc. [Link]
-
Stereoselective Acetate Aldol Reactions. (2011). Wiley-VCH. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society. [Link]
-
Would there be a reason to use diisopropylamine instead of triethylamine as your base? (2015). Reddit. [Link]
-
Enantioselectivity in the boron aldol reactions of methyl ketones. (2007). ResearchGate. [Link]
-
What Is The Difference between Triethylamine And DIPEA? (2024). Xinggao Chemical. [Link]
-
Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? (2015). Chemistry Stack Exchange. [Link]
-
N,N-Diisopropylethylamine. Wikipedia. [Link]
-
Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? (2018). ResearchGate. [Link]
-
Overview of Evans Aldol Reaction Techniques. (2024). Coconote. [Link]
-
The Selective Aldol Reaction. (2002). Macmillan Group, Princeton University. [Link]
-
Diisopinocampheylborane Trifluoromethanesulfonate-Mediated Aldol Reactions Using an Aldehyde and an Amide. CORE. [Link]
-
Asymmetric aldol reaction using boron enolates. (2007). ResearchGate. [Link]
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Application Notes and Protocols for the Cleavage of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone Auxiliary
Introduction: The "SuperQuat" Advantage in Asymmetric Synthesis
The (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, a member of the "SuperQuat" family of chiral auxiliaries, represents a significant refinement of the venerable Evans auxiliaries.[1][2] Its defining feature, the gem-dimethyl substitution at the C5 position, offers distinct advantages in stereoselective synthesis, particularly in reactions involving hydride reduction. This structural modification effectively shields the endocyclic carbonyl group from nucleophilic attack, thereby preventing undesired ring-opening side reactions and leading to cleaner conversions and higher yields of the desired chiral products.[1][2][3]
This guide provides a comprehensive overview of the cleavage of this advanced auxiliary from its N-acylated derivatives. It is intended for researchers, scientists, and drug development professionals engaged in asymmetric synthesis who seek to leverage the unique benefits of this auxiliary. We will delve into the mechanistic underpinnings of various cleavage strategies and provide detailed, field-proven protocols for obtaining chiral carboxylic acids, alcohols, and aldehydes.
Mechanistic Rationale: Directing the Cleavage Pathway
The successful removal of the chiral auxiliary is paramount to isolating the desired enantiomerically pure product. The choice of cleavage method is dictated by the target functional group. The gem-dimethyl group in this compound plays a crucial role, especially in reductive cleavages, by sterically hindering attack at the endocyclic carbonyl.
Hydrolytic Cleavage to Carboxylic Acids
The most common method to obtain chiral carboxylic acids is through hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4][5] The hydroperoxide anion is a soft nucleophile that selectively attacks the more sterically accessible exocyclic acyl carbonyl, leading to the formation of a peroxy-tetrahedral intermediate. This intermediate then collapses to release the lithium salt of the carboxylic acid and the intact auxiliary. The use of LiOOH is critical, as stronger nucleophiles like LiOH can lead to undesired endocyclic cleavage, destroying the auxiliary.[4]
Reductive Cleavage to Alcohols and Aldehydes
Reductive cleavage using hydride reagents is a powerful method to generate chiral primary alcohols or aldehydes. The "SuperQuat" auxiliary demonstrates its key advantage here. With standard Evans auxiliaries, hydride reagents like diisobutylaluminum hydride (DIBAL-H) can attack both the exocyclic (desired) and endocyclic (undesired) carbonyls. However, the 5,5-dimethyl substitution in the title auxiliary effectively blocks the endocyclic attack, enabling the selective reduction of the N-acyl group.[1][2][3] Careful control of temperature and stoichiometry allows for the isolation of either the chiral aldehyde or, with excess hydride, the primary alcohol.
// Nodes start [label="N-Acyl-5,5-dimethyl-\n4-phenyl-2-oxazolidinone", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="DIBAL-H\n(Diisobutylaluminum Hydride)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Stable Hemiaminal\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product_aldehyde [label="Chiral Aldehyde", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_alcohol [label="Chiral Primary Alcohol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; auxiliary [label="Recovered Auxiliary", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label=" 1. DIBAL-H\n 2. Low Temp (-78 °C)"]; reagent -> intermediate [style=invis]; // for layout intermediate -> workup; workup -> product_aldehyde; workup -> auxiliary; intermediate -> product_alcohol [label=" Excess DIBAL-H or\n Warming"]; } dot Diagram 1: Reductive cleavage workflow using the "SuperQuat" auxiliary.
Transesterification to Esters
The conversion of the N-acyl bond to an ester can be achieved through transesterification with an alkoxide, such as sodium methoxide in methanol. This method provides a mild and efficient route to chiral esters. The alkoxide preferentially attacks the exocyclic carbonyl, leading to the formation of the desired ester and the sodium salt of the auxiliary.
Experimental Protocols
The following protocols are provided as a guide. Optimization may be necessary depending on the specific substrate.
Protocol 1: Hydrolytic Cleavage to Chiral Carboxylic Acids
This protocol is adapted from the standard Evans procedure and is expected to be highly effective for the title auxiliary.[4][5]
Materials:
-
N-Acylated this compound
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH), solid
-
Sodium sulfite (Na₂SO₃), solid
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (4.0 equiv) dropwise, followed by the addition of solid lithium hydroxide (2.0 equiv).
-
Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction at 0 °C by the slow addition of an aqueous solution of sodium sulfite (5.0 equiv).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the majority of the THF under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers from the second extraction, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.
Table 1: Summary of Reagents for Hydrolytic Cleavage
| Reagent | Stoichiometry (equiv) | Purpose |
| N-Acyl Auxiliary | 1.0 | Substrate |
| Hydrogen Peroxide (30%) | 4.0 | Forms the active nucleophile (OOH⁻) |
| Lithium Hydroxide | 2.0 | Base to generate hydroperoxide anion |
| Sodium Sulfite | 5.0 | Quenches excess hydrogen peroxide |
Protocol 2: Reductive Cleavage to Chiral Aldehydes
This protocol leverages the key advantage of the 5,5-dimethyl substitution to prevent endocyclic cleavage.[1][2]
Materials:
-
N-Acylated this compound
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in hexanes
-
Methanol
-
Rochelle's salt (potassium sodium tartrate), saturated aqueous solution
-
Diethyl ether
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.1-1.5 equiv) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this may take several hours to overnight).
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and carefully concentrate under reduced pressure (chiral aldehydes can be volatile) to yield the crude product for further purification (e.g., by flash chromatography).
// Nodes start [label="N-Acyl 'SuperQuat' Auxiliary", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="Cleavage Reaction", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Protocol 1:\nLiOH / H₂O₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduction [label="Protocol 2:\nDIBAL-H", fillcolor="#FBBC05", fontcolor="#202124"]; transesterification [label="Protocol 3:\nNaOMe / MeOH", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Work-up &\nPurification", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; acid [label="Chiral Carboxylic Acid", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; aldehyde [label="Chiral Aldehyde", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ester [label="Chiral Ester", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; aux_recovery [label="Auxiliary Recovery", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges start -> cleavage; cleavage -> hydrolysis [label=" Target: Acid"]; cleavage -> reduction [label=" Target: Aldehyde"]; cleavage -> transesterification [label=" Target: Ester"]; hydrolysis -> workup; reduction -> workup; transesterification -> workup; workup -> acid; workup -> aldehyde; workup -> ester; workup -> aux_recovery; } dot Diagram 2: Decision workflow for selecting the appropriate cleavage protocol.
Trustworthiness and Self-Validation
Reaction Monitoring: For all protocols, thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction progress. Co-spotting the reaction mixture with the starting material is essential to confirm its complete consumption.
Auxiliary Recovery: A key aspect of the utility of chiral auxiliaries is their recovery and potential for recycling. In all the described protocols, the this compound can be recovered, typically from the initial organic extractions during the work-up before acidification (in the case of hydrolysis) or from the aqueous layer after work-up. The recovered auxiliary can be purified by recrystallization.
Safety Considerations:
-
The hydrolytic cleavage using LiOH/H₂O₂ is known to be exothermic and can evolve oxygen gas. It is crucial to maintain cooling and ensure adequate venting. The quenching step with sodium sulfite is also exothermic and must be performed slowly at 0 °C.
-
DIBAL-H is a pyrophoric reagent and must be handled under a strict inert atmosphere using appropriate techniques. Reactions should be quenched carefully at low temperatures.
References
-
Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 2005.
-
Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem, 2025.
-
The 'SuperQuat' (R)-4-phenyl-5,5-dimethyl oxazolidin-2-one as an effective chiral auxiliary for conjugate additions: Asymmetric synthesis of (−)-Aplysillamide B. Semantic Scholar, 1999.
-
SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 2004.
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI, 2020.
-
Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College Chemistry.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 2008.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate, 2008.
-
N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. PubMed, 2003.
-
Methods for cleavage of chiral auxiliary. ResearchGate.
-
Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum.
-
SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. ResearchGate, 2004.
-
Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI, 2023.
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PMC, 2014.
Sources
- 1. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. pubs.acs.org [pubs.acs.org]
Reductive Cleavage of Chiral Auxiliaries: A Detailed Guide to LiBH₄ and LiAlH₄ Protocols
Introduction: The Critical Role of Chiral Auxiliary Cleavage in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, chiral auxiliaries stand as indispensable tools for the stereocontrolled construction of complex molecules. These chiral scaffolds, temporarily appended to a prochiral substrate, guide the formation of new stereocenters with high diastereoselectivity. Among the most celebrated of these are the Evans oxazolidinones, which have seen widespread application in the synthesis of natural products and active pharmaceutical ingredients. However, the true utility of a chiral auxiliary is not only in its ability to direct stereoselective transformations but also in the efficiency and fidelity with which it can be removed. The cleavage step is paramount, as it must unveil the desired chiral product in high yield and, most critically, without compromising its newly established stereochemical integrity.
This comprehensive guide is dedicated to researchers, scientists, and drug development professionals, providing an in-depth exploration of two powerful hydride reagents for the reductive cleavage of N-acyl chiral auxiliaries: lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄). Both reagents effectively reduce the N-acyl group to the corresponding primary alcohol, a common and valuable synthetic intermediate. This document moves beyond a simple recitation of protocols to offer a comparative analysis of these reagents, delving into the mechanistic underpinnings of their reactivity, their respective advantages and limitations, and detailed, field-proven experimental procedures.
Theoretical Framework: Understanding the Reductive Cleavage of N-Acyl Oxazolidinones
The reductive cleavage of an N-acyl oxazolidinone, such as an Evans auxiliary, to a primary alcohol is fundamentally an amide reduction. However, the unique structure of the auxiliary introduces nuances that must be considered. The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) at the exocyclic carbonyl carbon. This is followed by a cascade of events that ultimately liberate the desired chiral alcohol and the recoverable chiral auxiliary.
The general mechanism involves the initial formation of a tetrahedral intermediate. For LiAlH₄, a highly reactive reagent, this is followed by the expulsion of an aluminate species coordinated to the carbonyl oxygen, leading to the formation of a transient iminium ion. A second hydride addition to this iminium ion furnishes the final product.[1][2] LiBH₄, a milder reagent, is believed to follow a similar pathway, although its reactivity is often modulated by the presence of Lewis acidic cations like Li⁺, which can coordinate to and activate the carbonyl group.[3]
A critical consideration in this process is the potential for epimerization at the α-carbon of the acyl group. This can occur if the reaction conditions facilitate the formation of an enolate intermediate, which is planar and achiral at the α-carbon.[1] Subsequent protonation can then occur from either face, leading to a loss of stereochemical purity. The choice of reducing agent, temperature, and reaction time can all influence the likelihood of this detrimental side reaction.
Comparative Analysis: LiBH₄ vs. LiAlH₄ for Chiral Auxiliary Cleavage
The selection between LiBH₄ and LiAlH₄ is a critical decision in the synthetic planning process and is dictated by the substrate's steric and electronic properties, as well as the presence of other functional groups.
| Feature | Lithium Borohydride (LiBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder reducing agent.[3] | Highly reactive and powerful reducing agent.[4] |
| Functional Group Tolerance | More chemoselective. Does not typically reduce esters, carboxylic acids, or amides under standard conditions (though N-acyl oxazolidinones are an exception due to activation). | Less chemoselective. Reduces a wide range of functional groups including esters, carboxylic acids, amides, nitriles, and epoxides.[3][4] |
| Substrate Scope | Excellent for sterically hindered N-acyl oxazolidinones, especially with additives like water. Can reduce esters to alcohols. | Effective for a broad range of amides and other carbonyl compounds. May be less effective for extremely hindered substrates, potentially leading to side reactions. |
| Safety and Handling | Safer to handle than LiAlH₄. Reacts with water, but less violently than LiAlH₄. | Pyrophoric and reacts violently with water and protic solvents. Requires stringent anhydrous conditions and careful handling procedures. |
| Workup | Generally simpler and less prone to the formation of gelatinous precipitates. | Workup can be challenging due to the formation of aluminum salts, which can lead to emulsions and product sequestration. The Fieser workup is commonly employed to mitigate this.[3] |
| Risk of Epimerization | Generally considered to have a lower risk of epimerization due to its milder nature and often lower reaction temperatures. | The higher reactivity and basicity can increase the risk of epimerization, particularly with prolonged reaction times or elevated temperatures. |
Experimental Protocols
The following protocols are provided as a guide for the reductive cleavage of a generic N-acylated Evans-type oxazolidinone to the corresponding chiral primary alcohol. It is imperative that all reactions involving metal hydrides be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
Protocol 1: Reductive Cleavage with Lithium Borohydride (LiBH₄)
This protocol is particularly advantageous for sterically hindered substrates and when enhanced chemoselectivity is required. The addition of a stoichiometric amount of water can surprisingly improve yields by facilitating the breakdown of intermediates.
Diagram of LiBH₄ Reductive Cleavage Workflow
Caption: Workflow for LiBH₄-mediated reductive cleavage.
Materials:
-
N-acylated oxazolidinone (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Lithium borohydride (LiBH₄) (2.0 M in THF, 1.5 - 2.0 equiv)
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the N-acylated oxazolidinone (1.0 equiv) in anhydrous THF or Et₂O (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the LiBH₄ solution (1.5 - 2.0 equiv) dropwise via syringe over 10-15 minutes. Vigorous gas evolution may be observed.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). If the reaction is sluggish, the ice bath can be removed, and the reaction can be allowed to warm to room temperature.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt.
-
Stir the resulting biphasic mixture vigorously for at least 1 hour, or until the aqueous layer becomes clear.
-
Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Separate the layers and extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, containing the chiral primary alcohol and the recovered chiral auxiliary, can be purified by silica gel chromatography.
Protocol 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a powerful and general method for the reduction of less hindered N-acyl oxazolidinones. Strict adherence to anhydrous conditions and safety precautions is essential.
Diagram of LiAlH₄ Reductive Cleavage Workflow
Caption: Workflow for LiAlH₄-mediated reductive cleavage with Fieser workup.
Materials:
-
N-acylated oxazolidinone (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and under a nitrogen atmosphere, add LiAlH₄ (1.5 - 2.0 equiv) and cover with anhydrous THF.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Dissolve the N-acylated oxazolidinone (1.0 equiv) in anhydrous THF in the dropping funnel and add it dropwise to the LiAlH₄ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by TLC. If necessary, the reaction can be gently heated to reflux to drive it to completion.
-
Upon completion, cool the reaction mixture back to 0 °C and perform a Fieser workup. For every 'n' grams of LiAlH₄ used, sequentially and very carefully add:
-
'n' mL of water
-
'n' mL of 15% aqueous NaOH
-
'3n' mL of water
-
-
A granular white precipitate should form. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product, containing the chiral primary alcohol and the recovered chiral auxiliary, can be purified by silica gel chromatography.
Trustworthiness and Self-Validation: Ensuring Stereochemical Integrity
The ultimate measure of success in a chiral auxiliary cleavage is the preservation of the stereocenter's integrity. While both LiBH₄ and LiAlH₄ are generally reliable, the risk of epimerization is non-zero, particularly under harsh conditions.
Causality Behind Experimental Choices to Minimize Epimerization:
-
Low Temperatures: Conducting the hydride addition at 0 °C or below significantly disfavors the formation of enolates by reducing the kinetic energy of the system.
-
Controlled Addition: Slow, dropwise addition of the substrate to the hydride (in the case of LiAlH₄) or the hydride to the substrate (for LiBH₄) prevents localized excesses of the basic hydride reagent, which could promote proton abstraction from the α-carbon.
-
Minimizing Reaction Time: Once the reaction is complete as determined by TLC, it should be quenched promptly. Prolonged exposure to the basic reaction conditions increases the opportunity for epimerization.
Self-Validation:
-
Polarimetry: The most direct method to confirm the retention of stereochemical configuration is to measure the optical rotation of the purified product and compare it to the literature value for the enantiomerically pure compound.
-
Chiral Chromatography: Chiral HPLC or GC can be used to determine the enantiomeric excess (ee) of the product, providing a quantitative measure of stereochemical purity.
-
Formation of Diastereomeric Derivatives: The product alcohol can be derivatized with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished and quantified by ¹H or ¹⁹F NMR.
Conclusion and Future Perspectives
The reductive cleavage of chiral auxiliaries with LiBH₄ and LiAlH₄ are powerful and reliable methods for the synthesis of valuable chiral primary alcohols. LiAlH₄ is a potent, broadly applicable reagent, while LiBH₄ offers a milder, more chemoselective alternative that can be particularly advantageous for complex or sterically demanding substrates. The choice between these two hydrides must be made with careful consideration of the specific substrate and the overall synthetic strategy. By understanding the mechanistic principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and effectively execute this critical transformation, advancing their synthetic campaigns in drug discovery and development.
References
- Evans, D. A.; et al. (1982). Stereoselective aldol condensations of chiral isoxazolidinone enolates. Journal of the American Chemical Society, 104(6), 1737–1739.
-
University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. [Online] Available at: [Link][1]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Online] Available at: [Link][2][5]
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. [Online] Available at: [Link][6]
-
Reich, H. J. (n.d.). Evans Enolate Alkylation/Hydrolysis. University of Wisconsin. [Online] Available at: [Link][6][7]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Online] Available at: [Link][8]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Online] Available at: [Link][3][4]
-
Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. [Online] Available at: [Link][1]
-
Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Online] Available at: [Link][2][9]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Online] Available at: [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Online] Available at: [Link][10][11]
-
ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Online] Available at: [Link][11]
-
OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Online] Available at: [Link][9]
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Application Notes and Protocols for the Hydrolytic Removal of Chiral Auxiliaries to Yield Enantiopure Carboxylic Acids
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the control of stereochemistry is paramount. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. These chiral molecules are reversibly attached to a prochiral substrate, directing subsequent chemical transformations to favor the formation of one diastereomer over the other. The final, critical step in this elegant strategy is the clean and efficient removal of the auxiliary to unveil the desired enantiopure product, often a carboxylic acid, without compromising its stereochemical integrity.
This guide provides an in-depth exploration of the hydrolytic methods used to cleave common chiral auxiliaries, focusing on the underlying mechanisms, detailed experimental protocols, and field-proven insights to ensure high yields and preservation of enantiopurity.
Core Principle: The Hydrolytic Cleavage Strategy
The covalent bond linking the substrate to the chiral auxiliary, typically an amide bond in the context of generating carboxylic acids, must be severed. Hydrolysis is a common and effective method for this transformation. The choice of hydrolytic conditions—acidic, basic, or oxidative—is dictated by the specific auxiliary employed and its inherent stability, as well as the sensitivity of the target molecule. The ideal cleavage protocol should be high-yielding, avoid racemization or epimerization at the newly formed stereocenter, and allow for the recovery of the often-valuable chiral auxiliary for reuse.
Below is a generalized workflow illustrating the role of a chiral auxiliary in asymmetric synthesis, from its introduction to its removal.
Figure 2: Simplified mechanism for LiOOH-mediated Evans' auxiliary cleavage.
Experimental Protocol: LiOOH Cleavage
This protocol is a representative example for the cleavage of an N-acyloxazolidinone.
Materials:
-
N-acyloxazolidinone substrate
-
Tetrahydrofuran (THF), reagent grade
-
Water, deionized
-
30% Hydrogen peroxide (H₂O₂) solution
-
Lithium hydroxide (LiOH) monohydrate
-
Sodium sulfite (Na₂SO₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl), 1M
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyloxazolidinone substrate (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, prepare the lithium hydroperoxide reagent by dissolving LiOH·H₂O (e.g., 4.0 equiv) in water and adding 30% H₂O₂ (e.g., 4.0 equiv) at 0 °C. Caution: Hydrogen peroxide is a strong oxidizer.
-
Reaction: Add the freshly prepared LiOOH solution dropwise to the cooled substrate solution. Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by slowly adding an excess of aqueous sodium sulfite solution (e.g., 1.5 M) to reduce the remaining peroxide. Allow the mixture to warm to room temperature.
-
Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Auxiliary Recovery: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x) to recover the chiral oxazolidinone auxiliary. The combined organic layers can be dried, filtered, and concentrated to yield the recovered auxiliary, which can be purified by recrystallization or chromatography.
-
Product Isolation: Acidify the aqueous layer to a pH of ~2-3 using 1M HCl. This protonates the lithium carboxylate to form the desired carboxylic acid.
-
Extraction & Drying: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the carboxylic acid by recrystallization or silica gel chromatography as required.
Data Summary: Typical Conditions
| Auxiliary Type | Reagents | Temperature | Typical Time | Yield (%) | Auxiliary Recovery (%) |
| Evans' Oxazolidinone | LiOOH, H₂O₂ | 0 °C to RT | 1 - 4 h | >90% | >95% |
Method 2: Cleavage of Myers' Pseudoephedrine Amides
The pseudoephedrine-based chiral auxiliary, developed by Andrew G. Myers, provides a powerful method for the asymmetric α-alkylation of amides to produce enantiomerically enriched carboxylic acids, alcohols, and ketones. The cleavage of the resulting N-alkyldihydrooxazinoisoindolone is typically achieved under acidic hydrolytic conditions.
Mechanism and Rationale
The amide bond in the Myers' system is robust. Cleavage is facilitated by heating with a mixture of strong acid (e.g., sulfuric acid) and a co-solvent. The acidic conditions protonate the amide carbonyl, rendering it highly susceptible to nucleophilic attack by water. Subsequent collapse of the tetrahedral intermediate liberates the carboxylic acid and the protonated pseudoephedrine auxiliary. The conditions must be carefully controlled to prevent epimerization of the α-stereocenter, which can be susceptible to racemization under harsh acidic conditions.
Figure 3: Simplified mechanism for acidic hydrolysis of a Myers' auxiliary.
Experimental Protocol: Acidic Hydrolysis
This protocol provides a general method for the cleavage of Myers' pseudoephedrine amides.
Materials:
-
Myers' pseudoephedrine amide substrate
-
Dioxane
-
Sulfuric acid (H₂SO₄), concentrated or as a solution
-
Water, deionized
-
Sodium hydroxide (NaOH) solution, e.g., 4M
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Reaction Setup: Dissolve the pseudoephedrine amide substrate (1.0 equiv) in a mixture of dioxane and sulfuric acid (e.g., 9:1 dioxane/1M H₂SO₄). The final concentration of the acid is critical and may need optimization.
-
Heating: Heat the reaction mixture to reflux (typically around 100 °C) and monitor the reaction by TLC. The hydrolysis can take several hours (4-24 h) depending on the substrate.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Auxiliary Recovery: Basify the mixture with a NaOH solution to a pH > 12. This deprotonates the pseudoephedrine, rendering it soluble in organic solvents. Extract the aqueous layer with diethyl ether or ethyl acetate (3x) to recover the chiral auxiliary. The combined organic layers can be dried and concentrated for purification.
-
Product Isolation: Re-acidify the aqueous layer to a pH of ~1-2 using concentrated HCl.
-
Extraction & Drying: Extract the acidified aqueous solution with an appropriate organic solvent (3x). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purification: The resulting crude carboxylic acid can be purified by chromatography or recrystallization.
Data Summary: Typical Conditions
| Auxiliary Type | Reagents | Temperature | Typical Time | Yield (%) | Auxiliary Recovery (%) |
| Myers' Pseudoephedrine | H₂SO₄ / Dioxane / H₂O | Reflux (~100 °C) | 4 - 24 h | 75-95% | >90% |
Troubleshooting and Key Considerations
-
Incomplete Cleavage: If the reaction stalls, this may be due to insufficient reagent, low temperature, or steric hindrance. For LiOOH cleavage, adding more fresh reagent may drive the reaction to completion. For acidic hydrolysis, extending the reaction time or slightly increasing the acid concentration may be necessary, but with caution.
-
Epimerization/Racemization: The α-stereocenter of the carboxylic acid is susceptible to epimerization, especially under harsh conditions. It is crucial to keep temperatures as low as possible during LiOOH cleavage. During acidic hydrolysis, minimizing reaction time is key. The enantiomeric excess (e.e.) of the final product should always be verified using a suitable chiral analytical method (e.g., chiral HPLC or GC).
-
Low Auxiliary Recovery: Poor recovery can result from degradation of the auxiliary or inefficient extraction. Ensure the pH is appropriate for the auxiliary's solubility properties during the workup (basic for pseudoephedrine, neutral for oxazolidinone).
-
Side Reactions: The presence of other sensitive functional groups in the substrate may not be compatible with the chosen hydrolysis conditions. For instance, ester groups may be cleaved under both LiOOH and strong acid conditions. A careful analysis of the substrate is required to select the appropriate cleavage method.
Conclusion
The hydrolytic removal of a chiral auxiliary is a critical final step in many asymmetric syntheses. The methods for cleaving Evans' oxazolidinones and Myers' pseudoephedrine amides are well-established, reliable, and scalable. A deep understanding of the reaction mechanisms allows researchers to optimize conditions, troubleshoot effectively, and ultimately obtain the desired enantiopure carboxylic acids in high yield and purity, while also enabling the recycling of the valuable auxiliary.
References
-
Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1990). Contrasting diastereoselection in the alkylation of chiral imide and amide enolates. Tetrahedron Letters, 31(49), 7099-7102. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
Application Notes & Protocols: (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone in Natural Product Synthesis
Introduction: The Power of Stereochemical Control in Synthesis
In the intricate world of natural product synthesis, the precise control of stereochemistry is paramount. Many biologically active molecules owe their therapeutic efficacy to a specific three-dimensional arrangement of atoms. Chiral auxiliaries are powerful tools temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they can be cleaved and often recycled.[1] Among the most reliable and widely utilized of these are the oxazolidinones, popularized by David A. Evans.[1]
This guide focuses on a specific, highly effective member of this class: (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone . The strategic placement of a phenyl group at the 4-position and gem-dimethyl groups at the 5-position provides a rigid and predictable steric environment, enabling exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[2] These reactions are foundational in the construction of complex molecular architectures found in natural products. We will explore the mechanistic underpinnings of this control and provide detailed protocols for its application in key asymmetric transformations.
Core Applications in Asymmetric Synthesis
This compound is primarily employed in three major classes of stereoselective reactions:
-
Asymmetric Aldol Reactions: Creating chiral β-hydroxy carbonyl compounds, a common motif in polyketide natural products.[3]
-
Asymmetric Alkylation: Introducing alkyl substituents at the α-position to a carbonyl group with high diastereoselectivity.[4]
-
Asymmetric Acylation & Conjugate Additions: Forming chiral β-amino acids and other functionalized carbonyl compounds.[2][5]
The overarching principle involves the formation of a chiral N-acyl oxazolidinone, which is then converted to a metal enolate. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. This directed attack is the key to establishing the desired stereochemistry.
Application 1: Diastereoselective Aldol Reactions
The Evans aldol reaction is a cornerstone of modern organic synthesis, renowned for its reliability in constructing syn-aldol adducts.[3][6] The reaction proceeds through a highly organized, chair-like six-membered transition state, which is key to its high stereoselectivity.[3]
Causality of Stereocontrol: The Zimmerman-Traxler Model
The stereochemical outcome of the Evans aldol reaction can be rationalized using the Zimmerman-Traxler model. When the N-acyl oxazolidinone is treated with a Lewis acid (like dibutylboron triflate) and a hindered base (like triethylamine), a Z-enolate is selectively formed.[3] This Z-enolate then coordinates with the boron center and the incoming aldehyde, assembling into a rigid, chair-like six-membered transition state.
To minimize steric clashes, the R group of the aldehyde preferentially occupies a pseudo-equatorial position.[7] The chiral auxiliary, with its bulky phenyl and dimethyl groups, dictates the facial selectivity of the aldehyde's approach to the enolate. The conformation that minimizes dipole-dipole repulsion between the carbonyl groups of the auxiliary and the enolate further locks the transition state into a single, low-energy conformation, leading to the formation of the syn-aldol product with high diastereoselectivity.[3][6]
Caption: Workflow for an Evans Asymmetric Aldol Reaction.
Case Study: Total Synthesis of (-)-Pironetin
The total synthesis of (-)-pironetin, a natural product with immunosuppressive and antitumor activity, provides a compelling example of the power of the Evans aldol reaction.[8][9] The synthesis strategically employed three separate Evans aldol reactions to install multiple stereocenters with high control.[8] In one key step, an aldehyde was reacted with the boron enolate derived from the N-propionyl derivative of this compound, yielding the desired syn-aldol adduct with a diastereoselectivity of >95:5.[8] This high level of control was crucial for the successful construction of the complex target molecule.
Protocol: Asymmetric syn-Aldol Reaction
This protocol is a representative example for the reaction of an N-propionyl oxazolidinone with an aldehyde.
Materials:
-
N-propionyl-(R)-(-)-5,5-dimethyl-4-phenyl-2-oxazolidinone
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM
-
Triethylamine (Et₃N), freshly distilled
-
Aldehyde (R-CHO)
-
Anhydrous solvent for workup (e.g., THF, Methanol)
-
Phosphate buffer (pH 7)
-
Hydrogen peroxide (30% aq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add N-propionyl-(R)-(-)-5,5-dimethyl-4-phenyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of Et₃N (1.2 equiv). Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture back down to -78 °C. Add a solution of the aldehyde (1.2 equiv) in anhydrous DCM dropwise over 10 minutes.
-
Reaction: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quenching & Workup: Quench the reaction by adding pH 7 phosphate buffer (1 volume), followed by methanol (2 volumes) and 30% hydrogen peroxide (2 volumes). Stir vigorously at 0 °C for 1 hour.
-
Extraction: Dilute the mixture with water and extract with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃, saturated Na₂SO₃, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure syn-aldol adduct.
Application 2: Diastereoselective Alkylation
The construction of stereogenic centers via alkylation is another powerful application of this chiral auxiliary.[4] The principle is similar to the aldol reaction: the auxiliary shields one face of the enolate, directing the approach of an alkylating agent.
Mechanism of Stereocontrol in Alkylation
-
Enolate Formation: The N-acyl oxazolidinone is deprotonated with a strong, non-nucleophilic base, typically a lithium or sodium amide like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to form the corresponding Z-enolate.[10][11]
-
Chelation & Electrophile Approach: The lithium or sodium cation chelates to the carbonyl oxygen of the imide and the oxygen of the auxiliary, creating a rigid structure. The phenyl group at C4 sterically blocks the "top" face of the enolate.
-
Directed Alkylation: The electrophile (e.g., an alkyl halide) is then forced to approach from the less-hindered "bottom" face, resulting in the formation of the new C-C bond with high diastereoselectivity.[12]
Caption: Stereocontrol in Asymmetric Alkylation.
Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone
Materials:
-
N-acyl-(R)-(-)-5,5-dimethyl-4-phenyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hexamethyldisilazide (NaHMDS), 1.0 M in THF
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Deprotonation: Add NaHMDS (1.05 equiv) dropwise over 15 minutes. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.2 equiv), either neat or as a solution in THF, dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl.
-
Workup & Extraction: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to afford the α-alkylated product.
Application 3: Synthesis of β-Lactams
The β-lactam ring is a core structural feature of numerous life-saving antibiotics, including penicillins and cephalosporins.[5] The this compound auxiliary can be used to control the stereochemistry during the [2+2] cycloaddition of a ketene with an imine (the Staudinger reaction) to form the β-lactam ring.[5][13] The auxiliary, attached to the ketene precursor, directs the facial approach of the imine, leading to a highly diastereoselective ring formation.[5]
Auxiliary Removal: Recovering the Product and Recycling the Auxiliary
A key advantage of chiral auxiliary-based methods is the ability to cleave and recover the auxiliary for reuse.[14] The choice of cleavage method depends on the desired functional group in the final product.
| Cleavage Reagent(s) | Resulting Functional Group | Conditions |
| LiOH / H₂O₂ | Carboxylic Acid | THF/H₂O, 0 °C |
| LiBH₄ or LiAlH₄ | Primary Alcohol | Et₂O or THF, 0 °C to RT |
| MeONHMe·HCl, AlMe₃ | Weinreb Amide | DCM or THF, 0 °C |
| LiOOH | Carboxylic Acid (milder) | THF/H₂O, 0 °C |
| DIBAL-H | Aldehyde | Toluene or DCM, -78 °C |
This table summarizes common methods for cleaving the N-acyl oxazolidinone to release the chiral product and recover the auxiliary.[2][6][11]
Conclusion
This compound is a robust and highly effective chiral auxiliary for the synthesis of complex, stereochemically rich natural products. Its rigid conformational structure provides a predictable platform for directing the stereochemical course of powerful C-C bond-forming reactions, including aldol additions and alkylations. The reliability, high diastereoselectivity, and the ability to recycle the auxiliary make it an indispensable tool for researchers, scientists, and drug development professionals engaged in the art and science of total synthesis.
References
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Díaz, Y., Suárez, R., & Martín, V. S. (2001). Total Synthesis of (−)-Pironetin. Organic Letters, 3(23), 3743–3746. [Link]
-
Biswas, S., & Majumdar, K. C. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(77), 40829-40875. [Link]
-
Wikipedia contributors. (2023, December 2). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Request PDF. (n.d.). Total Synthesis of (‐)‐Pironetin. ResearchGate. [Link]
-
OChem Tutor. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Lee, S., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 22(9), 1535. [Link]
- Google Patents. (n.d.). EP0385999B1 - Application of 4- 1-oxoalkyl]-2,5-oxazolidinediones in selective stereospecific formation of biologically active beta-lactams.
-
Krische, M. J., et al. (2007). Catalytic Asymmetric Assembly of Stereodefined Propionate Units: An Enantioselective Total Synthesis of (−)-Pironetin. Journal of the American Chemical Society, 129(48), 15124-15129. [Link]
-
ResearchGate. (n.d.). Asymmetric aldol reaction and its probable mechanism. [Link]
-
Al-Azzawi, A. M., & Al-Dulaimy, M. A. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 1-13. [Link]
-
Ortiz-Alvarado, R., et al. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 15(18), 3348-3373. [Link]
-
Lee, S., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 22(9), 1535. [Link]
-
Singh, G. S. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry, 14(1), 15-32. [Link]
-
Bull, S. D., et al. (2008). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 6, 1549-1563. [Link]
-
Kobayashi, S., et al. (2000). Synthesis of pironetin and related analogs: studies on structure-activity relationships as tubulin assembly inhibitors. The Journal of Antibiotics, 53(5), 540-545. [Link]
-
Hungarian Journal of Industry and Chemistry. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
-
Chem-Space. (n.d.). (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
-
Al-Zoubi, R. M. (2012). The Direct Catalytic Asymmetric Aldol Reaction. Current Organic Chemistry, 16(1), 43-75. [Link]
-
ResearchGate. (n.d.). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. [Link]
-
de Souza, A. C. D., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(8), 14754-14766. [Link]
-
PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
-
ResearchGate. (n.d.). Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. [Link]
-
ResearchGate. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
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The "SuperQuat" Advantage: A Guide to the Large-Scale Application of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the reliable and scalable production of single-enantiomer compounds is paramount, particularly within the pharmaceutical industry. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and predictable method for introducing stereocenters. Among these, the Evans-type oxazolidinones have long been celebrated for their efficacy. This guide focuses on a powerful evolution of this class: (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone . Often referred to as a "SuperQuat" auxiliary, this molecule offers significant advantages in large-scale applications, primarily due to enhanced stereocontrol imparted by its unique structural features. This document provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full potential.
The Mechanistic Edge: Why the Gem-Dimethyl Group Matters
The exceptional stereodirecting ability of this compound stems from the conformational constraints imposed by the gem-dimethyl group at the C5 position of the oxazolidinone ring. In traditional Evans auxiliaries, the substituent at C4 dictates the facial selectivity of enolate reactions. However, the presence of the 5,5-dimethyl groups effectively "locks" the C4-phenyl substituent into a specific orientation to minimize steric interactions. This rigid conformation creates a highly defined and sterically demanding environment, leading to superior shielding of one face of the enolate.
The result is a significant enhancement in diastereoselectivity for a variety of transformations, including alkylations and conjugate additions, often exceeding that of its non-dimethylated counterparts. This increased stereochemical fidelity is particularly advantageous in large-scale synthesis, where even small improvements in diastereomeric ratios can have a substantial impact on overall yield and purification efficiency.
Caption: Mechanism of enhanced stereocontrol.
Core Applications and Scalable Protocols
This compound is a versatile chiral auxiliary for a range of asymmetric transformations. Below are detailed protocols for its key large-scale applications.
Asymmetric Alkylation of Carboxylic Acids
This is one of the most powerful applications of the "SuperQuat" auxiliary, enabling the synthesis of α-chiral carboxylic acids with high enantiopurity. The process involves three key stages: acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage.
Caption: General workflow for asymmetric alkylation.
Protocol: Asymmetric Synthesis of (S)-2-Methylpent-4-enoic Acid
Step 1: N-Acylation with Propionyl Chloride
-
Rationale: This step covalently attaches the prochiral carboxylic acid moiety to the chiral auxiliary. The use of a strong base like n-butyllithium ensures complete deprotonation of the oxazolidinone nitrogen, facilitating a clean and efficient acylation.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10 mL/g) under an inert atmosphere (N₂ or Ar) at -78 °C, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1-2 hours, monitoring by TLC or HPLC for the disappearance of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone is often of sufficient purity for the next step, or it can be purified by recrystallization or column chromatography.
-
Step 2: Diastereoselective Alkylation with Allyl Bromide
-
Rationale: The formation of a rigid lithium enolate, chelated by the lithium cation, sets the stage for the stereodetermining step. The bulky phenyl group of the auxiliary effectively blocks the "top" face of the enolate, forcing the electrophile (allyl bromide) to approach from the less hindered "bottom" face, thus ensuring high diastereoselectivity.
-
Procedure:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (~15 mL/g) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add allyl bromide (1.2 eq) dropwise at -78 °C.
-
Stir the reaction at this temperature for 2-4 hours, or until the reaction is deemed complete by TLC/HPLC.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Perform an aqueous workup as described in Step 1. The crude product is then purified by column chromatography on silica gel to separate the desired diastereomer from any minor isomers and unreacted starting material.
-
Step 3: Auxiliary Cleavage
-
Rationale: This step liberates the desired chiral carboxylic acid and allows for the recovery of the valuable chiral auxiliary. The use of lithium hydroperoxide is a mild and effective method that proceeds with retention of the newly created stereocenter.
-
Procedure:
-
Dissolve the purified N-alkylated oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, ~20 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite (Na₂SO₃).
-
Adjust the pH of the mixture to ~10-11 with aqueous sodium hydroxide to keep the carboxylic acid in the aqueous phase and the auxiliary in the organic phase.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2-3 with aqueous HCl and extract the desired carboxylic acid with an organic solvent.
-
Dry the organic extracts containing the product, filter, and concentrate to afford the enantiomerically enriched carboxylic acid.
-
| Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | LDA | >98:2 | 85-95 |
| Iodomethane | NaHMDS | >95:5 | 80-90 |
| Allyl iodide | LDA | >98:2 | 88-96 |
| Propargyl bromide | NaHMDS | >97:3 | 82-92 |
Table 1: Representative examples for the asymmetric alkylation of N-propionyl-(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone.
Asymmetric Aldol Reactions
The "SuperQuat" auxiliary can also be employed to achieve high levels of diastereoselectivity in aldol reactions, leading to the formation of chiral β-hydroxy carboxylic acid derivatives. The reaction typically proceeds via a Zimmerman-Traxler-type transition state.
Protocol: Diastereoselective Aldol Reaction with Isobutyraldehyde
-
Procedure:
-
To a solution of N-propionyl-(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the boron enolate.
-
Cool the reaction back down to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Concentrate the mixture to remove most of the organic solvents, then extract with an appropriate organic solvent.
-
The crude product can be purified by column chromatography. The cleavage of the auxiliary can be performed as described previously to yield the chiral β-hydroxy acid.
-
Asymmetric Conjugate Addition
The N-enoyl derivatives of the "SuperQuat" auxiliary are excellent substrates for asymmetric 1,4-conjugate (Michael) additions of organocuprates, providing access to β-chiral carboxylic acids.[1]
Protocol: Conjugate Addition of Methylmagnesium Bromide/Copper(I) Iodide
-
Procedure:
-
Prepare the N-crotonyl derivative of this compound.
-
In a separate flask, suspend copper(I) iodide (1.1 eq) in anhydrous THF at -20 °C.
-
Add methylmagnesium bromide (2.2 eq, as a solution in THF/toluene) dropwise and stir for 30 minutes to form the Gilman cuprate.
-
Cool the cuprate solution to -78 °C.
-
In another flask, dissolve the N-crotonyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add the substrate solution to the cuprate solution via cannula.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow to warm to room temperature.
-
After an aqueous workup, the product can be purified by chromatography.
-
Application in Pharmaceutical Synthesis: An Illustrative Example
The oxazolidinone core is a key structural motif in several important pharmaceuticals. While specific large-scale manufacturing processes are often proprietary, the principles demonstrated above can be applied to the synthesis of complex drug molecules. For instance, the synthesis of the antibiotic Linezolid involves the creation of a chiral aminomethyl-substituted oxazolidinone.[2][3] A strategy employing this compound could be envisaged for the synthesis of a key chiral intermediate.
Similarly, the anticoagulant Rivaroxaban features a central chiral oxazolidinone ring.[4][5][6] The robust stereocontrol offered by the "SuperQuat" auxiliary makes it an attractive candidate for the asymmetric synthesis of key building blocks for such drugs, ensuring high enantiomeric purity in the final active pharmaceutical ingredient (API).
References
- Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999–15004.
- Reddy, K. R., & Reddy, V. V. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 4(2), 548-552.
- Rao, D. R., & L, R. K. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(6), 463-470.
- Drabina, P., Feixová, V., & Sedlák, M. (2019). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 15, 245–252.
- Prasangi, S., Desireddy, S. R., Rao, V. S., Murthy, Y. L. N., & Palla, M. (2017). An improved synthesis of (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide. Chemical Science Transactions, 6(1), 27-34.
- Davies, S. G., Nicholson, R. L., Price, P. D., & Smith, A. D. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(11), 1944-1954.
- Bsharat, O. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 49(2), 53-57.
- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in the Synthesis of Rivaroxaban. Organic Process Research & Development, 8(6), 122-132.
- Aldrich Chemical Company. (2003). Oxazolidinones for Asymmetric Synthesis. ChemFiles, 3(4), 1-16.
- Bach, J., Blachère, C., Bull, S. D., Davies, S. G., Nicholson, R. L., Price, P. D., Sanganee, H. J., & Smith, A. D. (2003). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & Biomolecular Chemistry, 1(11), 1955-1965.
- Kim, B. H., & Lee, J. Y. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 19(12), 20937–20953.
- Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673-679.
-
PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]
- Davies, S. G., & Smith, A. D. (1999). The 'SuperQuat' (R)-4-phenyl-5,5-dimethyl oxazolidin-2-one as an effective chiral auxiliary for conjugate additions: Asymmetric synthesis of (−)-Aplysillamide B. Tetrahedron: Asymmetry, 10(5), 843-847.
Sources
- 1. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve diastereoselectivity with (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
Welcome to the technical support resource for the (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing diastereoselectivity and troubleshooting common issues encountered during asymmetric synthesis.
Foundational Principles: Understanding Stereocontrol
The this compound is a powerful chiral auxiliary, belonging to the renowned class of Evans auxiliaries, used to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions. Its efficacy stems from its ability to create a rigid, sterically-defined environment that directs the approach of an incoming electrophile to one face of a prochiral enolate.
The core mechanism relies on several key steps:
-
Acylation: The auxiliary is first acylated to form an N-acyloxazolidinone. This is typically achieved by deprotonation with a strong base like n-butyllithium followed by reaction with an acyl chloride, or through milder methods using an anhydride and a catalyst like 4-dimethylaminopyridine (DMAP).[1]
-
Enolate Formation: Deprotonation of the N-acyl derivative with a strong, non-nucleophilic base (e.g., LDA, NaHMDS) at low temperatures (-78 °C) selectively generates a (Z)-enolate.[2][1] The formation of this specific enolate geometry is crucial and is driven by chelation between the metal counterion (like Li+) and the two carbonyl oxygens of the imide system.
-
Diastereoselective Reaction: The rigid, chelated (Z)-enolate presents two distinct faces to an incoming electrophile. The bulky phenyl group at the C4 position effectively shields one face of the enolate. Consequently, the electrophile preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[1][3]
-
Auxiliary Removal: After the stereocenter is set, the auxiliary is cleaved under conditions that preserve the newly formed chirality, yielding the desired enantiomerically enriched product (e.g., carboxylic acid, alcohol, or ester). The valuable chiral auxiliary can often be recovered and reused.[4][5]
Caption: Workflow for asymmetric synthesis using the chiral auxiliary.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments in a practical question-and-answer format.
Q1: My diastereomeric ratio (d.r.) is lower than expected. What are the common causes and how can I improve the selectivity?
A: Low diastereoselectivity is a common but solvable issue. The goal is to maximize the energy difference between the two competing transition states leading to the different diastereomers.[4] Here are the primary factors to investigate:
-
Incorrect Enolate Geometry: The formation of the (Z)-enolate is paramount for high selectivity with this auxiliary class.[4]
-
Cause: Insufficiently strong base, incorrect stoichiometry of the base, or reaction temperature being too high, which can lead to the formation of the (E)-enolate or equilibration.
-
Solution:
-
Base Selection: Use a strong, non-nucleophilic amide base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). For aldol reactions, generating a boron enolate with di-n-butylboron triflate (Bu₂BOTf) and a tertiary amine base (e.g., triethylamine) is highly effective for ensuring (Z)-geometry.[6]
-
Temperature Control: Strictly maintain the reaction temperature at -78 °C during deprotonation and the subsequent addition of the electrophile. Use a cryostat or a dry ice/acetone bath. Add the electrophile slowly and dropwise to avoid localized heating.
-
-
-
Sub-optimal Lewis Acid / Counterion: The rigidity of the chelated transition state is dictated by the counterion.
-
Cause: A poorly coordinating counterion can lead to a more flexible transition state, reducing facial discrimination.
-
Solution: Lithium (from LDA), Sodium (from NaHMDS), and Boron (from Bu₂BOTf) are known to form the rigid, six-membered chelated transition states required for high selectivity.[3][6] For aldol reactions, titanium tetrachloride (TiCl₄) can also be used, but be aware that it may favor the "non-Evans" syn aldol product through a different transition state model.[7]
-
-
Solvent Choice: The solvent influences enolate aggregation and the stability of the transition state.
-
Cause: Using a solvent that interferes with chelation can decrease selectivity.
-
Solution: Tetrahydrofuran (THF) is the standard and most reliable solvent for generating lithium and sodium enolates. For boron-mediated aldol reactions, dichloromethane (CH₂Cl₂) is commonly employed.
-
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
Q2: I am attempting an acetate aldol reaction and observing almost no selectivity (1:1 d.r.). Why is this happening?
A: This is a well-documented limitation of the standard Evans auxiliary system.
-
Cause: High diastereoselectivity in propionate (or larger) aldol reactions relies on a key steric interaction in the transition state. The α-methyl group of the propionate enolate clashes with the C4-phenyl group of the auxiliary in one of the competing chair-like transition states, strongly disfavoring it. An acetate enolate lacks this α-substituent. Without this critical steric clash, the energy difference between the two transition states becomes negligible, resulting in poor selectivity.[8]
-
Solution: Achieving high selectivity in acetate aldol reactions often requires modifying the standard protocol. Consider switching from boron to tin enolates or using a modified auxiliary designed to enforce a more ordered transition state even in the absence of an α-substituent.[8]
Q3: I am struggling to remove the chiral auxiliary, or the cleavage conditions are leading to decomposition of my product. What are my options?
A: The removal of the chiral auxiliary is a critical step that requires careful consideration of the stability of your product.[4] A "one-size-fits-all" approach is not recommended.
| Desired Product | Reagents & Conditions | Common Pitfalls & Troubleshooting |
| Carboxylic Acid | LiOH, H₂O₂ (30%) in THF/H₂O, 0 °C | Pitfall: Basic conditions can cause epimerization at the α-carbon if it is acidic. The reaction can also be exothermic.[4] Troubleshooting: Maintain strict temperature control at 0 °C. For highly sensitive substrates, consider alternative, non-hydrolytic methods. |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄) in THF or Et₂O | Pitfall: These powerful reducing agents can also reduce other functional groups (e.g., esters, ketones) in the molecule.[4] Troubleshooting: LiBH₄ is a milder alternative to LiAlH₄. Careful control of temperature and stoichiometry can improve selectivity. |
| Ester | Sodium Alkoxide (e.g., NaOMe) in the corresponding alcohol (e.g., MeOH) | Pitfall: Can be sluggish. May require elevated temperatures, which could be detrimental to sensitive products. Troubleshooting: Use a Lewis acid catalyst (e.g., MgBr₂) to accelerate the reaction at lower temperatures. |
| Weinreb Amide | N,O-Dimethylhydroxylamine HCl (Me(MeO)NH·HCl) and a strong base (e.g., i-PrMgCl or AlMe₃) | Pitfall: Requires careful handling of organometallic reagents. Troubleshooting: This is a very mild and reliable method for sensitive substrates, converting the imide to a stable Weinreb amide, which is a versatile precursor for ketones. |
Frequently Asked Questions (FAQs)
-
What is the specific role of the 5,5-dimethyl groups? The gem-dimethyl group at the C5 position, in concert with the C4-phenyl group, provides a highly rigid and predictable steric environment. This increased steric bulk further restricts the conformational freedom of the N-acyl chain, enhancing the facial bias and often leading to even higher levels of diastereoselectivity compared to auxiliaries lacking this feature.
-
How do I confirm the diastereomeric ratio of my product? The d.r. can be reliably determined before cleaving the auxiliary. Since the products are diastereomers, their signals in ¹H NMR spectroscopy are distinct.[1] Integrate the area of well-resolved, non-overlapping peaks corresponding to each diastereomer. Alternatively, achiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to separate and quantify the diastereomers.[1]
-
Can the chiral auxiliary be recovered after cleavage? Yes. This is a significant practical and economic advantage of this methodology.[4] After the cleavage reaction, the auxiliary can be separated from the product, typically through an aqueous extraction, and then purified by recrystallization.
Detailed Protocol: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone
This protocol is a representative example for the alkylation of the N-propionyl derivative with benzyl bromide.
Step 1: Acylation of the Auxiliary
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
In a flame-dried flask under argon, dissolve the N-propionyl oxazolidinone (1.0 eq) from Step 1 in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add LDA (1.1 eq, freshly prepared or as a solution in THF) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours (monitor by TLC).
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the major diastereomer.
Step 3: Auxiliary Cleavage to the Carboxylic Acid
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Separate the layers. The chiral auxiliary can be recovered from the organic layer. Acidify the aqueous layer with HCl and extract the desired carboxylic acid with ethyl acetate.
References
- BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries.
- Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.
- NotEvans. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange.
- Wikipedia. (2023). Chiral auxiliary.
- Ippolito, J. A., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Antimicrobial Agents and Chemotherapy, 45(10), 2731-2739.
- Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- Chem 206, Harvard University.
- Myers, A. G. (n.d.).
- ChemTube3D. (n.d.).
- Shinde, V. S., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(34), 11913-11925.
- Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Yields in Evans Auxiliary Alkylation Reactions
Welcome to the technical support center for Evans auxiliary alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful stereoselective C-C bond-forming reaction. Here, we address common issues that lead to low yields and provide experimentally-backed solutions in a direct question-and-answer format. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with a deeper understanding of the reaction's intricacies.
Introduction to Evans Auxiliary Alkylation
First introduced by David A. Evans and his colleagues in 1981, the use of chiral oxazolidinone auxiliaries has become a cornerstone of modern asymmetric synthesis.[1] The reaction's reliability stems from the formation of a rigid, chelated (Z)-enolate, which directs the incoming electrophile to one face of the enolate, leading to high diastereoselectivity.[2][3] However, the reaction is sensitive to a number of parameters, and even minor deviations from optimal conditions can lead to significantly diminished yields. This guide will walk you through the most common pitfalls and their remedies.
Core Principles of the Reaction
The success of the Evans auxiliary alkylation hinges on several key steps, each with its own set of critical parameters:
-
Acylation of the Auxiliary: The chiral oxazolidinone is first acylated to introduce the prochiral carbonyl group.
-
Enolate Formation: A strong, non-nucleophilic base is used to deprotonate the α-carbon, forming a lithium or sodium enolate. This step is crucial for achieving high stereoselectivity.
-
Alkylation: The enolate is then reacted with an electrophile.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed to yield the desired chiral product.
Each of these steps presents potential challenges that can impact the overall yield. The following sections will address these challenges in detail.
Troubleshooting Guide & FAQs
Section 1: Enolate Formation Issues
Answer:
Incomplete deprotonation is one of the most common causes of low yields in Evans auxiliary alkylations. If the N-acyl oxazolidinone is not fully converted to the enolate, the unreacted starting material will remain in the reaction mixture, leading to a lower overall yield.
Causality:
-
Insufficient Base: The stoichiometry of the base is critical. Even a small deficiency can result in incomplete deprotonation.
-
Degraded Base: Strong bases like lithium diisopropylamide (LDA) and sodium hexamethyldisilazide (NaHMDS) are sensitive to moisture and air. Degraded base will have a lower effective concentration.
-
Presence of Protic Impurities: Trace amounts of water or other protic impurities in the solvent or on the glassware will quench the strong base, reducing its effective concentration.
-
Low Temperature: While the reaction is typically run at -78 °C to ensure kinetic control, excessively low temperatures can slow down the deprotonation rate, especially with sterically hindered substrates.
Troubleshooting Steps:
-
Verify Base Quality and Stoichiometry:
-
Always use freshly prepared or recently titrated LDA. If using commercial n-BuLi to prepare LDA, ensure it has been recently titrated.
-
Use a slight excess of the base (typically 1.05-1.1 equivalents) to ensure complete deprotonation.
-
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).[4]
-
Use freshly distilled, anhydrous solvents. THF, a common solvent for this reaction, should be dried over sodium/benzophenone until the characteristic blue/purple color persists.
-
-
In-Situ Monitoring of Enolate Formation (Advanced):
-
For critical applications, the formation of the enolate can be monitored in-situ using spectroscopic methods like FT-IR or NMR.[5][6] The disappearance of the starting material's carbonyl stretch and the appearance of the enolate's characteristic peaks can confirm complete formation before the addition of the electrophile.
-
-
Quench Test for Deprotonation Efficiency:
-
A simple method to gauge deprotonation efficiency is to perform a small-scale trial reaction where, after the deprotonation step, an aliquot is quenched with a deuterated source (e.g., D₂O). ¹H NMR analysis of the quenched sample will show the extent of deuterium incorporation at the α-position, providing a good estimate of the enolate concentration.
-
Section 2: Side Reactions and Their Prevention
Answer:
The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). While C-alkylation is the desired pathway, O-alkylation can become a significant side reaction under certain conditions.
Causality:
-
Electrophile Hardness (HSAB Theory): According to Hard and Soft Acid-Base (HSAB) theory, "hard" electrophiles tend to react with the "hard" oxygen atom of the enolate, while "softer" electrophiles favor reaction at the "soft" carbon atom.[7]
-
Counterion: The nature of the metal counterion (Li⁺ vs. Na⁺) can influence the C/O alkylation ratio.
-
Solvent: The solvent can affect the aggregation state and reactivity of the enolate.
Strategies to Favor C-Alkylation:
| Parameter | To Favor C-Alkylation | Rationale |
| Electrophile | Use "softer" electrophiles (e.g., alkyl iodides and bromides). | Softer electrophiles have a greater propensity to react at the softer carbon center of the enolate.[7] |
| Counterion | Lithium enolates generally provide a good balance. Sodium enolates are more reactive and can be beneficial for less reactive electrophiles, but may lead to more side reactions.[1][2] | The lithium cation coordinates more tightly to the oxygen atoms, creating a more rigid chelate that favors C-alkylation. |
| Solvent | Tetrahydrofuran (THF) is the most commonly used and generally effective solvent. | THF effectively solvates the lithium cation while still allowing for the formation of the necessary chelated intermediate. |
Practical Recommendations:
-
If you are using a "hard" electrophile like an alkyl sulfate or triflate and observing significant O-alkylation, consider switching to the corresponding alkyl bromide or iodide.
-
For less reactive electrophiles where higher reactivity is needed, switching from a lithium base (like LDA) to a sodium base (like NaHMDS) might be necessary. However, be aware that this can sometimes increase the propensity for side reactions.[1][2]
Answer:
The high diastereoselectivity of the Evans auxiliary alkylation is a result of the rigid, chelated Z-enolate intermediate that effectively blocks one face of the enolate from the incoming electrophile. A loss of diastereoselectivity often points to issues with the formation or stability of this intermediate.
Causality:
-
Incomplete Z-Enolate Formation: While typically highly favored, conditions that allow for equilibration to the E-enolate can erode diastereoselectivity.
-
Non-Chelating Conditions: The presence of additives or solvents that disrupt the chelation of the metal cation can lead to a more flexible enolate and reduced facial selectivity.
-
Reaction Temperature: Allowing the reaction to warm up prematurely can provide enough energy for the enolate to isomerize or for the alkylation to proceed through a less selective pathway.
-
Epimerization during Workup or Purification: The newly formed stereocenter can be susceptible to epimerization under acidic or basic conditions, especially if the α-proton is activated.[8]
Troubleshooting Steps:
-
Maintain Low Temperatures: Strictly maintain the reaction temperature at -78 °C during enolate formation and alkylation.
-
Choice of Base and Solvent: LDA in THF is the standard and most reliable system for generating the Z-enolate.
-
Careful Workup: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strongly acidic or basic workup conditions.
-
Purification Considerations: If using silica gel chromatography, be aware that acidic silica can sometimes cause epimerization of sensitive compounds. This can be mitigated by neutralizing the silica gel with a base like triethylamine before use.
Section 3: Auxiliary Cleavage and Product Isolation
Answer:
Cleavage of the chiral auxiliary is the final step to obtaining your desired product, and it can be a source of yield loss if not performed correctly. The choice of cleavage method depends on the desired functional group in the final product.
Common Cleavage Methods and Potential Issues:
| Desired Product | Reagents | Common Issues & Solutions |
| Carboxylic Acid | LiOH / H₂O₂ | Issue: Incomplete cleavage or cleavage of the endocyclic carbamate. Solution: Use lithium hydroperoxide (LiOOH), which is more nucleophilic and selectively cleaves the exocyclic amide bond.[9][10][11][12] The use of LiOH alone can lead to undesired endocyclic cleavage.[13] |
| Alcohol | LiAlH₄ or LiBH₄ | Issue: Over-reduction or side reactions. Solution: Ensure the reaction is performed at a low temperature (e.g., 0 °C to -78 °C) and quenched carefully. |
| Aldehyde | DIBAL-H or other mild reducing agents | Issue: Over-reduction to the alcohol. Solution: Use a stoichiometric amount of the reducing agent at low temperature and carefully monitor the reaction by TLC. |
| Weinreb Amide | Me(MeO)NH·HCl, AlMe₃ | Issue: Incomplete reaction. Solution: Ensure the reagents are of high quality and the reaction is run under anhydrous conditions. |
General Recommendations for Cleavage:
-
Always purify the alkylated product before attempting cleavage to remove any unreacted starting materials or side products.
-
Monitor the cleavage reaction closely by TLC to determine the optimal reaction time.
-
Be aware of the potential for epimerization during cleavage, especially under harsh basic or acidic conditions.[8]
Experimental Protocols
General Protocol for Evans Auxiliary Alkylation
-
Acylation of the Chiral Auxiliary:
-
To a solution of the oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
-
Asymmetric Alkylation:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add freshly prepared LDA (1.1 equiv).
-
Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.2-1.5 equiv) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous workup.
-
Purify the product by flash column chromatography.
-
Protocol for Cleavage to the Carboxylic Acid
-
Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv).
-
Add a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then at room temperature for an additional 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer to pH 1-2 with HCl and extract the carboxylic acid product.
Visualizing the Process
The Evans Alkylation Cycle
Caption: A simplified workflow of the Evans auxiliary alkylation reaction.
Troubleshooting Flowchart for Low Yields
Caption: A decision tree for troubleshooting low yields in Evans alkylation.
References
-
Collum, D. B., et al. (2018). Evans Enolates: Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones. 24th IUPAC International Conference on Physical Organic Chemistry. Available at: [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]
-
Zhang, Z., & Collum, D. B. (2019). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 141(1), 388–401. Available at: [Link]
-
University of Guelph. (n.d.). evans enolate alkylation-hydrolysisx. Retrieved from [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Available at: [Link]
-
Collum, D. B., et al. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PMC. Available at: [Link]
-
Jiang, X., et al. (2019). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry. Available at: [Link]
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Journal of Chemical Education, 85(5), 695. Available at: [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. Retrieved from [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]
-
Collum, D. B., et al. (2014). Method of Continuous Variation: Characterization of Alkali Metal Enolates Using 1H and 19F NMR Spectroscopies. Journal of the American Chemical Society, 136(25), 9153–9163. Available at: [Link]
-
Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. Available at: [Link]
-
DelMonte, A. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate. Available at: [Link]
-
Jiang, L., et al. (2012). 'Evans Auxiliary' Based P-N Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation Reactions. Synlett, 23(12), 1805-1808. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Oishi, T., et al. (2016). Enantioselective Evans-Tishchenko Reduction of b-Hydroxyketone Catalyzed by Lithium Binaphtholate. Molecules, 21(5), 580. Available at: [Link]
-
DelMonte, A. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]
-
Brückner, R. (2015). CHEM 330 Topics Discussed on Nov. 16. Retrieved from [Link]
-
Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. Journal of the American Chemical Society, 104(6), 1737-1739. Available at: [Link]
-
ResearchGate. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Evans, M. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]
-
Whiting, A., et al. (2008). A catalytic aldol reaction and condensation through in situ boron "ate" complex enolate generation in water. Angewandte Chemie International Edition in English, 47(4), 768-70. Available at: [Link]
Sources
- 1. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. "Evans Enolates: Lithium Hexamethyldisilazide-Mediated Enolization of A" by Gabriel J. Reyes-Rodriguez, Russell F. Algera et al. [nsuworks.nova.edu]
- 6. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Optimization of Asymmetric Aldol Additions
Welcome to the technical support center for asymmetric aldol additions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these powerful carbon-carbon bond-forming reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common experimental hurdles.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter in the laboratory. Each answer explains the underlying chemical principles and provides actionable protocols for remediation.
Q1: My reaction yield is critically low. What are the potential causes and how can I improve it?
Low yield in an aldol addition can stem from several factors, ranging from reagent quality to suboptimal reaction kinetics.
Potential Causes & Solutions:
-
Reagent Purity: The aldehyde component, especially, is prone to oxidation to the corresponding carboxylic acid, which can inhibit or poison many catalysts. Aldehydes can also oligomerize upon storage.
-
Solution: Always use freshly distilled or purified aldehydes. Check the purity of your ketone, catalyst, and solvents. Water content is a critical parameter; ensure solvents are rigorously dried, as water can hydrolyze catalysts or react with intermediates.
-
-
Inefficient Catalyst Turnover or Catalyst Decomposition: The catalyst may not be active enough under your current conditions, or it may be decomposing over the course of the reaction.
-
Solution: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%, then 10 mol%). For organocatalysts like proline, acidic or basic impurities can disrupt the catalytic cycle; ensure all reagents are neutral. For metal-based catalysts, ensure ligands are pure and the metal center's oxidation state is correct.
-
-
Unfavorable Reaction Equilibrium: The aldol reaction is reversible. The equilibrium may not favor the product under your chosen conditions, leading to significant amounts of starting material at the end of the reaction.
-
Solution: Lowering the reaction temperature often shifts the equilibrium toward the product side. You can also sometimes use an excess of one reagent (typically the ketone if it's inexpensive) to drive the reaction forward, though this can complicate purification.
-
-
Poor Reactivity of Substrates: Sterically hindered ketones or electron-rich aldehydes can be sluggish reactants.
-
Solution: Switch to a more active catalyst system. For example, if a simple proline catalyst is ineffective, a more complex metal-based Lewis acid catalyst might be required. Increasing the reaction temperature can also improve rates, but this often comes at the expense of stereoselectivity and must be optimized carefully.
-
A systematic approach to diagnosing low yield is crucial. The following workflow can help pinpoint the issue.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: My diastereoselectivity (dr) is poor. How can I improve the syn/anti ratio?
Diastereoselectivity in aldol additions is determined by the geometry of the enolate (or enamine) intermediate and the facial selectivity of its attack on the aldehyde. The transition state geometry dictates the outcome.
Key Controlling Factors & Optimization Strategies:
-
Catalyst Structure: This is the most critical factor. The steric and electronic properties of the catalyst directly influence the transition state.
-
Proline-type Catalysis: The choice of proline derivative can favor one diastereomer. For example, in the reaction of cyclohexanone with 4-nitrobenzaldehyde, proline itself gives a high anti selectivity, which is rationalized via the Zimmerman-Traxler model involving a chair-like transition state.
-
Metal-Based Catalysis: The choice of metal and ligand is paramount. Chiral ligands create a well-defined chiral pocket around the metal center, forcing the substrates to adopt a specific orientation. For example, Evans' boron enolates are well-known for providing excellent syn selectivity.
-
Solution: Screen a panel of catalysts. If you are getting poor anti selectivity with proline, you might try a catalyst known to favor the syn product, or vice-versa.
-
-
Solvent: The solvent can influence the aggregation state of the catalyst and the stability of the transition states.
-
Solution: A solvent screen is highly recommended. Polar aprotic solvents like DMSO or DMF can sometimes favor one transition state over another compared to non-polar solvents like toluene or dichloromethane.
-
-
Temperature: Lowering the temperature generally increases selectivity. This is because the energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT).
-
Solution: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Monitor reaction time, as kinetics will be slower.
-
| Parameter | Effect on Diastereoselectivity | Typical Protocol Change |
| Catalyst | High | Screen different catalyst backbones (e.g., proline vs. metal-bis(oxazoline)). |
| Solvent | Medium | Screen a range of solvents from non-polar (Toluene) to polar aprotic (CH3CN, DMSO). |
| Temperature | Medium | Decrease temperature in steps (e.g., from RT to -78 °C). |
| Additives | Medium | In organocatalysis, adding a weak acid or base co-catalyst can alter the mechanism and selectivity. |
Q3: My enantioselectivity (ee) is low. What factors control it and how can I optimize it?
Low enantioselectivity indicates that the chiral catalyst is not effectively discriminating between the two prochiral faces of the aldehyde or enolate.
Primary Causes & Solutions:
-
Ineffective Chiral Environment: The catalyst may not be creating a sufficiently rigid and discriminating chiral environment.
-
Solution: The most effective solution is to change the catalyst or the chiral ligand. Small modifications to the ligand structure (e.g., changing a phenyl group to a naphthyl group) can have a profound impact on the steric environment and dramatically improve ee.
-
-
Background (Uncatalyzed) Reaction: A non-selective background reaction can compete with the desired catalytic pathway, eroding the overall ee. This is more common at higher temperatures or with highly reactive substrates.
-
Solution: Lower the reaction temperature to slow down the uncatalyzed pathway more than the catalyzed one. You can also try lowering the substrate concentration.
-
-
Water Content: For many systems, especially those involving metal catalysts or enamine catalysis, water can interfere with the catalyst-substrate interaction, leading to a breakdown in chiral induction.
-
Solution: Implement rigorous drying procedures. Use freshly distilled, dry solvents. Add molecular sieves to the reaction mixture (ensure they are properly activated and compatible with your reagents).
-
Experimental Protocol: A General Method for Screening Reaction Conditions
-
Setup: In an oven-dried vial equipped with a magnetic stir bar, add the catalyst (e.g., 5 mol%).
-
Drying: Place the vial under high vacuum for 15-30 minutes.
-
Reagents: Backfill the vial with an inert atmosphere (Nitrogen or Argon). Add the ketone (1.2 equivalents) and the solvent (to achieve a 0.1 M concentration with respect to the aldehyde).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C).
-
Initiation: Add the aldehyde (1.0 equivalent) dropwise over 5 minutes.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the aldehyde is consumed, quench the reaction (e.g., with a saturated NH4Cl solution).
-
Analysis: Extract the product, purify by column chromatography, and determine the yield, dr, and ee (by chiral HPLC or SFC).
Frequently Asked Questions (FAQs)
This section covers broader questions about the principles and practices of asymmetric aldol additions.
Q1: How do I choose the right catalyst for my substrates?
Catalyst selection is substrate-dependent. There is no universally superior catalyst. However, some general guidelines apply.
-
Proline and its Derivatives: These are excellent for reactions between ketones (especially acetone and cyclohexanone) and a wide range of aldehydes. They are inexpensive, readily available, and operate via an enamine mechanism. They typically favor anti products.
-
Metal-Based Lewis Acid Catalysts (e.g., Ti, Sn, B, Cu): These are often used with chiral ligands (e.g., BOX, BINAP). They are highly tunable and can provide access to either syn or anti products with high selectivity, depending on the ligand and metal combination. They are generally required for less reactive ketones or when very high levels of stereocontrol are needed.
-
Chiral Brønsted Acids: Catalysts like phosphoric acids can activate the aldehyde towards nucleophilic attack by a silyl enol ether (a Mukaiyama-type aldol reaction), providing another powerful method for achieving high enantioselectivity.
Caption: A decision tree for initial catalyst selection.
Q2: What is the role of the solvent, and how do I select the best one?
The solvent plays multiple roles: it solubilizes reagents, mediates heat transfer, and, most importantly, can influence the reaction mechanism and transition state energies.
-
Polar Aprotic Solvents (CH3CN, DMSO, DMF): These can stabilize charged intermediates and are often used in proline catalysis. However, their coordinating ability can sometimes interfere with metal-based catalysts.
-
Non-Polar Solvents (Toluene, Hexane, CH2Cl2): These are commonly used with metal-based Lewis acid catalysts, as they are less likely to coordinate to the metal center and compete with the substrate.
-
Protic Solvents (Alcohols): Generally avoided as they can interfere with enolate/enamine formation and other reactive intermediates.
A good starting point is to screen a set of 3-4 solvents with varying properties, such as Toluene (non-polar), CH2Cl2 (weakly polar), and CH3CN (polar aprotic).
Q3: How does temperature affect the reaction outcome?
Temperature has a dual effect:
-
Kinetics: Higher temperatures increase the reaction rate.
-
Selectivity: Lower temperatures generally lead to higher diastereoselectivity and enantioselectivity. This is because selectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the competing pathways. As temperature (T) decreases, the impact of this energy difference becomes more pronounced, favoring the lower-energy transition state.
The optimal temperature is a trade-off between an acceptable reaction time and the desired level of selectivity.
References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
Carreira, E. M., Singer, R. A., & Lee, W. (1994). Enantioselective Aldol-Type Reactions of Silyl Ketene Acetals with Aldehydes. Catalysis by a Chiral Ti(IV) Complex Prepared from 1,1'-Bi-2-naphthol. Journal of the American Chemical Society, 116(19), 8837–8838. [Link]
Technical Support Center: Preventing Epimerization During Auxiliary Cleavage
Welcome to the Technical Support Center dedicated to a critical challenge in modern asymmetric synthesis: preventing epimerization during the cleavage of chiral auxiliaries. For researchers in pharmaceutical development and complex molecule synthesis, maintaining the stereochemical integrity of a newly created chiral center is paramount. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate this challenge successfully.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Epimerization
This section addresses the foundational concepts of epimerization in the context of chiral auxiliary cleavage.
Q1: What is epimerization and why is it a significant problem during auxiliary cleavage?
A1: Epimerization is an undesired process where the configuration of a single stereogenic center in a chiral molecule is inverted.[1] In the context of asymmetric synthesis, this typically occurs at the α-carbon to the carbonyl group that was coupled to the chiral auxiliary. This stereocenter is often the one you've painstakingly installed with high diastereoselectivity. Epimerization leads to the formation of a diastereomeric impurity, which can be difficult to separate from your desired product due to their similar physical properties.[1] The presence of these epimers can drastically alter the biological activity and safety profile of a drug candidate, making the control of stereochemical purity a critical aspect of synthesis.[1]
Q2: What are the primary chemical mechanisms that lead to epimerization during cleavage?
A2: There are two main pathways through which epimerization can occur:
-
Direct Enolization: This is the most common mechanism, especially under basic conditions. A base can abstract the acidic proton from the α-carbon of the activated carbonyl group, forming a planar, achiral enolate intermediate.[1][2] This intermediate can then be re-protonated from either face, leading to a loss of stereochemical integrity before the auxiliary is cleaved.[1][2]
-
Oxazolone Formation: In some cases, particularly with N-acyl amino acid derivatives, activation of the carboxyl group can lead to intramolecular cyclization, forming a planar and achiral oxazolone intermediate.[1] This intermediate is susceptible to racemization via proton abstraction and re-protonation. Subsequent reaction with a nucleophile to cleave the auxiliary will then produce a mixture of epimers.[1]
Q3: Are certain types of molecules or amino acids more susceptible to epimerization?
A3: Yes. The acidity of the α-proton is a key factor. Molecules with electron-withdrawing groups on the side chain, such as phenylalanine and phenylglycine, are more prone to epimerization because these groups stabilize the formation of the enolate intermediate, making the α-proton more acidic.[1] Additionally, steric hindrance around the α-carbon can influence the rate of enolization.
Part 2: Troubleshooting Guides - Navigating Common Challenges
This section provides specific troubleshooting advice in a question-and-answer format for issues you might encounter during your experiments.
Focus on Evans' Oxazolidinone Auxiliaries
Evans' oxazolidinones are workhorse chiral auxiliaries in asymmetric synthesis.[3] While powerful, their cleavage is a step where stereochemical integrity can be compromised.
Q4: I'm observing significant epimerization when cleaving my N-acyl oxazolidinone with lithium hydroxide/hydrogen peroxide to get the carboxylic acid. What's going wrong and how can I fix it?
A4: This is a common issue. While LiOH/H₂O₂ is a standard method, the basic conditions can promote enolization.[2] Here’s a breakdown of potential causes and solutions:
-
Cause 1: Reaction Temperature is too High. Higher temperatures accelerate the rate of enolization.
-
Solution: Maintain a strict low temperature profile. The reaction should be initiated at 0 °C and monitored closely. Avoid letting the reaction warm to room temperature for extended periods.
-
-
Cause 2: Excess Base or Prolonged Reaction Time. The longer the substrate is exposed to basic conditions, the greater the risk of epimerization.
-
Solution: Use the minimum effective amount of LiOH and monitor the reaction closely by TLC or HPLC. Quench the reaction as soon as the starting material is consumed.
-
Detailed Protocol for Low-Epimerization Hydrolytic Cleavage of Evans' Auxiliaries: [3]
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a pre-cooled solution of hydrogen peroxide (4.0 equiv) in water, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir vigorously at 0 °C and monitor the reaction progress by TLC (typically 1-4 hours).
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.
-
Adjust the pH to acidic (pH ~2-3) with dilute HCl and extract the carboxylic acid product with an organic solvent.
Q5: My desired product is sensitive to basic and strongly nucleophilic conditions. What are some milder alternatives for cleaving Evans' auxiliaries?
A5: You have several milder options that can minimize epimerization:
-
Reductive Cleavage to the Alcohol: Using hydride reagents is an excellent, often epimerization-free, method if a primary alcohol is your desired product.[4]
-
Recommended Reagent: Lithium borohydride (LiBH₄) is generally milder than lithium aluminum hydride (LiAlH₄) and often preferred.
-
-
Transesterification to the Ester: This method uses an alkoxide in its corresponding alcohol to generate an ester. This is typically a mild and effective method.[4]
-
Recommended Reagent: Sodium methoxide in methanol is a common choice for producing methyl esters.
-
-
Reductive Cleavage to the Aldehyde: This requires careful control of the reducing agent and reaction conditions.
-
Recommended Reagent: Diisobutylaluminum hydride (DIBAL-H) at low temperatures can provide the chiral aldehyde.[4]
-
Focus on Pseudoephedrine Amide Auxiliaries
Myers' pseudoephedrine amides are highly effective for the asymmetric alkylation of α-substituted carboxylic acids. However, their cleavage can also be prone to epimerization.
Q6: I am attempting to hydrolyze my alkylated pseudoephedrine amide to the corresponding carboxylic acid, but I'm seeing significant loss of stereochemical purity. What are the best practices to avoid this?
A6: Epimerization during pseudoephedrine amide cleavage often occurs under harsh basic conditions that favor enolate formation.[2] Here are some strategies to mitigate this:
-
Acidic Hydrolysis: This is generally the preferred method as it is less prone to epimerization compared to basic hydrolysis.[2]
-
Recommended Conditions: Refluxing in a biphasic mixture of dioxane and 9-18 N aqueous sulfuric acid is a robust method.[3]
-
-
Reductive Cleavage to the Alcohol: If an alcohol is an acceptable final product, this is a high-yielding and stereochemically safe option.
-
Recommended Reagent: Lithium amidotrihydroborate (LAB) is a highly effective reagent for this transformation and is known to avoid epimerization.[2]
-
-
Addition of Organometallic Reagents to form Ketones: This method typically proceeds with little to no epimerization.[2]
-
Recommended Reagents: Organolithium or Grignard reagents can be used to convert the amide to a ketone.
-
Detailed Protocol for Epimerization-Resistant Reductive Cleavage of Pseudoephedrine Amides: [2]
-
Prepare a solution of lithium amidotrihydroborate (LAB) in THF.
-
In a separate flame-dried flask under an inert atmosphere, dissolve the N-acylpseudoephedrine amide (1.0 equiv) in anhydrous THF.
-
Add the LAB solution dropwise to the amide solution at room temperature.
-
Stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate.
Part 3: Proactive Strategies and Workflow Design
This section focuses on designing your experimental workflow to proactively minimize the risk of epimerization.
Q7: How can I design my cleavage strategy from the outset to minimize the risk of epimerization?
A7: A proactive approach is always best. Consider the following workflow:
Caption: Decision workflow for selecting an auxiliary cleavage method.
Q8: What are the best analytical techniques to monitor for epimerization during my reaction?
A8: Accurate monitoring is crucial for optimizing your reaction conditions.
-
NMR Spectroscopy: ¹H NMR is a powerful tool for determining the diastereomeric ratio (d.r.) of your crude product.[5][6] Diastereomers will often have distinct signals that can be integrated. For complex spectra, advanced techniques like band-selective pure shift NMR can simplify the analysis by collapsing multiplets into singlets.[5]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly sensitive method for separating and quantifying enantiomers and diastereomers.[7][8] It is the gold standard for determining enantiomeric excess (ee) and can detect very low levels of the undesired epimer.
Table 1: Comparison of Cleavage Methods for Evans' Oxazolidinones [3]
| Target Functional Group | Reagent(s) | Typical Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| Carboxylic Acid | LiOH, H₂O₂ | 90-98 | >98 (ee) |
| Primary Alcohol | LiAlH₄, EtOH | >85 | Not specified |
| Primary Alcohol | L-Selectride | 73-78 | >96:4 (dr) |
| Ester | LiOCH₂Ph | >90 | Not specified |
| Ester | NaOMe, MeOH | High | Not specified |
Note: Yields and selectivities can be highly substrate-dependent.
Part 4: Mechanistic Insights - Understanding the "Why"
A deeper understanding of the underlying mechanisms can empower you to make more informed decisions in the lab.
Q9: Can you illustrate the mechanism of base-mediated epimerization?
A9: Certainly. The following diagram illustrates the key steps:
Caption: Mechanism of base-mediated epimerization.
Q10: What is the difference between kinetic and thermodynamic enolates, and how does this relate to epimerization?
A10: The concept of kinetic versus thermodynamic control is crucial in understanding enolate formation and, by extension, epimerization.
-
Kinetic Enolate: This is the enolate that is formed faster. It typically forms by deprotonation of the less sterically hindered α-proton. Kinetic control is favored by strong, bulky bases (like LDA), low temperatures, and short reaction times.
-
Thermodynamic Enolate: This is the most stable enolate. It is usually the more substituted enolate. Thermodynamic control is favored by weaker bases, higher temperatures, and longer reaction times, which allow for equilibration to the most stable form.
In the context of epimerization during cleavage, prolonged exposure to conditions that allow for equilibration (i.e., thermodynamic control) can lead to the formation of a mixture of diastereomers, even if the initial product was formed with high stereoselectivity. Therefore, conditions that favor kinetic control and rapid, irreversible reactions are generally preferred to minimize epimerization.
References
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Available at: [Link]
- Reductive cleavage of oxazolidine compounds. Google Patents.
-
NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]
-
Axially Chiral Enamides: Substituent Effects, Rotation Barriers, and Implications for their Cyclization Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange. Available at: [Link]
-
A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. Available at: [Link]
-
Methods for cleavage of chiral auxiliary. ResearchGate. Available at: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
The Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Concept of Chiral HPLC. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. youtube.com [youtube.com]
Technical Support Center: (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
A Guide to Efficient Cleavage and Recycling
Welcome to the technical support guide for the (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone chiral auxiliary. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the methodology, enabling you to troubleshoot challenges and optimize your workflow. The ability to efficiently recycle this valuable auxiliary is crucial for improving the cost-effectiveness and sustainability of asymmetric synthesis.[1][2][3]
This guide is structured to address common issues encountered during the cleavage and recovery process, providing scientifically grounded explanations and actionable solutions.
Core Principle: The Two Stages of Recycling
The recycling process is a straightforward yet delicate operation that can be broken down into two fundamental stages:
-
Cleavage : This is the chemical step where the N-acyl bond, which connects your chiral product fragment to the auxiliary, is selectively broken. The choice of cleavage method dictates the functional group of your final product (e.g., carboxylic acid, alcohol, aldehyde).[4]
-
Recovery & Purification : After cleavage, the liberated auxiliary must be efficiently separated from the product and reaction byproducts. This is typically followed by a purification step, such as recrystallization, to ensure it is of sufficient quality for reuse.[1]
General Recycling Workflow
The following diagram illustrates the typical lifecycle of the chiral auxiliary from its use in synthesis to its recovery.
Caption: High-level workflow for the cleavage and recycling of the chiral auxiliary.
Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid
This section details one of the most common cleavage methods: saponification using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to yield the chiral carboxylic acid and the recoverable auxiliary.
Scientific Rationale : The N-acyl bond is essentially an amide. Saponification via hydroxide attack is a classic method for amide hydrolysis.
-
LiOH : Lithium hydroxide is often preferred over sodium or potassium hydroxide. The small, hard lithium cation coordinates strongly to the carbonyl oxygen, polarizing the C=O bond and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[5][6] This can lead to faster reactions and fewer side products, especially in complex substrates.[7]
-
Hydrogen Peroxide (H₂O₂) : The hydroperoxide anion (HOO⁻), formed from H₂O₂ in basic conditions, is a potent alpha-effect nucleophile. Its attack on the carbonyl is highly efficient, forming a peroxy-intermediate that readily collapses to release the carboxylate and the auxiliary.
-
Low Temperature : The reaction is conducted at 0 °C to minimize the risk of epimerization at the α-carbon of the product, a common side reaction under basic conditions.[8]
Reagents and Stoichiometry
| Reagent | Typical Molar Eq. | Purpose |
| N-Acyl Oxazolidinone | 1.0 | Substrate |
| Tetrahydrofuran (THF) / Water | ~4:1 v/v | Solvent System |
| Hydrogen Peroxide (30% aq.) | 4.0 | Primary Cleavage Reagent |
| Lithium Hydroxide (aq. soln.) | 2.0 | Base for Hydrolysis |
| Sodium Sulfite (aq. soln.) | Excess | Quenching Agent for H₂O₂ |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | - | Extraction Solvent |
Step-by-Step Methodology
-
Dissolution : Dissolve the N-acyl oxazolidinone (1.0 eq.) in a 4:1 mixture of THF and water.
-
Cooling : Place the reaction vessel in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition : Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq.).
-
Reaction Monitoring : Stir the reaction vigorously at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching : Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃). Stir for 20 minutes.
-
Solvent Removal : Remove the THF under reduced pressure (rotary evaporator).
-
Product Isolation :
-
Acidify the remaining aqueous solution to pH ~10 with 1N NaOH.
-
Wash the aqueous layer with dichloromethane (DCM) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2-3 with 1N HCl.
-
Extract the desired carboxylic acid product with ethyl acetate (3x).
-
-
Auxiliary Recovery :
-
Basify the remaining aqueous layer to pH > 12 with solid NaOH or KOH.
-
Extract the liberated chiral auxiliary from the basic aqueous solution with DCM or ethyl acetate (3-4x).
-
-
Purification : Combine the organic extracts containing the auxiliary, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude auxiliary by recrystallization (e.g., from an ethyl acetate/heptane mixture).
-
Validation : Confirm the purity of the recycled auxiliary by melting point, NMR, and optical rotation to ensure its stereochemical integrity is intact.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recycling protocol.
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Recovery of Auxiliary | 1. Incomplete Cleavage : The N-acyl bond remains intact. 2. Emulsion during Workup : The auxiliary is trapped in a stable emulsion between the aqueous and organic layers. 3. Incorrect pH during Extraction : The auxiliary was not in its free, neutral form during extraction. | 1. Verify Reagent Quality : Ensure your H₂O₂ and LiOH solutions have not degraded. Check the reaction progress meticulously by TLC before workup. 2. Break Emulsions : Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, helping to break the emulsion. 3. Confirm pH : Before extracting the auxiliary, use a pH meter or reliable pH strips to ensure the aqueous phase is strongly basic (pH > 12). This deprotonates any ammonium salt formed, regenerating the neutral, organic-soluble auxiliary. |
| Recovered Auxiliary is Impure (Oily, Low M.P.) | 1. Contamination with Product : The separation of the acidic product and the basic auxiliary was incomplete. 2. Residual Water or Solvents : The purified solid was not dried sufficiently. | 1. Optimize pH Control : Ensure the pH for the product extraction is distinctly acidic (pH 2-3) and the pH for the auxiliary extraction is distinctly basic (pH > 12). Perform multiple extractions (3-4x) with smaller volumes of solvent for better efficiency. 2. Thorough Drying : After recrystallization, dry the auxiliary crystals under high vacuum for several hours to remove all traces of solvent and water. |
| Cleavage Reaction is Stalled or Incomplete | 1. Insufficient Reagents : Stoichiometry was miscalculated, or reagents are less concentrated than stated. 2. Poor Substrate Solubility : The N-acyl starting material is not fully dissolved in the THF/water mixture. | 1. Add More Reagents : If TLC shows a stalled reaction after a reasonable time, add an additional portion (e.g., 0.5 eq.) of LiOH and H₂O₂. 2. Increase Co-solvent : Add a small amount of additional THF to improve the solubility of the starting material, ensuring it is available to react. |
| Low Yield or Epimerization of the Chiral Product | 1. Reaction Temperature Too High : The reaction was allowed to warm, promoting base-catalyzed epimerization at the α-carbon.[8] 2. Reaction Time Too Long : Prolonged exposure to basic conditions can also lead to racemization. | 1. Strict Temperature Control : Maintain the reaction temperature at 0 °C or even slightly lower (e.g., -5 °C) using an ice/salt bath. Add reagents slowly to control any exotherm. 2. Monitor Closely : Do not let the reaction run overnight without preliminary time-course data. Quench the reaction as soon as TLC indicates full consumption of the starting material. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low auxiliary recovery yields.
Frequently Asked Questions (FAQs)
Q1: Can I use other cleavage methods to recycle the auxiliary? A: Absolutely. The recovery principle remains the same regardless of the cleavage method. For instance, after reductive cleavage with LiBH₄ to yield a chiral alcohol, the workup will still involve quenching the reagent and separating the product from the water-soluble auxiliary, which can then be extracted and purified.[4][8]
Q2: My recovered auxiliary has a slightly lower melting point. Is it still usable? A: A slightly depressed melting point usually indicates the presence of minor impurities. For many applications, this material may still be perfectly suitable for use. However, for reactions that are highly sensitive to stoichiometry or impurities, it is best to perform another recrystallization to achieve the highest possible purity.
Q3: How critical is the 5,5-dimethyl substitution for recovery? A: The gem-dimethyl group at the C5 position adds significant stability to the oxazolidinone ring. It sterically hinders endocyclic cleavage pathways, particularly during reductive processes (e.g., with DIBAL-H), leading to cleaner reactions and making the auxiliary more robust and easier to recover intact compared to unsubstituted analogs.[9][10]
Q4: What is a typical recovery yield I should expect? A: With a carefully executed and optimized protocol, it is common to achieve recovery yields of the auxiliary between 85% and 95% after purification.[1] Yields can be affected by the scale of the reaction and the nature of the acyl group being cleaved.
References
- BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries. BenchChem Technical Support.
-
Britton, J., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem Technical Support.
-
Bartoli, G., et al. (1998). Allylation of Exocyclic N-Acyliminium Ions Generated From Chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones. PubMed. Available at: [Link]
- ElectronicsAndBooks. Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols.
-
Britton, J., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
- Evans, D.A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
- Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.
- Request PDF. (2025). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols.
- Reddit. (2014). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. r/chemistry.
- University of Calgary.
-
Chem Pharm Bull (Tokyo). (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. PubMed. Available at: [Link]
- RSC Publishing.
- Domestika.
- RSC Publishing. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes.
Sources
- 1. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chromatographic Separation of Diastereomeric Products
Welcome to the Technical Support Center for Chromatographic Separation of Diastereomeric Products. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating diastereomers. Here, we move beyond generic advice to provide in-depth, field-proven insights into troubleshooting and method development, ensuring the integrity and success of your separations.
Diastereomers, unlike enantiomers, possess different physicochemical properties, which theoretically makes them separable on achiral stationary phases. However, these differences can be subtle, often presenting significant chromatographic challenges. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues and Solutions
Effective troubleshooting begins with a systematic evaluation of the chromatographic system. The following table outlines common problems encountered during diastereomer separations, their probable causes, and actionable solutions.
| Problem | Potential Causes | Solutions & Explanations |
| Poor to No Resolution | Inappropriate Column Chemistry: The stationary phase is not providing sufficient selectivity for the diastereomers. | Action: Screen different achiral stationary phases (e.g., C18, Phenyl-Hexyl, Cyano, PFP).[1] Rationale: Diastereomers differ in their three-dimensional structure. A stationary phase that offers alternative selectivities, such as pi-pi interactions (Phenyl-Hexyl) or shape selectivity (PFP), may resolve subtle structural differences that a standard C18 phase cannot. |
| Suboptimal Mobile Phase Composition: The mobile phase is not adequately differentiating the interactions of the diastereomers with the stationary phase. | Action: 1. Vary the organic modifier (e.g., switch between acetonitrile and methanol).[2] 2. Adjust the ratio of organic modifier to the aqueous phase. 3. Introduce a third solvent (ternary mixture) to fine-tune selectivity.[2] Rationale: Acetonitrile and methanol have different solvating properties and can alter how diastereomers interact with the stationary phase. A ternary mobile phase can provide a unique selectivity that a binary system cannot achieve. | |
| Incorrect Temperature: The current column temperature is not optimal for the separation. | Action: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 50 °C, and also explore sub-ambient temperatures).[3] Rationale: Temperature affects the thermodynamics of the separation, influencing both retention and selectivity.[4] For some compounds, increasing temperature can improve resolution, while for others, a decrease is beneficial.[4] In some cases, temperature changes can even reverse the elution order of diastereomers.[3] | |
| Peak Tailing or Asymmetry | Secondary Interactions: Unwanted interactions between the analytes and the stationary phase (e.g., silanol interactions). | Action: 1. Adjust the mobile phase pH to suppress the ionization of acidic or basic analytes. 2. Add a mobile phase modifier, such as a small amount of an amine (e.g., triethylamine) for basic compounds or an acid (e.g., formic acid) for acidic compounds.[5] Rationale: Suppressing ionization minimizes strong, undesirable ionic interactions with the stationary phase, leading to more symmetrical peak shapes. |
| Column Overload: Injecting too much sample mass onto the column. | Action: Reduce the injection volume or the concentration of the sample. Rationale: Overloading the stationary phase leads to a non-linear relationship between the concentration of the analyte on the stationary and mobile phases, resulting in distorted peak shapes. | |
| Irreproducible Retention Times | Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between injections, especially after a gradient. | Action: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. Rationale: Insufficient equilibration can lead to a drifting baseline and shifting retention times as the stationary phase is not in a consistent state at the start of each injection. |
| Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component). | Action: Ensure mobile phase reservoirs are tightly sealed and prepare fresh mobile phase daily. Rationale: Changes in mobile phase composition directly impact analyte retention, leading to variability in retention times. | |
| Co-elution with an Impurity | Insufficient Selectivity: The chromatographic method does not resolve the diastereomers from a closely eluting impurity. | Action: Employ orthogonal screening by testing different column chemistries and mobile phase compositions. Rationale: A method that works well for separating the diastereomers may not be optimal for separating them from all impurities. A multi-faceted approach to method development is often necessary. |
Frequently Asked Questions (FAQs)
Q1: Can I use a chiral column to separate diastereomers?
A1: Yes, and sometimes it is a very effective strategy. While diastereomers can be separated on achiral columns, a chiral stationary phase (CSP) can offer unique selectivities that may provide baseline resolution where achiral phases fail.[1] The chiral environment of the CSP interacts differently with the multiple chiral centers of the diastereomers, often enhancing separation.
Q2: How does temperature really impact diastereomer separation? Is higher always better?
A2: Not necessarily. The effect of temperature on chiral and diastereomeric separations is complex and relates to the thermodynamics of the analyte-stationary phase interaction.[4] While higher temperatures decrease mobile phase viscosity and can increase efficiency, the impact on selectivity (the separation factor, α) is unpredictable.[6] For some separations, increasing temperature improves resolution, while for others, decreasing it is beneficial. In some instances, a change in temperature can even lead to a reversal of the elution order.[3] Therefore, temperature should be treated as a powerful but empirical tool for optimization.
Q3: My diastereomers are not resolving. Should I change the flow rate?
A3: Adjusting the flow rate can improve resolution, but it's typically a fine-tuning parameter rather than a primary driver of selectivity. According to the van Deemter equation, there is an optimal flow rate for maximum efficiency. Decreasing the flow rate can increase the number of theoretical plates and improve the resolution of closely eluting peaks, but it will also increase the analysis time. It is generally more effective to first optimize selectivity (α) through changes in mobile phase and stationary phase before optimizing efficiency (N) via flow rate.
Q4: What is the role of a mobile phase additive, and how do I choose one?
A4: Mobile phase additives can significantly influence selectivity and peak shape. For ionizable compounds, buffers are used to control pH and maintain a consistent ionization state. For basic compounds that may exhibit peak tailing due to interactions with residual silanols on the silica surface, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to improve peak shape.[5] Conversely, for acidic compounds, an acid like formic or acetic acid can be used. The choice of additive depends on the nature of your analytes.
Q5: When should I consider derivatization to separate my diastereomers?
A5: Derivatization is a strategy where the diastereomers are reacted with a chiral derivatizing agent to form new diastereomeric adducts. This can be particularly useful when the original diastereomers are very similar in structure and polarity, making them difficult to separate. The resulting derivatives will have larger structural differences, potentially leading to easier separation on a standard achiral column. However, this approach adds complexity, requiring a pure derivatizing agent and ensuring the reaction proceeds to completion without racemization.
Experimental Protocols
Method Development Workflow for Diastereomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating a new pair of diastereomers.
-
Analyte Characterization:
-
Determine the pKa, logP, and solubility of the diastereomers. This information will guide the initial choice of mobile phase and column type.
-
-
Initial Column and Mobile Phase Screening:
-
Columns: Screen a minimum of three columns with different selectivities (e.g., C18, Phenyl-Hexyl, and a polar-embedded phase).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile and Methanol
-
-
Gradient: Run a generic scouting gradient (e.g., 5-95% B over 15 minutes) with both acetonitrile and methanol as the organic modifier on all columns.
-
Temperature: 30 °C
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
-
Evaluation of Screening Results:
-
Identify the column and organic modifier combination that shows the best initial separation or "peak shape." Even partial separation is a good starting point.
-
-
Optimization of the Most Promising Condition:
-
Gradient Optimization: If the initial gradient separation was promising, adjust the gradient slope and duration to improve resolution around the elution time of the diastereomers.
-
Isocratic Development: If the diastereomers elute close together, convert the gradient to an isocratic method based on the mobile phase composition at the point of elution. Fine-tune the percentage of the organic modifier.
-
Temperature Optimization: Evaluate the effect of temperature by running the separation at different temperatures (e.g., 25 °C, 40 °C, 50 °C).
-
pH/Additive Optimization: If peak shape is poor, adjust the mobile phase pH or add a suitable modifier based on the analyte's properties.
-
-
Method Validation:
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in diastereomer separations.
Caption: Troubleshooting workflow for poor diastereomer resolution.
References
-
Linca, N., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Available from: [Link]
-
Gopal, V. R., et al. (1993). Validation of a Separation of Diastereomers in the Pharmaceutical Industry. Journal of Liquid Chromatography, 16(8), 1749-1763. Available from: [Link]
-
Gopal, V. R., et al. (2006). Validation of a Separation of Diastereomers in the Pharmaceutical Industry. Journal of Liquid Chromatography & Related Technologies, 16(8), 1749-1763. Available from: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available from: [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]
-
Aryal, S. (2022). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available from: [Link]
-
Unknown. Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β. Available from: [Link]
-
MilliporeSigma. (2023). Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube. Available from: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. Available from: [Link]
-
Linca, N., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Available from: [Link]
-
Kannappan, V. (2022). Chiral chromatography. Chiralpedia. Available from: [Link]
-
Wikipedia. Chiral column chromatography. Available from: [Link]
-
Al-Qaim, F. F., et al. (2014). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification of Three Synthetic Pyrethroids in Water Samples. Research Journal of Recent Sciences, 3(ISC-2013), 1-8. Available from: [Link]
-
Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. Available from: [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3-4), 147-153. Available from: [Link]
-
Bhushan, R. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing. Available from: [Link]
-
Dong, M. W. (2003). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology. Available from: [Link]
-
Sztojkov-Ivanov, A., et al. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available from: [Link]
-
Kamal-Eldin, A., & Appelqvist, L. Å. (1994). Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase. Journal of Chromatography A, 678(1), 59-67. Available from: [Link]
-
Unknown. PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Available from: [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. Available from: [Link]
-
Mruc, P., et al. (2024). Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. Journal of Chromatography A, 1715, 464603. Available from: [Link]
-
Hewitt, D. (2020). Trouble with chiral separations. Chromatography Today. Available from: [Link]
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Reddit. (2018). Help separating diastereomers with very similar Rf. Available from: [Link]
-
Reddit. (2023). Help with separation of diastereomers. Available from: [Link]
-
Reddy, B. P., et al. (2021). Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based Immobilized Chiral Stationary Phase by HPLC. Journal of Chromatographic Science, 59(1), 57-65. Available from: [Link]
-
Welch, C. J., et al. (2012). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of the Association for Laboratory Automation, 17(4), 295-303. Available from: [Link]
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Effect of temperature on the stereoselectivity of Evans auxiliaries
Technical Support Center: Evans Chiral Auxiliaries
Topic: Optimizing Stereoselectivity: The Critical Role of Temperature
Welcome to the technical support guide for Evans-type chiral auxiliaries. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. This guide is structured as a series of questions and troubleshooting scenarios that our team frequently encounters from researchers in the field. We will explore why temperature is arguably the most critical parameter in achieving high diastereoselectivity and how to manage it effectively in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is running my Evans auxiliary reaction at -78 °C so important? Can I run it at a higher temperature?
A: The paramount importance of low temperature, typically -78 °C (the sublimation point of dry ice in acetone), is directly linked to the kinetic control of the reaction. The high diastereoselectivity you expect from an Evans auxiliary is achieved because the reaction proceeds through a highly organized, rigid transition state.[1][2]
-
The "Why": Stereoselectivity in these reactions is determined by the energy difference (ΔΔG‡) between the two transition states leading to the two possible diastereomeric products.
-
At very low temperatures, there is insufficient thermal energy (kT) for the reaction to overcome the higher activation barrier of the less-favored transition state. The reaction is effectively "frozen" into the lowest energy pathway, leading almost exclusively to the desired diastereomer.[3][4]
-
As you increase the temperature, you provide more thermal energy to the system. This makes it easier for the reaction to proceed through the higher-energy, disfavored transition state, resulting in a mixture of diastereomers and thus, lower stereoselectivity.[5] In some cases, lithium enolates can even begin to decompose at temperatures above 0 °C.[5]
-
While you can run the reaction at a higher temperature, you should expect a significant drop in diastereomeric excess (d.e.). For optimal results, -78 °C is the standard and strongly recommended starting point for reactions like alkylations and aldol additions.[6][7]
Q2: What is the mechanistic basis for temperature's effect on stereoselectivity?
A: The mechanism relies on the formation of a specific enolate geometry and its subsequent chelation. For most Evans auxiliary reactions (e.g., alkylations or boron-mediated aldol reactions), a rigid (Z)-enolate is formed.[2][4]
-
Formation of the (Z)-Enolate: Deprotonation of the N-acyl oxazolidinone with a strong base like LDA or NaN(TMS)₂ selectively produces the (Z)-enolate.[1][8]
-
Chelated Transition State: The metal counterion (e.g., Li⁺ or Bu₂B⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This creates a rigid, planar, five- or six-membered ring system.[2][3]
-
Steric Shielding: The bulky substituent on the chiral auxiliary (e.g., benzyl or isopropyl group at C4) sterically blocks one face of the planar enolate.[2][4]
-
Directed Attack: Consequently, the incoming electrophile (like an alkyl halide or an aldehyde) can only attack from the less hindered, exposed face.[1]
Low temperature is essential to maintain the integrity of this rigid, chelated structure. At higher temperatures, bond rotations become more facile, the transition state becomes "looser," and the steric shielding effect of the auxiliary is diminished, eroding stereoselectivity.
Troubleshooting Guide: Diagnosing Poor Stereoselectivity
Issue: My reaction gave a low diastereomeric ratio (d.r.), for example, 3:1 instead of the expected >95:5. What went wrong?
Low diastereoselectivity is a common but solvable problem. The flowchart below provides a diagnostic workflow, with temperature being the primary suspect.
Caption: Troubleshooting workflow for low diastereoselectivity.
Quantitative Impact of Temperature
To illustrate the effect of temperature, consider a typical Evans alkylation reaction. The following table presents representative data on how the diastereomeric ratio (d.r.) can change with reaction temperature.
| Reaction Temperature (°C) | Diastereomeric Ratio (d.r.) | Diastereomeric Excess (% d.e.) | Commentary |
| -78 | > 99 : 1 | > 98% | Optimal. The reaction is under strict kinetic control, favoring the lowest energy transition state.[1] |
| -40 | ~ 95 : 5 | 90% | Acceptable. A minor amount of the undesired diastereomer forms as the system has enough energy to access the higher-energy transition state.[5] |
| 0 | ~ 80 : 20 | 60% | Poor. Significant erosion of selectivity. At this temperature, the energy difference between transition states becomes less meaningful.[5] |
| 25 (Room Temp) | ~ 60 : 40 | 20% | Unacceptable. Little to no stereocontrol is exerted by the auxiliary. The reaction is approaching thermodynamic control. |
Experimental Protocol: Asymmetric Alkylation
This protocol provides a detailed methodology for the diastereoselective alkylation of an N-propionyl oxazolidinone, emphasizing critical temperature control points.
Objective: To synthesize (4R,5S)-4-methyl-5-phenyl-3-((2S)-2-methylpent-4-enoyl)oxazolidin-2-one with high diastereoselectivity.
Step 1: Preparation of the Reaction Setup
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a high vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Fit the flask with a rubber septum and a low-temperature thermometer.
Step 2: Enolate Formation (Critical Temperature Step)
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (to make a 0.1 M solution).
-
In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.
-
Cool the substrate solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.
-
Slowly add the LDA solution dropwise via syringe to the stirred substrate solution over 15 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the resulting pale yellow solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium (Z)-enolate.[9]
Step 3: Alkylation (Critical Temperature Step)
-
While maintaining the temperature at -78 °C , add allyl iodide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours . The reaction progress can be monitored by thin-layer chromatography (TLC). Note: For less reactive electrophiles, the reaction may need to be stirred for longer or allowed to warm slightly (e.g., to -40 °C), but this risks lowering the d.r.[5]
Step 4: Quenching and Workup
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the major diastereomer. The d.r. can be determined by ¹H NMR or GC analysis of the crude product.[1]
Mechanistic Visualization
The preference for the desired product at low temperatures is a direct consequence of the relative energies of the competing transition states.
Caption: Energy profile of competing reaction pathways.
This diagram illustrates that at low temperatures, the system has enough energy to cross the lower barrier (TS_major) but not the higher one (TS_minor). Increasing the temperature provides the energy needed to overcome the TS_minor barrier, opening up a competing pathway that lowers the overall stereoselectivity of the reaction.
References
-
Gage, J. R., & Evans, D. A. (1990). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. Available at: [Link]
-
Asymmetric Induction. Michigan State University Department of Chemistry. Available at: [Link]
-
J. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Available at: [Link]
-
Evans Enolate Alkylation-Hydrolysis. University of Rochester. Available at: [Link]
-
Evans Aldol Reaction. (2014, April 18). Chem-Station. Available at: [Link]
-
Suresh, C. H., & Mathew, S. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. The Journal of organic chemistry, 75(19), 6594–6605. Available at: [Link]
-
Ordóñez, M., & Cativiela, C. (2015). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 12(3), 278-305. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Northrup, A. B. (2002, September 18). The Selective Aldol Reaction. MacMillan Group Meeting, Caltech. Available at: [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Available at: [Link]
-
Wille, L., & Schyman, P. (2019). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Available at: [Link]
-
Suresh, C. H., & Mathew, S. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. Available at: [Link]
-
Coelho, F., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(6), 11203–11217. Available at: [Link]
-
Reutrakul, V., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Collum, D. B., et al. (2007). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society, 129(46), 14422–14431. Available at: [Link]
-
Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737-1739. Available at: [Link]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Assymetric Induction [www2.chemistry.msu.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. york.ac.uk [york.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PMC [pmc.ncbi.nlm.nih.gov]
Managing impurities in the synthesis of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
Welcome to the technical support center for the synthesis of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to navigate the common challenges encountered during the synthesis of this valuable chiral auxiliary.
Introduction to this compound
This compound is a crucial chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of new chemical bonds. Its gem-dimethyl group at the C5 position offers distinct steric hindrance, influencing the facial selectivity of enolate reactions. The synthesis of this auxiliary, typically from (R)-2-amino-2-phenyl-1,1-dimethylethanol, requires careful control of reaction conditions to ensure high chemical and enantiomeric purity. This guide will address the potential impurities that can arise and provide systematic approaches to their management and removal.
Visualizing the Synthetic Pathway
The synthesis of this compound is generally achieved through the cyclization of the corresponding amino alcohol with a carbonylating agent.
Technical Support Center: Preserving Chirality During Workup
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of your chiral products is paramount. The workup phase of a reaction is a critical juncture where hard-won enantiomeric purity can be inadvertently lost. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and robust protocols to help you navigate the challenges of working with stereochemically sensitive molecules.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific problems you might encounter during your experimental workup.
Issue 1: My product's enantiomeric excess (% ee) is significantly lower after aqueous workup than in the crude reaction mixture.
Possible Cause: The most common culprit is the formation of a planar, achiral intermediate, which can be attacked or protonated from either face with equal probability, leading to a racemic mixture.[1] This is often catalyzed by acidic or basic conditions introduced during the workup.
Structures Prone to Racemization:
-
α-Chiral Carbonyls (Ketones, Aldehydes, Esters): These are highly susceptible to racemization via enol or enolate intermediates under both acidic and basic conditions.[2][3][4] The alpha-proton is acidic and its removal creates a planar enolate.
-
Chiral Amines: Racemization can occur through the reversible formation of achiral imine or enamine intermediates, a process often catalyzed by acids or bases.[1]
-
Chiral Carboxylic Acids & Derivatives: Activation during coupling reactions (e.g., for peptide synthesis) can lead to the formation of oxazolone intermediates, which are notorious for racemizing.[5]
-
Compounds with a Chiral Center adjacent to a Leaving Group: These may undergo racemization via an SN1-type mechanism, forming a planar carbocation intermediate.[2]
Solutions & Protocols:
-
Strict pH Control: Avoid harsh acidic or basic washes. The use of buffered solutions is highly recommended.
-
For Acid-Sensitive Compounds: Use a saturated solution of sodium bicarbonate (NaHCO₃, pH ~8) or a phosphate buffer (pH 7) instead of strong bases like sodium hydroxide (NaOH).
-
For Base-Sensitive Compounds: Use a dilute acid wash, such as 1% aqueous HCl, or a buffered solution like ammonium chloride (NH₄Cl, pH ~4.5-5.5). For extremely sensitive substrates, consider using solid CO₂ (dry ice) to gently acidify the aqueous layer.
-
-
Temperature Management: Perform all workup steps, including extractions and washes, at low temperatures (0 °C to room temperature). Elevated temperatures increase the rate of most racemization processes.[6][7]
-
Minimize Exposure Time: Prolonged contact with acidic, basic, or even aqueous environments can increase the extent of racemization.[6] Perform workup procedures as efficiently as possible.
-
Consider a Non-Aqueous Workup: If your product is highly sensitive, avoid water altogether. This can involve filtering the reaction mixture through a plug of silica gel or celite to remove solid impurities, followed by solvent evaporation.
Issue 2: I am synthesizing a peptide, and the C-terminal amino acid is showing significant racemization.
Possible Cause: This is a classic problem in peptide synthesis, often due to the formation of a 5- (4H)-oxazolone intermediate from the activated N-acyl amino acid. The proton at the chiral center (Cα) of the oxazolone is highly acidic and rapidly equilibrates, leading to racemization.
Solutions & Protocols:
-
Choice of Coupling Reagent: The choice of coupling reagent is critical.
-
Safer Options: Use reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential when using carbodiimides like DCC or EDC.[5][8] Uronium/aminium reagents like HBTU and HATU, or phosphonium reagents like PyBOP, are also designed to minimize racemization, especially with additives.[5][9]
-
Reagents to Use with Caution: Prolonged activation times with any coupling reagent can increase the risk of oxazolone formation.[5]
-
-
Base Selection and Stoichiometry:
-
Use Weaker, Sterically Hindered Bases: N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), which can more readily abstract the alpha-proton.[5]
-
Control the Amount: Use the minimum amount of base necessary, typically one equivalent when starting from an amino acid salt.[5]
-
-
Protecting Groups: The type of N-terminal protecting group matters. Nα-carbamate-protected amino acids (like Fmoc or Boc) are generally more resistant to racemization than Nα-acyl-protected ones.[8][10]
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical problem in drug development? A1: Racemization is the process where a pure enantiomer (a single, optically active stereoisomer) converts into an equal mixture of both of its enantiomers.[2][6] This resulting 50:50 mixture is called a racemate or racemic mixture and is optically inactive.[11][12] In drug development, this is a major issue because enantiomers of a chiral drug can have dramatically different biological activities. One enantiomer might be therapeutically active, while the other could be inactive, less active, or even cause harmful toxicological effects.[13]
Q2: Which functional groups are most susceptible to racemization during workup? A2: The susceptibility to racemization is directly linked to the ability to form a planar, achiral intermediate. The most vulnerable structures include:
-
Ketones and Aldehydes: With a chiral center at the α-position.
-
Amino Acids: Especially during activation for amide bond formation.[14][15]
-
Compounds with acidic protons on a stereocenter: Such as α-chiral esters, nitriles, or sulfones.
-
Chiral Alcohols/Amines: Under conditions that favor SN1 reactions or imine-enamine tautomerism.[1][16]
Q3: How does temperature affect racemization? A3: Temperature is a critical factor. Higher temperatures provide the necessary activation energy for the chemical processes that lead to racemization, such as enolization or SN1 reactions.[1][6] Therefore, a fundamental principle to avoid racemization is to keep the temperature as low as practically possible during the entire workup process. This includes quenching the reaction, extractions, washes, and even solvent removal.
Q4: Can my choice of solvent influence racemization? A4: Absolutely. The solvent can influence racemization rates by stabilizing the transition states or intermediates involved.[6] For example, polar protic solvents can facilitate racemization by promoting proton exchange or stabilizing ionic intermediates like carbocations. In some cases, switching to a less polar, aprotic solvent for the workup can significantly preserve enantiomeric purity.
Q5: How can I reliably measure the enantiomeric purity of my product after workup? A5: It is crucial to quantify the success of your workup procedure. The most common and reliable methods are chromatographic.[13]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times.[13][17]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile and thermally stable compounds. It also uses a chiral stationary phase.[18]
-
NMR Spectroscopy with Chiral Shift Reagents or Solvating Agents: This technique can be used to differentiate the signals of enantiomers in the NMR spectrum.[19] It is important to analyze both the crude reaction mixture and the final, purified product to determine if the workup procedure itself is causing racemization.[20]
Key Protocols & Data
Protocol 1: Buffered Aqueous Workup for a Base-Sensitive Chiral Ketone
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor the pH to ensure it does not rise above ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times. Keep the organic layers chilled if possible.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous NH₄Cl (once).
-
Brine (saturated aqueous NaCl) (once) to aid in breaking emulsions and removing bulk water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator), ensuring the water bath temperature remains low.
-
Analysis: Immediately analyze the enantiomeric excess (% ee) of the crude product using a validated chiral HPLC or GC method.
Table 1: Recommended pH Ranges for Workup of Chiral Compounds
| Functional Group | Susceptible Chiral Center | Racemization Mechanism | Recommended pH Range | Recommended Wash Solutions |
| Ketone/Aldehyde | α-Carbon | Enolization | 6-8 | Saturated NH₄Cl, Phosphate Buffer (pH 7) |
| Ester/Amide | α-Carbon | Enolization | 5-8 | Saturated NH₄Cl, Dilute NaHCO₃ |
| Amine | α-Carbon | Imine/Enamine Tautomerism | 4-9 | Dilute Citric Acid, Saturated NaHCO₃ |
| Carboxylic Acid | α-Carbon | Oxazolone (during coupling) | 4-6 (for extraction) | Dilute HCl, Phosphate Buffer |
Visualizing the Problem: Racemization Mechanisms
Understanding the mechanism is key to preventing it. The following diagrams illustrate common pathways to racemization.
Caption: Base-catalyzed racemization of an α-chiral ketone via a planar enolate intermediate.
Caption: Decision workflow for selecting an appropriate workup strategy to avoid racemization.
References
-
Vertex AI Search Result[21] Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Benchchem. (2025).
- He, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Huang, H., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization.
- BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Wikipedia. (n.d.).
- Pirkle, W. H., & Hoover, D. J. (1982). Determination of Enantiomeric Purity by Direct Methods. Topics in Stereochemistry.
- Dalal Institute. (n.d.). Methods of Resolution.
- Orem, W. H., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
- Huang, H., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization.
-
Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity. [Link]
-
Jamali, F., et al. (2008). Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Wockhardt Research Center. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Nafie, L. A., et al. (2003). Analytical Determination of Enantiomeric Purity Using Raman Optical Activity. Analytical Chemistry. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Master Organic Chemistry. (2012). What's a Racemic Mixture?. [Link]
-
Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
- Ramu, V. G., et al. (n.d.).
-
ResearchGate. (n.d.). Effect of pH on the conversion (x) and enantiomeric ratio (E) in.... [Link]
- Sketchy. (n.d.).
-
MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Hayashi, Y., et al. (2018). Control of Chemical Reactions by Using Molecules that Buffer Non‐aqueous Solutions.
-
Frontier, A. (2026). About Workup. University of Rochester, Department of Chemistry. [Link]
- Suzhou Highfine Biotech. (2025).
- BenchChem. (2025).
- Aapptec Peptides. (n.d.). Coupling Reagents.
-
Bada, J. L., & Schroeder, R. A. (1975). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
- Cossu, S., et al. (2003). Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? Tetrahedron: Asymmetry.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
ResearchGate. (2003). Does a Chiral Alcohol Really Racemize when Its OH Group Is Protected with Boyer's Reaction?. [Link]
- Eliel, E. L., & Wilen, S. H. (2007). Racemization, Enantiomerization and Diastereomerization.
- University of Bristol. (n.d.).
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. [Link]
-
AK Lectures. (2014). Racemization of Chiral Carbonyl Compounds [Video]. YouTube. [Link]
-
Knowles, R. (2021). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
-
Perlovich, G. L. (2017). Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation. Crystal Growth & Design. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC for Determining Enantiomeric Excess
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of modern chemistry, particularly within the pharmaceutical industry. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose, offering unparalleled accuracy and reliability in resolving stereoisomers.
This guide provides an in-depth, objective comparison of chiral HPLC methodologies. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to not only replicate methods but to rationally develop and troubleshoot them. Every recommendation is grounded in established scientific principles and supported by experimental data, ensuring a self-validating system of analysis.
The Fundamental Principle: Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical properties in an achiral environment, hinges on the creation of a chiral environment within the HPLC column. This is achieved through the use of a Chiral Stationary Phase (CSP). The underlying mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.
The differing stabilities of these diastereomeric complexes, arising from variations in their three-dimensional interactions, lead to different retention times for each enantiomer, enabling their separation and subsequent quantification.[1] The key to a successful chiral separation lies in maximizing the difference in the free energy of binding (ΔΔG°) between the two enantiomer-CSP complexes.
A Comparative Analysis of Chiral Stationary Phases
The choice of the CSP is the most critical decision in developing a chiral separation method.[2] Different CSPs offer distinct chiral recognition mechanisms, making them suitable for different classes of compounds. Here, we compare the most prevalent and effective CSPs, supported by performance data for various compound classes.
Polysaccharide-Based CSPs
Derivatives of cellulose and amylose coated or immobilized on a silica support are the most widely used CSPs due to their broad applicability and high success rates.[3][4] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and inclusion into chiral grooves within the polysaccharide structure.[3]
Table 1: Comparative Performance of Polysaccharide-Based CSPs for NSAID Enantioseparation
| Analyte | Chiral Stationary Phase | Mobile Phase | α (Selectivity) | Rs (Resolution) | Reference |
| Flurbiprofen | Chiralpak IA | n-Hexane/Ethanol/TFA (90/10/0.1) | 1.44 | 3.12 | [5][6] |
| Ibuprofen | Chiralpak AD | n-Hexane/Isopropanol/TFA (99/1/0.1) | 1.08 | 1.73 | [5][6] |
| Ketoprofen | Chiralpak IA | n-Hexane/Isopropanol/TFA (80/20/0.1) | 1.08 | 1.77 | [5][6] |
| Naproxen | Chiralpak AS-3R | 40% ACN in pH 2.5 buffer | >1.2 | 2.55 | [1][7] |
Table 2: Comparative Performance of Polysaccharide-Based CSPs for Proton Pump Inhibitor (PPI) Enantioseparation
| Analyte | Chiral Stationary Phase | Mobile Phase | α (Selectivity) | Rs (Resolution) | Reference |
| Omeprazole | Lux Cellulose-2 | ACN/Water (40/60) | 1.4 | >2.0 | [8] |
| Lansoprazole | Lux Cellulose-4 | ACN/Water (40/60) | 1.3 | >2.0 | [8] |
| Rabeprazole | Chiralpak AS | Methanol | >1.5 | >2.5 | [9] |
| Pantoprazole | Lux Cellulose-2 | ACN/Water (40/60) | 1.2 | >1.7 | [8] |
Macrocyclic Glycopeptide-Based CSPs
These CSPs, such as those based on vancomycin (Chirobiotic V) and teicoplanin (Chirobiotic T), offer a unique combination of interaction sites, including peptide linkages, aromatic rings, and carbohydrate moieties.[10] This multi-modal interaction capability makes them particularly effective for the separation of a wide range of compounds, especially basic drugs like β-blockers.
Table 3: Comparative Performance of Macrocyclic Glycopeptide-Based CSPs for β-Blocker Enantioseparation
| Analyte | Chiral Stationary Phase | Mobile Phase | α (Selectivity) | Rs (Resolution) | Reference |
| Propranolol | Chirobiotic V | Methanol/Acetic Acid/Triethylamine (100/0.1/0.05) | 1.35 | 2.10 | [10] |
| Atenolol | Chirobiotic V | Methanol/Acetic Acid/Triethylamine (100/0.2/0.15) | 1.14 | 1.85 | [10] |
| Metoprolol | Chirobiotic V | Methanol/Acetic Acid/Triethylamine (100/0.2/0.15) | 1.12 | 1.70 | [10] |
| Bisoprolol | Chirobiotic V | Methanol/Acetic Acid/Triethylamine (100/0.2/0.15) | 1.10 | 1.90 | [10] |
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[3] Chiral recognition is primarily based on the inclusion of the analyte, or a portion of it, into the cyclodextrin cavity.[3] Derivatization of the hydroxyl groups on the rim of the cyclodextrin can introduce additional interaction sites, enhancing enantioselectivity.
Table 4: Comparative Performance of Cyclodextrin-Based CSPs for Antidepressant Enantioseparation
| Analyte | Chiral Stationary Phase | Mobile Phase | α (Selectivity) | Rs (Resolution) | Reference |
| Fluoxetine | Cyclobond I 2000 DM | Methanol/0.2% TEAA (pH 3.8) (25/75) | >1.5 | 2.30 | [1] |
| Duloxetine | Chirobiotic V (Vancomycin) | Methanol/Acetic Acid/Triethylamine (100/0.02/0.01) | >1.2 | >1.5 | [11] |
A Systematic Approach to Chiral HPLC Method Development
A structured, logical workflow is essential for the efficient development of a robust chiral HPLC method. The following protocol outlines a systematic approach, from initial screening to final optimization.
Caption: Key parameters for chiral HPLC method validation according to ICH Q2(R1).
Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria for Enantiomeric Impurity | Reference |
| Specificity | To ensure the method can separate and quantify the enantiomers without interference. | Baseline resolution (Rs) > 1.5 between enantiomers. Peak purity analysis should show no co-elution. | [2] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 for the impurity. | [2] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically from the reporting level of the enantiomeric impurity to 120% of the specification. | [2] |
| Accuracy | The closeness of test results to the true value. | Recovery of the enantiomeric impurity should be within 80-120% of the true value at different concentrations. | [2] |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-assay precision): RSD ≤ 10-15% for the impurity at the limit of quantitation. | [2] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. | [2] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Resolution and quantification should remain acceptable with minor changes in flow rate, temperature, mobile phase composition, etc. | [12] |
Calculation of Enantiomeric Excess (ee)
Once a validated method is established, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram:
ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Areamajor is the peak area of the major enantiomer.
-
Areaminor is the peak area of the minor enantiomer.
Conclusion
The successful determination of enantiomeric excess by chiral HPLC is a multi-faceted process that demands a deep understanding of chromatographic principles and a systematic approach to method development. By carefully selecting a diverse range of chiral stationary phases for initial screening and logically optimizing mobile phase composition, temperature, and flow rate, a robust and reliable method can be achieved. Polysaccharide-based CSPs remain the workhorse for a broad range of applications, while macrocyclic glycopeptide and cyclodextrin phases offer unique selectivities for specific compound classes. Adherence to ICH validation guidelines is non-negotiable to ensure the integrity of the generated data. This guide, by elucidating the causality behind experimental choices and providing a framework for methodical development, empowers researchers to confidently tackle the challenges of chiral separations and contribute to the development of safer and more effective chiral molecules.
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1H NMR analysis for diastereomeric ratio determination.
A Senior Application Scientist's Guide to 1H NMR Analysis for Diastereomeric Ratio Determination
In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of diastereomeric ratios (d.r.) is a critical checkpoint. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary method due to its speed, non-destructive nature, and inherent quantitative capabilities.[1][2] This guide provides an in-depth comparison of ¹H NMR with alternative methods, supported by experimental insights and best practices to ensure the generation of accurate and reproducible data.
The Principle: How ¹H NMR Distinguishes Diastereomers
Diastereomers are stereoisomers that are not mirror images of each other. This fundamental difference in their three-dimensional arrangement results in distinct physical and chemical properties. In the context of ¹H NMR spectroscopy, this structural variance translates into a non-equivalent chemical environment for corresponding protons in each diastereomer.[3] Consequently, these protons will exhibit different chemical shifts (δ) and/or coupling constants (J), leading to separate, quantifiable signals in the ¹H NMR spectrum.[3][4] The relative ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio of the sample.[5]
Experimental Workflow: A Self-Validating System
Achieving accurate and reliable d.r. determination by ¹H NMR necessitates a meticulously planned and executed experimental workflow. Each step is designed to minimize potential errors and ensure the integrity of the quantitative data.
Diagram of the ¹H NMR Workflow for Diastereomeric Ratio Determination
Caption: Experimental workflow for diastereomeric ratio determination by ¹H NMR spectroscopy.
Detailed Experimental Protocol
1. Sample Preparation:
-
Analyte Quantity: Accurately weigh 5-25 mg of the diastereomeric mixture.[6][7] The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.[8]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent.[7][9] The choice of solvent is critical; it must fully dissolve the sample and should not have signals that overlap with the analyte's signals of interest.[10]
-
Homogeneity: Ensure the sample is fully dissolved and free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette into a high-quality NMR tube.[6] Particulate matter can degrade the magnetic field homogeneity, leading to broadened spectral lines.[6][7]
2. Data Acquisition:
-
Spectrometer Setup: After inserting the sample, the instrument's magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming."[9]
-
Quantitative Parameters: To ensure the signal intensities are directly proportional to the number of protons, certain acquisition parameters must be carefully set.
-
Relaxation Delay (d1): This is the time between successive pulses. It should be at least 5 times the longitudinal relaxation time (T₁) of the slowest-relaxing proton being quantified.[8][11][12] A short relaxation delay can lead to signal saturation and inaccurate integration.[8]
-
Pulse Angle: A 90° pulse is often used, but a smaller flip angle (e.g., 30°) can be employed with a shorter relaxation delay to expedite data acquisition, though this requires careful calibration.[11]
-
-
Acquisition Time (aq): The FID should be acquired for a sufficient duration (e.g., 2-3 seconds) to ensure good digital resolution.[2]
3. Data Processing and Analysis:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.[2]
-
Phasing and Baseline Correction: The spectrum must be accurately phased to ensure pure absorption lineshapes.[2][8] Subsequently, a baseline correction is applied to create a flat baseline, which is crucial for accurate integration.[2][8][13][14]
-
Signal Selection and Integration: Identify a pair of well-resolved, non-overlapping signals, one for each diastereomer.[2][13][14] Integrate these signals. The ratio of the integral values gives the diastereomeric ratio.[5]
Overcoming Challenges: Signal Overlap
In complex molecules, significant signal overlap in the ¹H NMR spectrum can make direct integration impossible.[15][16] Several strategies can be employed to circumvent this issue:
-
High-Field NMR: Using a spectrometer with a higher magnetic field strength can increase chemical shift dispersion, potentially resolving overlapping signals.
-
Chiral Derivatizing Agents (CDAs): When analyzing enantiomers, which are indistinguishable in a standard NMR experiment, a chiral derivatizing agent can be used to convert the enantiomeric pair into a diastereomeric pair.[3][4][17][18] A well-known example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[4][17] This technique can also be applied to diastereomers to enhance the chemical shift differences between them.
-
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the analyte, inducing chemical shift differences without the need for covalent bond formation.[17][19]
-
Advanced NMR Techniques: "Pure shift" NMR methods can collapse complex multiplets into singlets, dramatically increasing spectral resolution and allowing for the accurate quantification of signals that would otherwise be overlapping.[15][16][20]
Comparison with Alternative Methods
While ¹H NMR is a powerful tool, other techniques are also routinely used for d.r. determination. The choice of method often depends on the specific requirements of the analysis.
| Analytical Method | Key Attributes | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | High Accuracy, Moderate Sensitivity, Simple Sample Preparation, Fast Analysis, Non-Destructive[2] | - Rapid method development.- Provides structural information.- Non-destructive, allowing for sample recovery. | - Lower sensitivity compared to chromatographic methods.[2]- Signal overlap can be a challenge in complex molecules.[15] |
| High-Performance Liquid Chromatography (HPLC) | High Accuracy, Very High Sensitivity, Complex Sample Preparation, Moderate Analysis Time, Destructive[2][21][22] | - Excellent for trace analysis.- Well-established for a wide range of compounds. | - Method development can be time-consuming.- Requires specific columns for chiral separations.[22]- Destructive analysis. |
| Gas Chromatography (GC) | High Accuracy, Very High Sensitivity, Complex Sample Preparation, Moderate Analysis Time, Destructive[2] | - High resolution and sensitivity for volatile compounds. | - Limited to thermally stable and volatile analytes.- Derivatization may be required. |
| Mass Spectrometry (MS) | Variable Accuracy for Quantification, Very High Sensitivity, Variable Sample Preparation, Very Fast Analysis, Destructive[2][23] | - Extremely high sensitivity.- Can be coupled with chromatographic techniques (LC-MS, GC-MS). | - Quantification can be challenging without appropriate standards.- Diastereomers may not show different fragmentation patterns. |
Conclusion: An Integrated Approach
¹H NMR spectroscopy offers a robust, accurate, and efficient method for the determination of diastereomeric ratios, making it an indispensable tool in research and development. Its non-destructive nature and straightforward sample preparation provide significant advantages over chromatographic techniques, especially when sample is limited.[2] While challenges such as signal overlap exist, they can often be overcome through the use of higher field magnets, chiral derivatizing agents, or advanced pulse sequences.[15][17] Ultimately, the selection of the optimal analytical technique will be guided by the specific needs of the project, including the required sensitivity, sample complexity, and available instrumentation. For many applications, the wealth of information and the quantitative fidelity provided by ¹H NMR make it the method of choice for reliable diastereomeric ratio determination.
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(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone versus pseudoephedrine as a chiral auxiliary.
An In-Depth Comparative Guide for Asymmetric Synthesis: (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone vs. Pseudoephedrine as Chiral Auxiliaries
Introduction: The Imperative of Stereocontrol in Modern Synthesis
In the landscape of modern organic chemistry, particularly in the synthesis of pharmaceuticals and natural products, the precise control of three-dimensional molecular architecture is not merely an academic exercise but a fundamental requirement. Chiral auxiliaries are a powerful and established strategy, providing a reliable method for introducing stereocenters with high fidelity.[1] These entities are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can, ideally, be recovered for reuse.[2][3]
This guide presents a detailed, objective comparison between two highly effective classes of chiral auxiliaries: the Evans-type oxazolidinones, specifically exemplified by This compound , and the amino alcohol-derived auxiliary, pseudoephedrine , pioneered by Myers. We will delve into their mechanisms of stereocontrol, substrate scope, cleavage versatility, and practical considerations, supported by experimental data, to provide researchers, scientists, and drug development professionals with the insights needed to make an informed selection for their synthetic challenges.
The Evans Auxiliary: A Profile of this compound
The oxazolidinone auxiliaries, popularized by David A. Evans, represent a cornerstone of asymmetric synthesis, widely applied to aldol, alkylation, and conjugate addition reactions.[1][4] The this compound, sometimes referred to as a "SuperQuat" auxiliary, incorporates key structural features designed to maximize stereochemical induction.
Mechanism of Stereocontrol: The efficacy of Evans-type auxiliaries hinges on the formation of a rigid, chelated enolate intermediate. The process begins with N-acylation of the oxazolidinone.[5] Subsequent deprotonation with a strong base, such as LDA or NaHMDS, generates a (Z)-enolate.[5][6] The metal cation (typically lithium or sodium) chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric bulk of the C4 substituent (the phenyl group), effectively blocks one face of the enolate.[5] The gem-dimethyl group at the C5 position further enhances this rigidity and facial bias, forcing an incoming electrophile to approach from the less sterically hindered face.[7] This predictable mode of action consistently leads to high levels of diastereoselectivity.
Caption: Stereochemical models for Evans and Myers auxiliary-mediated alkylations.
Versatility in Auxiliary Cleavage: A significant advantage of the pseudoephedrine system is the wide array of conditions available for cleaving the auxiliary, allowing for the direct synthesis of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones from a common intermediate. [8][9][10]While Evans auxiliaries are also versatile, the conditions are somewhat more limited.
| Desired Product | Cleavage Reagent(s) for Evans Auxiliary | Reference | Cleavage Reagent(s) for Pseudoephedrine | Reference |
| Carboxylic Acid | LiOH, H₂O₂ | [11][12] | H₂SO₄ (aq) or n-Bu₄NOH | [11][13] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | [11][13] | LiBH₄, TMSCl or LiAlH₄ | [13][14] |
| Aldehyde | DIBAL-H or LiAlH(OEt)₃ | [15] | LiAlH(OEt)₃ | [8][13] |
| Ketone | N/A (not a direct conversion) | R'Li or R'MgBr | [10] | |
| Ester | LiOCH₂Ph or NaOMe | [11] | N/A (via carboxylic acid) |
Practical and Logistical Considerations:
-
Cost and Availability: Pseudoephedrine is an inexpensive commodity chemical, making it attractive for large-scale synthesis. [8]High-purity Evans-type auxiliaries are generally more expensive.
-
Regulatory Hurdles: A major drawback of pseudoephedrine is its status as a precursor for the illicit synthesis of methamphetamine. This subjects it to strict regulatory controls in many countries, complicating acquisition and use. [16]In response, the related auxiliary pseudoephenamine has been shown to be a superior, unregulated alternative in many cases. [16]* Physical Properties: Pseudoephedrine amides are frequently crystalline solids, facilitating purification by recrystallization, which can be more scalable and cost-effective than chromatography. [16]* Auxiliary Recovery: Both auxiliaries can be recovered and reused after cleavage, which is a key principle of auxiliary-based synthesis. [1][11]
Experimental Protocols
The following protocols describe a representative three-step sequence: N-acylation, diastereoselective alkylation, and hydrolytic cleavage to a carboxylic acid.
Protocol 1: Asymmetric Synthesis using this compound
Step A: N-Propionylation
-
Rationale: This step attaches the prochiral propionyl group to the auxiliary. The use of n-BuLi generates the highly nucleophilic anion of the auxiliary for efficient acylation.
-
Procedure: To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes. Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 1 hour. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Step B: Diastereoselective Alkylation with Benzyl Bromide
-
Rationale: A strong, non-nucleophilic base (NaHMDS) is used to generate the Z-enolate at low temperature to prevent side reactions. The rigid chelated intermediate ensures high diastereoselectivity.
-
Procedure: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise. Stir for 30 minutes. Add benzyl bromide (1.2 eq). Stir at -78 °C for 2-4 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification.
Step C: Hydrolytic Cleavage to 2-Methyl-3-phenylpropanoic Acid
-
Rationale: The LiOH/H₂O₂ method is a standard and effective way to cleave N-acyl oxazolidinones to the corresponding carboxylic acid without epimerization of the newly formed stereocenter. [12]2. Procedure: Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq). Stir at 0 °C for 2 hours. Quench with an aqueous solution of Na₂SO₃. Acidify with HCl and extract with ethyl acetate to isolate the carboxylic acid. The aqueous layer can be basified to recover the chiral auxiliary. [11] Protocol 2: Asymmetric Synthesis using (1S,2S)-(+)-Pseudoephedrine
Step A: N-Propionylation
-
Rationale: Acyl chlorides react readily with the secondary amine of pseudoephedrine to form the required tertiary amide.
-
Procedure: To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous DCM with triethylamine (1.5 eq) at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. [4]Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. The product is often crystalline and can be purified by recrystallization.
Step B: Diastereoselective Alkylation with Benzyl Bromide
-
Rationale: The addition of anhydrous LiCl is crucial for forming the highly organized, chelated enolate that delivers high stereoselectivity and enhances reactivity. [17][8]2. Procedure: To a flame-dried flask under argon, add the N-propionyl pseudoephedrine amide (1.0 eq) and anhydrous LiCl (5.0-6.0 eq). Add anhydrous THF and cool the resulting slurry to -78 °C. In a separate flask, prepare a solution of LDA (1.1 eq) in THF. Slowly transfer the LDA solution via cannula to the amide/LiCl slurry. Stir for 1 hour at 0 °C, then re-cool to -78 °C. Add benzyl bromide (1.2 eq) dropwise. Stir for 2-4 hours at 0 °C. Quench at -78 °C with saturated aqueous NH₄Cl. [4]Extract with ethyl acetate, dry, and concentrate.
Step C: Hydrolytic Cleavage to (R)-2-Methyl-3-phenylpropanoic Acid
-
Rationale: Strong acid hydrolysis is an effective method for cleaving the robust tertiary amide bond to liberate the carboxylic acid and the protonated, water-soluble auxiliary.
-
Procedure: Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a mixture of dioxane and 9 N aqueous sulfuric acid (1:1 v/v). [11]Heat the mixture to reflux (100-110 °C) for 12-24 hours. Cool the reaction to room temperature, dilute with water, and extract with diethyl ether to isolate the carboxylic acid. The aqueous layer can be basified with NaOH to recover the pseudoephedrine auxiliary by extraction. [11]
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A Researcher's Guide to Selecting the Optimal Method for Determining Enantiomeric Excess of Chiral Alcohols
In the realm of asymmetric synthesis and pharmaceutical development, the stereochemical purity of chiral molecules is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. The use of chiral auxiliaries is a powerful strategy to control stereochemistry during a reaction. However, the subsequent removal of the auxiliary leaves a crucial task: the accurate and precise determination of the enantiomeric excess (ee) of the resulting chiral alcohol. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, offering field-proven insights to aid researchers in making informed decisions.
The principal methods for determining enantiomeric excess can be broadly categorized into chromatographic and spectroscopic techniques.[1] The choice among them is dictated by several factors including the physicochemical properties of the alcohol, the required sensitivity, sample throughput, and available instrumentation.[1][2]
Chromatographic Methods: The Gold Standard for Resolution
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are often considered the gold standard for their high resolving power.[3] These methods physically separate the enantiomers, allowing for direct quantification.
Chiral HPLC is a versatile and widely used technique for separating a broad range of non-volatile chiral compounds.[4] Separation is typically achieved using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[5]
Principle of Separation: The direct approach in chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[4] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a wide variety of chiral compounds, including alcohols.[5]
Workflow for Chiral HPLC Analysis:
Caption: Workflow for ee determination by Chiral HPLC.
Experimental Protocol: Chiral HPLC of a Secondary Alcohol
-
Sample Preparation: Dissolve approximately 1 mg of the chiral alcohol in 1 mL of the mobile phase (e.g., a mixture of n-hexane and isopropanol).
-
Instrumentation and Conditions:
-
Instrument: HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA).
-
Mobile Phase: n-hexane:isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or a wavelength where the alcohol has sufficient absorbance).
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Processing: Record the chromatogram and integrate the peak areas corresponding to the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] x 100.
For volatile and thermally stable chiral alcohols, chiral GC offers high resolution and sensitivity.[6] Similar to HPLC, separation occurs on a chiral stationary phase, often based on cyclodextrins.[7][8]
Principle of Separation: Enantiomers exhibit different interactions with the chiral stationary phase, leading to different retention times. Derivatization of the alcohol to a more volatile ester or ether is sometimes necessary to improve peak shape and resolution.[9]
Workflow for Chiral GC Analysis:
Caption: Workflow for ee determination by Chiral GC.
Experimental Protocol: Chiral GC of a Volatile Alcohol
-
Sample Preparation: Dissolve a small amount of the chiral alcohol in a volatile solvent like dichloromethane. If necessary, derivatize the alcohol (e.g., with trifluoroacetic anhydride) to increase volatility.[9]
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX 225).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C) to ensure good separation.
-
Injector and Detector Temperature: Typically 250°C.
-
-
Analysis: Inject the sample into the GC.
-
Data Processing: Integrate the peak areas of the two enantiomers and calculate the ee.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Alternative
NMR spectroscopy offers a rapid and often non-destructive method for determining enantiomeric excess.[3] Since enantiomers are indistinguishable in an achiral solvent, a chiral environment must be created to induce chemical shift non-equivalence.[10] This is achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[11]
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the chiral alcohol.[10] This interaction leads to different magnetic environments for the two enantiomers, resulting in separate signals in the NMR spectrum.
Principle of Differentiation: The differential interaction between the CSA and each enantiomer of the alcohol leads to the formation of diastereomeric complexes with distinct NMR chemical shifts. The integration of these separated signals allows for the determination of the enantiomeric ratio.
Workflow for NMR Analysis with a CSA:
Caption: Workflow for ee determination by NMR with a CSA.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation: In an NMR tube, dissolve the chiral alcohol (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃). Add an appropriate amount of a chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL)).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal of the chiral alcohol that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes. Integrate these peaks and calculate the ee.
CDAs are enantiomerically pure reagents that react covalently with the chiral alcohol to form a pair of diastereomers.[12] These diastereomers have different physical and spectroscopic properties and can be distinguished by standard NMR techniques. A classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[12]
Principle of Differentiation: The covalent bonding of the CDA to the enantiomers of the alcohol creates two distinct diastereomeric molecules. These diastereomers exhibit different chemical shifts in the NMR spectrum, allowing for their quantification.
Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent
-
Derivatization: React the chiral alcohol with an enantiomerically pure chiral derivatizing agent containing a fluorine atom (e.g., the acid chloride of Mosher's acid) in the presence of a non-chiral base.
-
Sample Preparation: After the reaction is complete, dissolve the resulting diastereomeric esters in an NMR solvent.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The presence of the trifluoromethyl group in Mosher's esters provides a clean and sensitive handle for analysis.
-
Data Analysis: Integrate the two distinct signals in the ¹⁹F NMR spectrum corresponding to the two diastereomers and calculate the ee.
Comparison of Methods
| Feature | Chiral HPLC | Chiral GC | NMR with CSA | NMR with CDA |
| Principle | Differential interaction with a CSP | Differential interaction with a CSP | Formation of transient diastereomeric complexes | Formation of covalent diastereomers |
| Sample Preparation | Simple dissolution | May require derivatization | Simple mixing | Chemical reaction required |
| Resolution | High | Very High | Variable, depends on CSA and analyte | Generally good |
| Sensitivity | High | Very High | Moderate | Moderate to High |
| Throughput | Moderate | Moderate | High | Lower due to reaction time |
| Non-destructive | Yes (analyte can be recovered) | No | Yes | No |
| Best Suited For | Wide range of non-volatile alcohols | Volatile and thermally stable alcohols | Rapid screening and reaction monitoring | When chromatographic methods fail or for structural confirmation |
Expert Insights and Causality Behind Experimental Choices
-
Why choose chromatography? For baseline separation and the highest accuracy, especially when detecting very small amounts of the minor enantiomer, chromatographic methods are unparalleled.[3] The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the alcohol.
-
When is NMR the better option? NMR is exceptionally useful for rapid analysis and high-throughput screening, as sample preparation can be as simple as mixing two solutions.[13][14] It is also a valuable tool for mechanistic studies and reaction monitoring.
-
CSA vs. CDA: The use of a CSA is generally preferred for its simplicity and non-destructive nature.[15] However, if a suitable CSA cannot be found to provide adequate separation of the NMR signals, a CDA can be employed. The formation of a covalent bond in the latter often leads to larger and more reliable chemical shift differences. It is crucial to ensure that the derivatization reaction proceeds to completion and that no kinetic resolution occurs, which would lead to an inaccurate ee determination.[12]
Conclusion
The determination of enantiomeric excess is a critical aspect of modern chemical research and development. While chiral chromatography remains the benchmark for its resolving power and sensitivity, NMR spectroscopy provides a rapid and powerful alternative, particularly for high-throughput applications. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method for their specific needs, ensuring the integrity and quality of their chiral products.
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Laverde Jr, A., et al. (2004). Limitations in determining enantiomeric excess of alcohols by 31P-NMR of the phosphonate derivatives. Journal of the Brazilian Chemical Society, 15(4), 596-601. [Link]
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The (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone Auxiliary: A Comparative Guide to Enhanced Performance in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for methodologies that offer high stereocontrol, broad applicability, and operational simplicity is perpetual. Chiral auxiliaries remain a cornerstone of this endeavor, providing a reliable and predictable means of inducing chirality. Among these, the oxazolidinone family, pioneered by Evans, has been a workhorse for decades. This guide provides an in-depth technical comparison of a second-generation auxiliary, (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone , with its classical counterparts, offering insights into its enhanced scope and performance, supported by experimental data.
Introduction: The Evolution from Evans Auxiliaries
Traditional Evans auxiliaries, such as (S)-4-benzyl-2-oxazolidinone, have demonstrated immense utility in asymmetric synthesis, particularly in diastereoselective alkylations, aldol reactions, and Diels-Alder reactions.[1] Their efficacy stems from the formation of a rigid, chelated Z-enolate, where the substituent at the C4 position sterically hinders one face of the enolate, directing the approach of an electrophile to the opposite face.[2]
However, classical Evans auxiliaries are not without their limitations. One significant challenge arises during the cleavage of the auxiliary, particularly under reductive conditions. Nucleophilic attack at the endocyclic carbonyl can lead to undesired side products and complicate the recovery of the valuable auxiliary.
To address these shortcomings, the "SuperQuat" family of auxiliaries, which includes this compound, was developed.[3] The introduction of a gem-dimethyl group at the C5 position of the oxazolidinone ring imparts two crucial advantages:
-
Enhanced Stereocontrol: The gem-dimethyl substitution induces a conformational bias in the adjacent C4-substituent, forcing it to project towards the N-acyl group. This leads to more effective shielding of one enolate face and, consequently, higher diastereoselectivity in many reactions.[3][4]
-
Improved Cleavage and Recyclability: The steric bulk of the gem-dimethyl groups hinders nucleophilic attack at the endocyclic carbonyl. This facilitates cleaner cleavage of the desired chiral product and enhances the recovery and recyclability of the auxiliary.[3] A key application arising from this is the ability to perform reductive cleavage to chiral aldehydes without significant endocyclic cleavage.[2]
Comparative Performance: Asymmetric Alkylation
Asymmetric alkylation of N-acyl imides is a fundamental carbon-carbon bond-forming reaction where the performance of chiral auxiliaries can be rigorously evaluated. The diastereoselectivity of this reaction is a critical measure of the auxiliary's effectiveness.
| Chiral Auxiliary | Acyl Group | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| (S)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | Propionyl | Benzyl Bromide | 85-94% | [2] |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Propionyl | Benzyl Bromide | >98% | [2] |
| (S)-4-Phenyl-5,5-dimethyl-2-oxazolidinone | Various | Various | >95% (conjugate addition) | [2] |
While direct side-by-side comparisons under identical conditions are sparse in the literature, the data indicates that the SuperQuat auxiliaries consistently provide high levels of diastereoselectivity, often comparable to or in some cases potentially exceeding that of the parent Evans auxiliaries.[2][5] The true advantage of the 5,5-dimethyl substitution, however, becomes most apparent in the subsequent transformations of the alkylated product.
Key Advantage: Reductive Cleavage to Chiral Aldehydes
A significant limitation of traditional Evans auxiliaries is their susceptibility to endocyclic cleavage upon treatment with reducing agents like diisobutylaluminum hydride (DIBAL-H). This often leads to a mixture of products and complicates the isolation of the desired chiral aldehyde. The steric shielding provided by the gem-dimethyl group in this compound and its analogues effectively inhibits this undesired pathway.[2] This allows for the direct and high-yielding synthesis of valuable, non-racemic α-substituted aldehydes.[2]
Scope and Limitations of this compound
Scope:
-
High Diastereoselectivity: As demonstrated in alkylation and conjugate addition reactions, this auxiliary provides excellent levels of stereocontrol.[2]
-
Synthesis of Chiral Aldehydes: Its resistance to endocyclic cleavage makes it a superior choice for the synthesis of chiral aldehydes via reductive cleavage.[2]
-
Broad Applicability: The principles of stereocontrol are applicable to a range of electrophiles and reaction types, including aldol and Diels-Alder reactions.[3]
Limitations:
-
Steric Hindrance: The increased steric bulk of the auxiliary may in some cases retard the rate of reaction with highly hindered substrates or electrophiles.
-
Synthesis of the Auxiliary: While multi-gram synthesis procedures have been developed, the preparation of SuperQuat auxiliaries involves an additional step compared to some of the simpler Evans auxiliaries.[6]
-
Cleavage Conditions: While generally cleaner, the cleavage of the N-acyl bond still requires specific conditions (e.g., LiOH/H₂O₂, LiBH₄, etc.) depending on the desired product (acid, alcohol, etc.), and optimization may be required for complex substrates.
Experimental Protocols
The following protocols provide a framework for a comparative asymmetric alkylation experiment.
Protocol 1: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)
Step 1: Acylation
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at room temperature, add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Add propionic anhydride (1.2 equiv) and stir the mixture overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, as a 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 equiv) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio. Purify by flash chromatography.[7]
Step 3: Hydrolytic Cleavage
-
Dissolve the purified alkylation product (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add 30% aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv, 0.5 M).
-
Stir the mixture at 0 °C for 2 hours, then at room temperature for 2 hours.
-
Quench the reaction with aqueous Na₂SO₃ and acidify with HCl.
-
Extract the chiral carboxylic acid with ethyl acetate. The aqueous layer can be extracted to recover the chiral auxiliary.[7]
Protocol 2: Asymmetric Alkylation using this compound
The experimental procedure for acylation and alkylation would be analogous to that of the Evans auxiliary, with adjustments to reaction times and purification as needed, based on TLC monitoring. The key difference lies in the expanded possibilities for cleavage.
Step 1 & 2: Acylation and Alkylation Follow the procedure outlined in Protocol 1, substituting this compound for the Evans auxiliary.
Step 3 (Alternative): Reductive Cleavage to a Chiral Aldehyde
-
Dissolve the purified alkylation product (1.0 equiv) in anhydrous toluene (0.1 M) and cool to -78 °C under an inert atmosphere.
-
Add DIBAL-H (1.5 equiv, as a 1.0 M solution in toluene) dropwise.
-
Stir at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the layers separate.
-
Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate carefully. Purify the chiral aldehyde by flash chromatography.[2]
Conclusion
This compound and related SuperQuat auxiliaries represent a significant advancement in the field of chiral auxiliary-mediated asymmetric synthesis. The strategic placement of gem-dimethyl groups at the C5 position not only enhances the diastereoselectivity in many key transformations but also critically overcomes a primary limitation of classical Evans auxiliaries: susceptibility to endocyclic cleavage. This feature unlocks efficient synthetic routes to valuable chiral aldehydes. For researchers in drug discovery and development, the reliability, high stereocontrol, and expanded synthetic utility of this compound make it a powerful tool for the construction of complex chiral molecules.
References
-
Bull, S. D., Davies, S. G., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2886-2899. [Link]
-
Davies, S. G., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(1), 17-31. [Link]
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ResearchGate. (n.d.). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. Retrieved from [Link]
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Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (4), 387-398. [Link]
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Sci-Hub. (n.d.). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. Retrieved from [Link]
-
Semantic Scholar. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Retrieved from [Link]
-
RSC Publishing. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Retrieved from [Link]
-
Semantic Scholar. (1998). A Practical Procedure for the Multigram Synthesis of the SuperQuat Chiral Auxiliaries. Retrieved from [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 711. [Link]
-
PubMed. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]
-
ResearchGate. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Conformational Control in the SuperQuat Chiral Auxiliary 5,5-Dimethyl-4-isopropyloxazolidin-2-one Induces the iso-Propyl Group to Mimic a tert-Butyl Group. Retrieved from [Link]
-
MDPI. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 25(14), 3266. [Link]
-
National Institutes of Health. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 15(4), 2463-2475. [Link]
-
RSC Publishing. (2000). Conformational control in the SuperQuat chiral auxiliary 5,5-dimethyl-4-iso-propyloxazolidin-2-one induces the iso-propyl group to mimic a tert-butyl group. Chemical Communications, (11), 947-948. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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A Comparative Guide to Lewis Acids for Stereoselective Enolate Formation: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the stereoselective formation of enolates stands as a cornerstone for the construction of complex molecular architectures. The ability to precisely control the three-dimensional arrangement of atoms is paramount, particularly in the synthesis of chiral pharmaceuticals where stereochemistry dictates biological activity. Among the myriad of tools available to the synthetic chemist, Lewis acids have emerged as powerful catalysts for orchestrating the stereoselective generation of enolates and their subsequent reactions.[1]
This guide provides an in-depth comparison of common Lewis acids employed for stereoselective enolate formation, moving beyond a mere catalog of reagents to offer insights into the causality behind their selection and application. We will explore the mechanistic nuances that govern their stereochemical control and provide practical, field-proven protocols to empower researchers in their synthetic endeavors.
The Crux of the Matter: Understanding Enolate Geometry and Stereoselectivity
The stereochemical outcome of many carbon-carbon bond-forming reactions, most notably the aldol reaction, is intrinsically linked to the geometry of the enolate precursor.[2] Enolates can exist as two geometric isomers, the (Z)-enolate and the (E)-enolate. The seminal work of Zimmerman and Traxler established that the geometry of the enolate directly influences the relative stereochemistry of the aldol product through a chair-like six-membered transition state.[3]
-
(Z)-enolates generally lead to the formation of syn-aldol products.
-
(E)-enolates typically yield anti-aldol products.[2]
The choice of Lewis acid, in conjunction with the substrate and reaction conditions, plays a pivotal role in selectively generating one enolate isomer over the other, thereby dictating the stereochemical course of the reaction.[4]
A Comparative Analysis of Key Lewis Acids
The selection of an appropriate Lewis acid is a critical parameter in designing a stereoselective transformation. The Lewis acid's role extends beyond simply activating the carbonyl electrophile; it influences the enolization process and the organization of the transition state assembly.[1][5] We will now compare the performance and mechanistic attributes of three major classes of Lewis acids: Boron, Titanium, and Tin.
Boron Lewis Acids: The Masters of Acyclic Stereocontrol
Boron-based Lewis acids, particularly dialkylboron triflates (R₂BOTf), are renowned for their exceptional ability to mediate highly stereoselective aldol reactions.[6][7] The key to their success lies in the formation of covalent boron enolates, which react through highly organized, chair-like Zimmerman-Traxler transition states.[8]
Mechanism of Action and Causality:
The formation of a boron enolate involves the coordination of the Lewis acidic boron reagent to the carbonyl oxygen, followed by deprotonation with a hindered amine base. The relatively short Boron-Oxygen and Boron-Carbon bond lengths lead to a compact and well-defined six-membered ring transition state, minimizing conformational flexibility and maximizing stereochemical communication.[6][7] This "closed" transition state is the foundation of the high diastereoselectivity observed with boron enolates.[3]
The geometry of the resulting boron enolate is highly dependent on the steric bulk of the boron ligands and the ketone substituents. This feature allows for a predictable and controllable formation of either the (Z)- or (E)-enolate, and consequently, the syn- or anti-aldol product.[7]
Experimental Protocol: Diastereoselective Aldol Reaction using a Boron Enolate
This protocol describes the formation of a boron enolate and its subsequent reaction with an aldehyde to yield a β-hydroxy ketone with high diastereoselectivity.[7]
Materials:
-
Ketone (e.g., 3-pentanone)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the ketone (1.0 equiv) and anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add Bu₂BOTf (1.2 equiv) followed by the dropwise addition of Et₃N (1.5 equiv).
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the aldehyde (1.1 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding phosphate buffer (pH 7).
-
Allow the mixture to warm to room temperature.
-
Add methanol and then slowly add 30% hydrogen peroxide to oxidize the boron species.
-
Stir vigorously for 1 hour.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Titanium Lewis Acids: Versatility and Catalytic Potential
Titanium(IV) halides, particularly titanium tetrachloride (TiCl₄), are widely used Lewis acids in organic synthesis due to their high Lewis acidity and commercial availability.[9] In the context of stereoselective enolate formation, TiCl₄ is a key component of the Mukaiyama aldol reaction, which involves the addition of a silyl enol ether to a carbonyl compound.[10]
Mechanism of Action and Causality:
Unlike boron reagents that form covalent enolates, TiCl₄ primarily functions by activating the aldehyde electrophile, making it more susceptible to nucleophilic attack by the less reactive silyl enol ether.[11] The stereochemical outcome of the Mukaiyama aldol reaction is often rationalized by an "open" transition state model, where the nucleophile and electrophile are not part of a rigid cyclic structure.[3] However, the actual transition state can be more complex and may involve chelation control, especially with substrates bearing coordinating groups.[11]
The development of chiral titanium-based Lewis acids has enabled catalytic and enantioselective variants of the Mukaiyama aldol reaction.[12][13] These catalysts typically involve a chiral ligand that coordinates to the titanium center, creating a chiral environment that directs the facial selectivity of the aldehyde.[14]
Experimental Workflow: Titanium-Mediated Mukaiyama Aldol Reaction
Caption: Comparison of closed and open transition states.
The highly ordered, chair-like "closed" transition states, characteristic of boron and tin(II) enolates, generally lead to higher levels of diastereoselectivity. [3]In contrast, the more flexible "open" transition states, often invoked for TiCl₄-mediated Mukaiyama aldol reactions, can result in lower selectivity unless other controlling elements, such as chelation or chiral ligands, are present. [3][11]
Conclusion
The choice of a Lewis acid for stereoselective enolate formation is a multifaceted decision that requires a deep understanding of the underlying mechanistic principles. Boron Lewis acids offer unparalleled control in acyclic systems through the formation of well-defined covalent enolates. Titanium-based systems, particularly in the context of the Mukaiyama aldol reaction, provide a versatile platform for both stoichiometric and catalytic transformations. Tin(II) enolates present a unique advantage with their generation under mild, neutral conditions.
By carefully considering the nature of the substrate, the desired stereochemical outcome, and the mechanistic nuances of each Lewis acid, researchers can harness the power of these reagents to construct complex, stereochemically rich molecules with precision and efficiency. The protocols and comparative data provided in this guide serve as a starting point for the rational design and execution of stereoselective enolate-based transformations in the pursuit of novel therapeutics and advanced materials.
References
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- Chemical Communications (RSC Publishing). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles.
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A Comparative Guide to the Performance of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone in Asymmetric Michael Additions
In the landscape of asymmetric synthesis, the quest for predictable and high-fidelity stereochemical control is paramount. Chiral auxiliaries have long stood as a robust and reliable tool for achieving this control, particularly in the formation of carbon-carbon bonds. Among these, the oxazolidinone family, pioneered by Evans, has seen widespread application. This guide provides an in-depth technical analysis of a specialized oxazolidinone auxiliary, (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone , in the context of Michael additions. We will objectively compare its performance with other common alternatives, supported by experimental data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to leverage its unique advantages.
Introduction: The Enduring Utility of Chiral Auxiliaries in Michael Additions
The Michael or 1,4-conjugate addition is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[1] The asymmetric variant of this reaction is of profound importance in the synthesis of chiral molecules, including many pharmaceutical agents.[2] While catalytic asymmetric methods have made remarkable strides, substrate-controlled diastereoselective reactions employing chiral auxiliaries remain a highly reliable and often preferred strategy due to their broad applicability and predictable outcomes.[3]
The fundamental principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed and can ideally be recovered.[4] Evans' oxazolidinones have been extensively utilized in this capacity for various transformations, including aldol reactions, alkylations, and Michael additions.[3][4] The stereochemical outcome is dictated by the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate.
The Advent of "SuperQuat": this compound
The focus of this guide, this compound, belongs to a class of auxiliaries developed by Davies and referred to as "SuperQuat".[5][6][7] The key innovation of the SuperQuat auxiliary is the introduction of a gem-dimethyl group at the C5 position of the oxazolidinone ring.[6][7] This seemingly subtle modification has a profound impact on the conformational rigidity of the auxiliary and, consequently, its stereodirecting ability.
The Mechanistic Advantage: Conformational Locking
The high levels of diastereoselectivity observed with standard Evans auxiliaries are attributed to a chelated Z-enolate intermediate where the C4 substituent dictates the direction of electrophilic attack.[8] However, with smaller C4 substituents like isopropyl, conformational lability can lead to reduced selectivity.
The gem-dimethyl substitution at C5 in the SuperQuat auxiliary serves to lock the conformation of the C4 substituent.[6][7] In the case of this compound, the phenyl group is forced into a conformation that provides a highly effective steric shield for one face of the N-acyl enolate. This results in superior diastereofacial selectivity in a range of reactions, including Michael additions, often surpassing that of the traditional Evans auxiliaries.[5][6][7]
Caption: Mechanism of stereocontrol with the 'SuperQuat' auxiliary.
Performance in Michael Additions: A Comparative Analysis
The true measure of a chiral auxiliary lies in its performance in key chemical transformations. The this compound has demonstrated exceptional efficacy in diastereoselective Michael additions, particularly in the conjugate addition of organocuprates.
Experimental Data
The following table summarizes representative data for the conjugate addition of organocuprates to N-enoyl derivatives of (S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone (the enantiomer of the topic compound, which provides the opposite enantiomer of the product but demonstrates the same level of diastereoselectivity).
| Michael Acceptor (N-Enoyl Group) | Nucleophile (R in R₂CuLi) | Diastereomeric Excess (de) | Reference |
| Crotonyl | Me | >95% | [4][9][10] |
| Crotonyl | Bu | >95% | [4][9][10] |
| Cinnamoyl | Me | >95% | [4][9][10] |
| Cinnamoyl | Bu | >95% | [4][9][10] |
Note: The data is for the (S)-enantiomer of the auxiliary, which provides the corresponding enantiomeric products with the same high degree of diastereoselectivity.
Comparison with Other Chiral Auxiliaries
The key advantage of the this compound lies in its enhanced conformational rigidity, which translates to more consistent and often superior stereochemical control compared to its non-gem-disubstituted counterparts.[6][7]
Experimental Protocols
The following protocols are representative examples of the application of this compound in a Michael addition and the subsequent removal of the auxiliary.
Representative Protocol for Diastereoselective Michael Addition of an Organocuprate
This protocol is a general procedure for the conjugate addition of an organocuprate to an N-enoyl derivative of this compound.
Materials:
-
N-enoyl-(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone (1.0 equiv)
-
Copper(I) iodide (CuI) (2.2 equiv)
-
Organolithium reagent (e.g., n-BuLi) (4.4 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Organocuprate:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add CuI (2.2 equiv).
-
Add anhydrous THF and cool the suspension to -78 °C.
-
Slowly add the organolithium reagent (4.4 equiv) and stir the mixture at -78 °C for 30 minutes to form the Gilman reagent (R₂CuLi).
-
-
Michael Addition:
-
In a separate flame-dried flask under argon, dissolve the N-enoyl-(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared organocuprate solution to the solution of the Michael acceptor via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Caption: Workflow for the Michael addition protocol.
Representative Protocol for Reductive Cleavage of the Auxiliary
This protocol describes the reductive cleavage of the N-acyl "SuperQuat" auxiliary from the Michael adduct to yield the corresponding chiral aldehyde using diisobutylaluminum hydride (DIBAL-H).[4][9][10][11]
Materials:
-
N-Acyl Michael adduct (1.0 equiv)
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in hexanes, 1.1 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Celite®
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the N-acyl Michael adduct (1.0 equiv) in anhydrous diethyl ether in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Reduction:
-
Slowly add the DIBAL-H solution (1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1.5-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, which should result in the formation of a white precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral aldehyde.
-
The recovered chiral auxiliary can be purified from the filter cake if desired.
-
The crude aldehyde can be further purified by flash column chromatography.
-
Conclusion
This compound, a member of the "SuperQuat" family of chiral auxiliaries, represents a significant advancement in the field of asymmetric synthesis. Its superior performance in Michael additions, characterized by consistently high diastereoselectivities, is a direct consequence of the conformational rigidity imparted by the C5-gem-dimethyl group. This guide has provided a comprehensive overview of its advantages, supported by available experimental data, and has offered detailed, actionable protocols for its application and removal. For researchers seeking a reliable and highly effective method for stereocontrolled carbon-carbon bond formation, the "SuperQuat" auxiliary is a compelling choice that offers a high degree of predictability and efficiency.
References
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Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(6), 1322–1335. [Link]
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Bach, J., Blachère, C., Bull, S. D., Davies, S. G., Nicholson, R. L., Price, P. D., Sanganee, H. J., & Smith, A. D. (2003). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & Biomolecular Chemistry, 1(11), 1845–1855. [Link]
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Michael Addition Reactions. BenchChem.
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Bull, S. D., Davies, S. G., Nicholson, R. L., Sanganee, H. J., & Smith, A. D. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2886–2899. [Link]
-
Bull, S. D., Davies, S. G., Nicholson, R. L., Sanganee, H. J., & Smith, A. D. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. [Link]
-
Bull, S. D., Davies, S. G., Key, M., Nicholson, R. L., & Savory, E. D. (2000). Conformational control in the SuperQuat chiral auxiliary 5,5-dimethyl-4-iso-propyloxazolidin-2-one induces the iso-propyl group to mimic a tert-butyl group. Chemical Communications, (18), 1721–1722. [Link]
- Davies, S. G., Sanganee, H. J., & Szolcsanyi, P. (1999). The ‘SuperQuat’ (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one as an Effective Chiral Auxiliary for Conjugate Additions: Asymmetric Synthesis of (−)-Aplysillamide B. Tetrahedron, 55(11), 3337-3354.
- Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). Asymmetric synthesis of the macrolide antibiotic cytovaricin. A new conceptual approach to the synthesis of complex polyketide natural products. Journal of the American Chemical Society, 114(24), 9434-9453.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The aldol reaction: a paradigmatic C-C bond-forming tool. Chemical Society Reviews, 31(5), 314-323.
-
Soloshonok, V. A., Cai, C., & Hruby, V. J. (2000). (S)-or (R)-3-(E-enoyl)-4-phenyl-1, 3-oxazolidin-2-ones: ideal Michael acceptors to afford a virtually complete control of simple and face diastereoselectivity in addition reactions with glycine derivatives. Organic letters, 2(6), 747-750. [Link]
- Davies, S. G., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2886-2899.
- Davies, S. G., et al. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(6), 1322-1335.
- Sibi, M. P., & Manyem, S. (2000). Enantioselective conjugate additions. Tetrahedron, 56(41), 8033-8061.
- Gilman, H., & Jones, R. G. (1952). The Preparation of Methylcopper and some Observations on the Decomposition of Organocopper Compounds. Journal of the American Chemical Society, 74(1), 203-205.
- Posner, G. H. (1983). An introduction to synthesis using organocopper reagents. John Wiley & Sons.
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
- Bull, S. D., Davies, S. G., Jones, S., Polywka, M. E. C., Prasad, R. S., & Sanganee, H. J. (1998). A Practical Procedure for the Multigram Synthesis of the SuperQuat Chiral Auxiliaries. Synlett, 1998(05), 519-521.
-
Organic Syntheses Procedure. (n.d.). (S)-4-(phenylmethyl)-2-oxazolidinone. [Link]
-
Vicario, J. L., Badía, D., & Carrillo, L. (2007). Diastereoselective and enantioselective conjugate addition reactions utilizing α, β-unsaturated amides and lactams. Current Organic Chemistry, 11(13), 1165-1191. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. [Link]
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Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. [Link]
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University of Calgary. (n.d.). Ch18: Organocopper reagents. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary data. [Link]
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Amazon S3. (2019, December 19). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. [Link]
-
MDPI. (n.d.). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. [Link]
-
NIH. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
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NIH. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]
-
ResearchGate. (n.d.). Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. [Link]
-
Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, chiral auxiliaries are indispensable tools for achieving stereochemical control. Among these, Evans-type auxiliaries such as (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone are workhorses for asymmetric alkylations, aldol reactions, and acylations. However, the lifecycle of these valuable reagents extends beyond the reaction flask. Responsible management, culminating in proper disposal, is not merely a regulatory necessity but a cornerstone of sustainable science and laboratory safety.
This guide provides a procedural framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established safety protocols and environmental stewardship. The primary goal is to empower researchers to manage this chemical waste stream confidently, safely, and sustainably.
Hazard Assessment and Precautionary Measures
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicity data for this compound is not extensively documented, data from structurally similar oxazolidinones, such as 5,5-Dimethyloxazolidine-2,4-dione, indicate that it should be treated as a hazardous substance.[1]
Key Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE should be worn when handling this compound in solid form or in solution:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact.[2] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Required when dusts are generated. | Use a NIOSH-approved respirator if handling large quantities or if adequate ventilation is unavailable.[3] |
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
The Preferred Approach: Recovery and Recycling
From both an economic and environmental perspective, the outright disposal of a chiral auxiliary should be the last resort. These are often valuable, complex molecules. The most sustainable practice is to recover and recycle the auxiliary after it has served its purpose in the chemical transformation.[5][6]
The general workflow for recycling involves:
-
Cleavage: The auxiliary is chemically cleaved from the desired product. This is typically achieved through hydrolysis (acidic or basic), reduction (e.g., with LiAlH₄ or LiBH₄), or other methods specific to the linkage.
-
Separation: A liquid-liquid extraction is performed to separate the chiral product from the recovered auxiliary.[7]
-
Purification: The recovered auxiliary is then purified, typically by recrystallization or chromatography, to be reused in subsequent reactions.
Implementing a recycling protocol significantly reduces chemical waste and lowers operational costs, aligning with the principles of green chemistry.[5] Continuous flow chemistry systems have even been developed to automate this recovery process, making it highly efficient.[8]
Managing the Waste Stream: A Step-by-Step Protocol
When recovery is not feasible and the compound is designated for disposal, it must be managed as hazardous chemical waste.[9][10] Sink or general trash disposal is strictly prohibited.[9]
Step 1: Waste Characterization
Properly characterizing the waste is the first step. This compound is a solid, non-halogenated organic compound. It is incompatible with strong oxidizing agents.[11] It should be classified as a solid chemical waste.
Step 2: Container Selection and Labeling
-
Container: Use a container that is compatible with the waste. The original product container is often a good choice.[10] Alternatively, a high-density polyethylene (HDPE) container with a secure, screw-top lid is suitable for solid waste.[12] The container must be in good condition, free of leaks or cracks.[13]
-
Labeling: This is a critical regulatory requirement. Affix a Harvard standardized hazardous waste label or equivalent institutional label to the container as soon as the first drop of waste is added.[13] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The accumulation start date.
-
The primary hazard(s) (e.g., Irritant).
-
Step 3: Segregation and Storage
-
Segregation: Store this waste stream separately from incompatible materials, especially strong oxidizing agents, to prevent hazardous reactions.[9][12] It should also be segregated from liquid, halogenated, and corrosive wastes.[12]
-
Storage Location: Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[13]
-
Container Management: Keep the waste container securely closed except when adding waste.[9] Store the container in secondary containment (e.g., a plastic tub) to contain any potential spills.[10]
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling this compound post-reaction.
Caption: Decision workflow for handling used chiral auxiliary.
Spill and Decontamination Procedures
Accidents can happen, and a clear plan for managing spills is essential.
For a Small Spill of Solid Material:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: Prevent the powder from becoming airborne.[14]
-
Clean-up: Gently sweep up the solid material and place it into a labeled hazardous waste container.[1][11] Avoid creating dust.[11]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. The contaminated cleaning materials must also be disposed of as hazardous waste.
-
Wash: Wash hands thoroughly with soap and water after the cleanup is complete.[1]
Final Disposal Pathway
Once the waste container is full or has been accumulating for six months, it must be disposed of through the proper channels.[9]
-
Request Pickup: Submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) department.[9][10]
-
Professional Handling: EHS personnel or their contracted hazardous waste vendor will collect the sealed and properly labeled container.
-
Ultimate Disposal: The final disposal method for this type of solid organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[15] This process is equipped with afterburners and scrubbers to destroy the compound and treat any harmful combustion byproducts, ensuring minimal environmental release.[15]
By adhering to these procedures, you ensure that the complete lifecycle of this compound is managed in a way that prioritizes safety, regulatory compliance, and environmental responsibility.
References
-
Laboratory Hazardous Chemical Waste Guidelines. University of California, Irvine - Environmental Health & Safety. Available at: [Link]
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Royal Society of Chemistry Publishing. Available at: [Link]
-
Chemical Waste Guidelines. University of Florida - Environmental Health & Safety. Available at: [Link]
-
Hazardous Waste Disposal Guide. Oregon State University - Environmental Health & Safety. Available at: [Link]
-
Hazardous Waste Disposal Procedures. University of Texas at Dallas - Environmental Health and Safety. Available at: [Link]
-
Chemical and Hazardous Waste. Harvard University - Environmental Health and Safety. Available at: [Link]
-
Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. Available at: [Link]
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam. RSC Publishing. Available at: [Link]
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A Senior Application Scientist's Guide to Handling (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone: Essential PPE and Safety Protocols
As researchers and scientists, our primary goal is to advance knowledge, but our foremost responsibility is to do so safely. When working with specialized reagents like (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, a chiral auxiliary valuable in asymmetric synthesis, a thorough understanding of its handling requirements is paramount.[1] While some safety data sheets (SDS) for this and related oxazolidinone compounds may not classify them as hazardous under OSHA's 2012 standard, it is a cornerstone of good laboratory practice to treat all chemical substances with a robust degree of caution.[2][3][4] The toxicological properties of many research chemicals are not fully investigated, and the physical form—often a fine powder—presents an inhalation hazard regardless of chemical toxicity.[5]
This guide provides essential, field-tested safety and logistical information for handling this compound, grounded in the principle of minimizing exposure through proper personal protective equipment (PPE) and operational protocols.
Hazard Assessment and Rationale for Precaution
This compound is a solid crystalline compound.[4] While its specific toxicology is not extensively documented, data from structurally similar oxazolidinones indicate potential for mild irritation. For instance, 5,5-Dimethyloxazolidine-2,4-dione is classified as a skin and eye irritant and may cause respiratory irritation.[6] Therefore, the primary risks associated with handling this compound in its solid form are:
-
Dermal Contact: Absorption through the skin or localized skin irritation.[6]
-
Eye Contact: Mechanical or chemical irritation from airborne particles.[6]
-
Inhalation: Irritation of the respiratory tract due to the inhalation of fine dust particles.[6]
-
Ingestion: Accidental ingestion through poor hygiene practices (e.g., hand-to-mouth contact).
Given these potential routes of exposure, a comprehensive PPE strategy is not merely a recommendation but a professional necessity.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE should always be dictated by a risk assessment of the specific procedure being performed. Below are the baseline requirements for handling this compound.
Eye and Face Protection
Standard laboratory safety glasses with side shields are the minimum requirement for any work with this chemical.[3] However, when weighing or transferring the powder, where the risk of dust generation is highest, it is strongly advised to use chemical splash goggles for a more complete seal around the eyes.[7]
Hand Protection
Nitrile gloves are the standard for handling most laboratory chemicals and are appropriate here. Always inspect gloves for tears or punctures before use.[5] For procedures involving solvents, consult a glove compatibility chart to ensure the material provides adequate protection. Double-gloving is a recommended practice, particularly during large-scale operations or when cleaning spills, to provide an extra layer of protection and allow for the safe removal of the outer, contaminated glove without exposing the skin.
Body Protection
A standard, long-sleeved laboratory coat should be worn and kept fully fastened to protect the skin and personal clothing from contamination. For larger quantities or in situations with a significant risk of dust generation, consider using disposable gowns made of low-linting materials to prevent carrying contaminants outside the laboratory.[7][8]
Respiratory Protection
When handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure, respiratory protection is crucial. A disposable N95-rated dust mask is effective at filtering fine particulates and should be considered the minimum requirement.[9][10] Ensure the respirator is properly fit-tested to provide a secure facial seal. Surgical masks offer no protection against chemical dust and must not be used for this purpose.[11]
Operational Protocols and Disposal Plan
Proper technique is as critical as the PPE itself. The following step-by-step guides ensure safety during common laboratory procedures.
Experimental Workflow: From Preparation to Disposal
Caption: Safe handling workflow for this compound.
Weighing and Aliquoting the Solid Compound
-
Work in a Ventilated Area: Perform all manipulations that may generate dust, such as weighing, inside a chemical fume hood or a powder containment balance enclosure.
-
Don Full PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. An N95 respirator is strongly recommended.
-
Minimize Dust: Use a spatula to carefully transfer the solid. Avoid pouring the powder from a height, which can create airborne dust. Use weigh paper or a small beaker to contain the solid on the balance pan.
-
Clean Up Immediately: After weighing, carefully wipe down the spatula, balance, and surrounding surfaces with a damp cloth or towel to collect any residual dust.
Accidental Spill Response
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Prevent anyone from walking through the spill.
-
Use Spill Kit: Cover the powder spill with a plastic sheet to minimize dust spreading.[3]
-
Clean Up: Gently sweep the solid material into a designated waste container.[12] Avoid dry sweeping, which can aerosolize the powder. If necessary, lightly moisten the material with an appropriate solvent (e.g., water, if compatible) to prevent it from becoming airborne.
-
Final Decontamination: Wipe the spill area thoroughly with a damp cloth, then dispose of all cleaning materials as hazardous waste.
Disposal Plan
-
Chemical Waste: Unused compound and reaction residues must be disposed of as chemical waste.[2] Collect this waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Dispose of all contaminated items, including gloves, weigh papers, and cleaning materials, in a designated solid hazardous waste container.[5][12]
-
Regulatory Compliance: Ensure all disposal practices comply with local, regional, and national environmental regulations.[12] The product should not be allowed to enter drains or the environment.[12]
Summary of PPE Recommendations
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing & Transfer (in Fume Hood) | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended (N95) |
| Weighing & Transfer (on Open Bench) | Safety Goggles | Nitrile Gloves | Lab Coat | Required (N95) |
| Conducting Reaction in Solution | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Handling Spills | Safety Goggles | Double Nitrile Gloves | Lab Coat/Gown | Required (N95) |
By adhering to these protocols and embracing a culture of safety, you can confidently and responsibly utilize this compound in your research endeavors, ensuring the integrity of both your work and your well-being.
References
-
ASHP. (n.d.). Personal Protective Equipment. ASHP Publications. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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PubChem. (n.d.). 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Space. (n.d.). (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]
-
Kavanagh, O. V., et al. (2022). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. PMC - NIH. Retrieved from [Link]
-
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-
PubChem. (n.d.). 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
